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4-(2-Methyl-1-oxoallyl)morpholine Documentation Hub

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  • Product: 4-(2-Methyl-1-oxoallyl)morpholine
  • CAS: 5117-13-5

Core Science & Biosynthesis

Foundational

Thermodynamic Architecture of N-Methacryloylmorpholine (NMAM): A Technical Guide

The following technical guide details the thermodynamic characteristics of N-methacryloylmorpholine (NMAM). Note on Nomenclature: This guide specifically addresses N-methacryloylmorpholine (NMAM) .

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characteristics of N-methacryloylmorpholine (NMAM).

Note on Nomenclature: This guide specifically addresses N-methacryloylmorpholine (NMAM) . This monomer is the methacrylate analogue of the more common N-acryloylmorpholine (ACMO, CAS 5117-12-4).[1] Where specific data for NMAM is sparse in the literature, thermodynamic values are derived from first-principles comparison with ACMO and established methacrylate/acrylate physics (the "


-methyl effect").[1]

Executive Summary

N-methacryloylmorpholine (NMAM) represents a critical functional monomer for the synthesis of "stealth" polymeric systems.[1] Unlike its acrylate counterpart (ACMO), which forms flexible, water-soluble chains, NMAM introduces an


-methyl group that fundamentally alters the thermodynamic landscape of polymerization and the resulting polymer's solution behavior. This guide analyzes the enthalpy of polymerization, glass transition kinetics, and the entropy-driven hydration shell that dictates its utility in non-fouling surfaces and drug delivery vehicles.

Part 1: Molecular Architecture & Thermodynamic Baseline[1]

The thermodynamic distinctiveness of NMAM arises from the steric interaction between the rigid morpholine ring and the backbone


-methyl group.
Structural Thermodynamics

The morpholine ring is a heterocyclic moiety containing both an ether oxygen and a tertiary amine. This structure creates a unique "amphiphilic dipole" where the ring is highly water-soluble, yet the backbone methyl group introduces local hydrophobicity.

PropertyN-Acryloylmorpholine (ACMO)N-Methacryloylmorpholine (NMAM) Thermodynamic Implication
Backbone Structure Vinyl (

)
Methacryloyl (

)
Methyl group increases stiffness and

.[1]
Steric Hindrance LowHighNMAM has lower

and slower propagation rates (

).[1]
Hydration Shell Disordered, flexibleStructured, sterically constrainedNMAM exhibits sharper dehydration transitions (LCST potential).
Glass Transition (

)


(Est.)
Higher thermal stability for sterilization protocols.[1]
The -Methyl Effect

The addition of the methyl group at the


-position imposes a high rotational energy barrier.[1] Thermodynamically, this reduces the entropy of the polymer chain in the solid state, significantly elevating the Glass Transition Temperature (

). While Poly(ACMO) is effectively amorphous and flexible, Poly(NMAM) is rigid and glassy at room temperature, making it superior for structural hydrogels that require mechanical integrity without chemical crosslinking.

Part 2: Polymerization Thermodynamics[1]

The conversion of NMAM monomer to polymer is an exothermic process, but less so than ACMO due to steric compression in the polymer backbone.

Enthalpy of Polymerization ( )
  • Theoretical Value:

    
    [1]
    
  • Comparison: Acrylates typically exhibit

    
    .[1]
    
  • Mechanism: The steric interference between the

    
    -methyl group and the carbonyl of the morpholine ring destabilizes the polymer slightly relative to the monomer, reducing the heat released during bond formation.
    
Ceiling Temperature ( )

Because of the lower


, NMAM has a lower ceiling temperature than ACMO.
  • Implication: Polymerization at elevated temperatures (

    
    ) faces thermodynamic resistance where depolymerization rates (
    
    
    
    ) approach propagation rates (
    
    
    ).[1]
  • Protocol Adjustment: Radical polymerizations should be conducted at moderate temperatures (

    
    ) to maximize conversion.
    
Visualization: Reaction Coordinate Diagram

The following diagram illustrates the energy landscape of NMAM polymerization compared to ACMO.

Thermodynamics Monomer Monomer State (High Energy) TS_ACMO TS (Acryloyl) Lower Ea Monomer->TS_ACMO Fast Kinetics TS_NMAM TS (Methacryloyl) Higher Ea (Steric) Monomer->TS_NMAM Slower Kinetics Polymer_ACMO Poly(ACMO) High Stability (ΔH ≈ -80 kJ/mol) TS_ACMO->Polymer_ACMO Large Exotherm Polymer_NMAM Poly(NMAM) Moderate Stability (ΔH ≈ -56 kJ/mol) TS_NMAM->Polymer_NMAM Moderate Exotherm

Figure 1: Reaction coordinate comparison. NMAM exhibits a higher activation energy barrier and lower exothermicity due to steric hindrance.

Part 3: Phase Behavior & Solution Thermodynamics[1]

This is the most critical section for drug delivery applications. Unlike Poly(ACMO), which is soluble in water up to boiling temperatures, Poly(NMAM) sits on the edge of solubility, often exhibiting LCST (Lower Critical Solution Temperature) behavior depending on molecular weight and salt concentration.

Hydration Thermodynamics

The morpholine ring interacts with water via hydrogen bonding at the ether oxygen and the amide nitrogen.

  • Entropic Cost: Forming a "cage" of ordered water around the hydrophobic

    
    -methyl group is entropically unfavorable (
    
    
    
    ).[1]
  • Enthalpic Gain: Hydrogen bonding with the morpholine ring is enthalpically favorable (

    
    ).[1]
    
  • The Switch: As temperature rises, the

    
     term dominates. The water cage breaks, and the hydrophobic methyl groups aggregate, causing phase separation (precipitation).
    
LCST Tuning

While Poly(ACMO) is generally non-responsive, Poly(NMAM) can be tuned:

  • Pure Water: High LCST (

    
     or soluble, depending on tacticity).
    
  • Physiological Saline (PBS): The "salting-out" effect lowers the LCST into the

    
     range, making it potentially useful for hyperthermia-triggered drug release.
    

Part 4: Experimental Protocols

Protocol A: Determination of Polymerization Enthalpy via Solution Calorimetry

Objective: Accurate measurement of


 to determine reactor cooling requirements.
  • Preparation:

    • Prepare a 10 wt% solution of NMAM in 1,4-dioxane (inert solvent).

    • Add AIBN (initiator) at 1 mol% relative to monomer.[1]

  • Equilibration:

    • Load sample into an Isothermal Reaction Calorimeter (e.g., Mettler Toledo RC1).

    • Purge with

      
       for 15 minutes to remove oxygen (radical scavenger).[1]
      
    • Equilibrate at

      
      .[1]
      
  • Reaction:

    • Inject initiator solution.[1]

    • Monitor heat flow (

      
      ) vs. time (
      
      
      
      ).[1]
  • Calculation:

    • Integrate the area under the

      
       curve (
      
      
      
      ).
    • 
      .[1]
      
    • Note: Verify conversion via H-NMR (disappearance of vinyl protons at

      
       5.5-6.0 ppm).[1]
      
Protocol B: High-Sensitivity DSC for Analysis

Objective: Determine the glass transition of the rigid Poly(NMAM) chain.

  • Sample Prep: Encapsulate 5-10 mg of dried, purified Poly(NMAM) in a hermetic aluminum pan.

  • Heat History Erasure:

    • Heat to

      
       at 
      
      
      
      .
    • Hold for 5 min to relax polymer chains.[1]

    • Cool to

      
       at 
      
      
      
      .
  • Measurement Scan:

    • Ramp from

      
       to 
      
      
      
      at
      
      
      .[1]
  • Analysis:

    • Identify the inflection point in the heat flow signal.

    • Expected Result: A step transition in heat capacity (

      
      ) around 
      
      
      
      .[1]

Part 5: Applications in Biotherapeutics[1]

The "Stealth" Effect

Poly(NMAM) serves as an alternative to PEG (Polyethylene Glycol). The thermodynamics of the morpholine-water interaction create a hydration layer that repels proteins (preventing opsonization).

  • Advantage over PEG: Poly(NMAM) is more resistant to oxidative degradation (no ether backbone cleavage like PEG).[1]

  • Advantage over Poly(ACMO): The higher

    
     of NMAM allows for the formation of solid micellar cores that do not "melt" or deform at body temperature (
    
    
    
    ).
Workflow: Synthesis of Thermo-responsive Nanocarriers

Workflow Step1 Monomer Selection NMAM + Hydrophobic Comonomer Step2 RAFT Polymerization (Control MW and PDI) Step1->Step2 AIBN, 70°C Step3 Purification (Remove unreacted monomer) Step2->Step3 Precipitation in Hexane Step4 Self-Assembly (Above LCST in Saline) Step3->Step4 Heating > 45°C Step5 Drug Loading (Hydrophobic entrapment) Step4->Step5 Diffusion

Figure 2: Synthesis workflow for NMAM-based nanocarriers using Controlled Radical Polymerization (RAFT).

References

  • Rabanel, J. M., et al. (2014). "Progress and challenges in the development of polymeric nanocarriers." Journal of Controlled Release. (Discusses the thermodynamic requirements for stealth polymers).

  • Fares, M. M., et al. (2010). "Synthesis and Characterization of Poly(N-acryloylmorpholine) Nanogels." Journal of Applied Polymer Science. (Provides baseline data for the acryloyl analogue for thermodynamic comparison). [1]

  • Jo, Y. S., et al. (2009). "Thermodynamic properties of morpholine derivatives in aqueous solutions." Journal of Chemical & Engineering Data. (Fundamental data on morpholine-water interactions). [1]

  • Moad, G., & Solomon, D. H. (2006). "The Chemistry of Radical Polymerization." Elsevier.[1] (Authoritative text on the "methyl effect" and polymerization enthalpies of methacrylates vs acrylates).

  • NIST Standard Reference Data. "Enthalpy of Polymerization for Methacrylates." (General reference for methacrylate thermodynamics).

Sources

Exploratory

Biocompatibility and toxicity assessment of 4-(2-Methyl-1-oxoallyl)morpholine

Biocompatibility and Toxicity Assessment of 4-(2-Methyl-1-oxoallyl)morpholine Executive Summary: The Dual Nature of N-Methacryloylmorpholine 4-(2-Methyl-1-oxoallyl)morpholine, commonly referred to as N-Methacryloylmorpho...

Author: BenchChem Technical Support Team. Date: March 2026

Biocompatibility and Toxicity Assessment of 4-(2-Methyl-1-oxoallyl)morpholine

Executive Summary: The Dual Nature of N-Methacryloylmorpholine

4-(2-Methyl-1-oxoallyl)morpholine, commonly referred to as N-Methacryloylmorpholine (N-MAM) (CAS: 5117-13-5), occupies a critical niche in the development of "stealth" biomaterials. Structurally, it is the methacryloyl analogue of N-Acryloylmorpholine (ACMO). While the monomer exhibits characteristic methacrylate reactivity and associated toxicity profiles (sensitization, irritation), its polymerized form, Poly(N-methacryloylmorpholine) (PNMAM) , is celebrated for exceptional biocompatibility, often outperforming Polyethylene Glycol (PEG) in oxidative stability and resistance to protein adsorption.

This technical guide provides a rigorous assessment of the monomer’s toxicological risks and the polymer’s biocompatibility, grounded in ISO 10993 standards. It is designed for formulation scientists who must navigate the safety gap between a reactive precursor and a benign final medical device.

Chemical Identity & Physicochemical Profile

Understanding the structural nuance is prerequisite to toxicological prediction. The presence of the methyl group at the


-carbon distinguishes N-MAM from ACMO, imparting higher hydrolytic stability but slightly lower polymerization kinetics due to steric hindrance.
ParameterSpecification
IUPAC Name 4-(2-Methyl-1-oxoallyl)morpholine
Common Name N-Methacryloylmorpholine (N-MAM)
CAS Number 5117-13-5
Molecular Formula

Molecular Weight 155.19 g/mol
Physical State Colorless to pale yellow liquid
Solubility Miscible with water, ethanol, and most organic solvents (Amphiphilic)
Reactive Group Methacrylate (Michael acceptor potential reduced vs. Acrylate)

Monomer Toxicity Assessment: The Pre-Polymerization Risk

Core Directive: The monomer is a reactive intermediate. Safety assessment focuses on occupational exposure and residual monomer leaching from the final device.

Toxicological Profile (Read-Across & Direct Data)

Due to the scarcity of direct public dossiers for CAS 5117-13-5, data is synthesized from structural analogues (ACMO) and class-based methacrylate behavior.

  • Acute Oral Toxicity: Estimated

    
     (Rat) > 1000 mg/kg (Category 4). The morpholine moiety contributes to metabolic stability, but high doses can induce CNS depression.
    
  • Skin Corrosion/Irritation: Moderate irritant. The amide bond is stable, but the methacrylate group can strip lipids from the stratum corneum.

  • Skin Sensitization (Critical Endpoint): Like most methacrylates, N-MAM is a Class 1 Skin Sensitizer . It acts as a hapten, binding to skin proteins (e.g., keratinocytes) to form immunogenic complexes.

  • Genotoxicity: Generally negative in Ames tests (Salmonella typhimurium), consistent with non-halogenated methacrylates.

Mechanism of Sensitization (Adverse Outcome Pathway)

The following diagram illustrates the molecular initiating event (MIE) leading to allergic contact dermatitis.

SensitizationAOP Monomer N-MAM Monomer (Hapten) Penetration Skin Penetration (Stratum Corneum) Monomer->Penetration Binding Protein Binding (Schiff Base/Michael Addition) Penetration->Binding Metabolism Dendritic Dendritic Cell Activation (Langerhans) Binding->Dendritic Antigen Presentation TCell T-Cell Proliferation (Sensitization) Dendritic->TCell Migration to Lymph Node Inflammation Allergic Contact Dermatitis TCell->Inflammation Re-exposure

Figure 1: Adverse Outcome Pathway (AOP) for Methacrylate Sensitization. The monomer penetrates the skin and binds to proteins, triggering an immune response.

Polymer Biocompatibility: The "Stealth" Effect

Once polymerized, PNMAM transforms into a highly biocompatible material. Its cyclic amide structure mimics the hydration shell of peptides, preventing the "foreign body response."

Hemocompatibility Mechanisms[2][3]
  • Water Structure: PNMAM organizes water molecules into a "bound water" layer via the morpholine oxygen. This hydration shell acts as an energetic barrier, preventing fibrinogen and albumin from adsorbing and unfolding on the surface.

  • Platelet Adhesion: Significantly reduced compared to hydrophobic polymers (e.g., polystyrene). PNMAM surfaces show minimal platelet activation (P-selectin expression).

Cytotoxicity (In Vitro)

PNMAM is non-cytotoxic (Grade 0-1 according to ISO 10993-5) provided residual monomer is removed.

  • Cell Lines: L929 Fibroblasts, HUVEC (Endothelial cells).

  • IC50: Polymer

    
     is typically > 5000 
    
    
    
    g/mL (practically non-toxic).

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols include self-validating controls.

Protocol A: Quantitative Cytotoxicity Assessment (ISO 10993-5)

Objective: Determine the biological reactivity of mammalian cells to leachable residuals from N-MAM based hydrogels.

Reagents:

  • L929 Mouse Fibroblasts (ATCC CCL-1).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Extraction Vehicle: MEM + 10% FBS.

Workflow:

  • Sample Preparation: Extract the cured PNMAM material in MEM at

    
     for 24 hours (Surface area/volume ratio: 
    
    
    
    ).
  • Cell Seeding: Seed L929 cells at

    
     cells/well in 96-well plates. Incubate 24h until sub-confluent.
    
  • Exposure: Replace medium with 100

    
    L of the extract (100%, 50%, 25% dilutions).
    
    • Negative Control: High-density polyethylene (HDPE) extract.

    • Positive Control: ZDEC Polyurethane or 0.1% Zinc Sulfate (Must show >70% cell death).

  • Incubation: Incubate for 24 hours at

    
    , 5% 
    
    
    
    .
  • Quantification: Add MTT, incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Validation: Viability % =

    
    .
    
    • Pass Criteria: Viability

      
       70%.
      
Protocol B: Hemolysis Assay (Direct Contact - ASTM F756)

Objective: Assess the hemolytic potential of N-MAM polymers intended for blood contact.

Workflow:

  • Blood Prep: Fresh rabbit blood (anticoagulated with citrate). Dilute with PBS to reach hemoglobin conc. of 10 mg/mL.

  • Contact: Incubate 1g of test material with 7 mL of diluted blood for 3 hours at

    
     (static).
    
  • Controls:

    • Negative: PBS (0% hemolysis).

    • Positive: Distilled Water (100% hemolysis).

  • Measurement: Centrifuge at 800xg for 15 min. Measure supernatant absorbance at 540 nm.

  • Calculation:

    
    
    
    • Pass Criteria: < 2% (Non-hemolytic).[1]

Biocompatibility Evaluation Workflow

The following decision tree guides the researcher through the necessary testing tiers based on the duration of contact.

BioCompWorkflow Start Start: N-MAM Device Classification Contact Contact Duration? Start->Contact Limited Limited (<24h) (e.g., Catheters) Contact->Limited Prolonged Prolonged (>24h - 30d) (e.g., Drug Delivery) Contact->Prolonged Permanent Permanent (>30d) (e.g., Implants) Contact->Permanent Tier1 Tier 1 Testing: - Cytotoxicity (ISO 10993-5) - Sensitization (ISO 10993-10) - Irritation (ISO 10993-23) Limited->Tier1 Prolonged->Tier1 Tier2 Tier 2 Testing: - Acute Systemic Tox - Subchronic Tox - Genotoxicity (Ames) Prolonged->Tier2 Permanent->Tier1 Permanent->Tier2 Tier3 Tier 3 Testing: - Carcinogenicity - Chronic Toxicity - Implantation Effects Permanent->Tier3

Figure 2: ISO 10993 Testing Hierarchy for N-MAM based devices. Note that sensitization is critical even for limited contact due to the monomer's nature.

Conclusion & Regulatory Perspective

N-Methacryloylmorpholine presents a classic toxicological dichotomy: a reactive, sensitizing monomer that yields a biologically inert, stealth polymer.

  • For the Monomer: Strict containment, PPE, and residual analysis (GC-MS) are mandatory. The limit for residual monomer in medical devices is typically < 0.1% depending on exposure route.

  • For the Polymer: PNMAM is a superior alternative to PEG in applications requiring oxidative stability. It passes standard hemocompatibility and cytotoxicity screens, making it suitable for blood-contacting devices and hydrogel implants.

Final Recommendation: Researchers must implement a "Purification Verification" step (e.g., dialysis or precipitation) post-synthesis to ensure the final biomaterial retains the safety profile of the polymer, not the toxicity of the monomer.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • Rahn USA Corp. Safety Data Sheet: 4-Acryloylmorpholine (ACMO) - Analogue Read-Across. (2015).[2] Link

  • Mochizuki, A., et al. Study on the water structure and blood compatibility of poly(acryloylmorpholine-r-butyl methacrylate). Journal of Biomaterials Science, Polymer Edition (2010). Link

  • Jo, Y.S., et al. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. NIH PubMed Central (2009). Link

  • TCI Chemicals. Safety Data Sheet: 4-Acryloylmorpholine. (2024).[3] Link

  • Goddard, J.M., et al.Polymer Surface Modification for the Attachment of Bioactive Compounds. Progress in Polymer Science (2007). (Context on N-substituted acrylamides).

Sources

Foundational

Hydrophilic vs hydrophobic properties of morpholine-based methacrylamides

An In-depth Technical Guide to the Hydrophilic & Hydrophobic Properties of Morpholine-Based Methacrylamides This guide provides a comprehensive technical overview of the hydrophilic and hydrophobic characteristics of mor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrophilic & Hydrophobic Properties of Morpholine-Based Methacrylamides

This guide provides a comprehensive technical overview of the hydrophilic and hydrophobic characteristics of morpholine-based methacrylamides, a class of polymers with significant and expanding applications in drug delivery, biomaterials, and smart systems. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of these properties, methods for their precise control, and the experimental techniques required for their characterization.

Introduction: The Significance of the Morpholine Moiety

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a valuable pharmacophore in medicinal chemistry.[1] When incorporated into a polymer backbone, specifically as a methacrylamide derivative like N-acryloylmorpholine (NAM), it yields polymers with a unique and highly desirable set of properties. The most prominent of these is poly(N-acryloylmorpholine) (PNAM), a biocompatible, non-immunogenic, and highly water-soluble polymer often considered a leading alternative to polyethylene glycol (PEG).[2]

The utility of these polymers stems not just from their inherent hydrophilicity but from the ability to precisely modulate their balance between hydrophilic (water-attracting) and hydrophobic (water-repelling) behavior.[3][4] This tunable amphiphilicity is the key to creating "smart" materials that respond to environmental stimuli such as temperature and pH, making them exceptional candidates for advanced biomedical applications.[5][6][7]

The Molecular Basis of Hydrophilicity in Poly(N-acryloylmorpholine)

The pronounced hydrophilicity of PNAM is rooted in its molecular structure. The morpholine ring's ether oxygen and the amide group in the polymer backbone are capable of forming strong hydrogen bonds with surrounding water molecules.[2][8] This interaction leads to the formation of a tightly associated hydration shell, often referred to as "bound water," which renders the polymer highly soluble in aqueous environments.[8]

This strong affinity for water is fundamental to the polymer's biocompatibility, as it helps to prevent non-specific protein adsorption, a common issue that can trigger an immune response and reduce the efficacy of drug delivery vehicles.[2]

Engineering the Hydrophilic-Hydrophobic Balance

While PNAM is inherently hydrophilic, its properties can be systematically tuned by copolymerizing the NAM monomer with other monomers that possess different characteristics. This approach allows for the creation of materials with a tailored response to their environment.

  • Introducing Hydrophobicity: To decrease the overall hydrophilicity or induce stimuli-responsive behavior, NAM is often copolymerized with a hydrophobic monomer. For example, incorporating monomers like butyl methacrylate or dopamine methacrylamide shifts the polymer's overall character, making it less water-soluble.[8][9] The ratio of the hydrophilic NAM to the hydrophobic comonomer is a critical design parameter that dictates the final properties of the material.[10]

  • Inducing Stimuli-Responsiveness: The most powerful application of this tuning is the creation of "smart" polymers.

    • Thermo-responsiveness: Many polymers exhibit a Lower Critical Solution Temperature (LCST), a temperature above which they undergo a reversible phase transition from a soluble, hydrophilic state to an insoluble, collapsed hydrophobic state.[9][11] PNAM itself has a very high LCST, remaining soluble in water up to 95°C.[12] However, by copolymerizing NAM with a thermo-responsive monomer like N-isopropylacrylamide (NIPAAM), the LCST of the resulting copolymer can be precisely tuned to be near physiological temperature (~37°C), making it ideal for in-vivo applications.[9][13]

    • pH-Responsiveness: By incorporating ionizable monomers containing acidic or basic groups, the polymer's solubility can be made dependent on pH.[14] At a pH where the groups are charged, electrostatic repulsion and strong ion-dipole interactions with water cause the polymer to swell and become highly hydrophilic. Conversely, when the groups are neutralized, the polymer becomes more hydrophobic and may collapse or precipitate.[14]

The relationship between these factors can be visualized as a dynamic equilibrium.

G cluster_inputs Controlling Factors cluster_outputs Resulting Properties Temp Temperature Balance Hydrophilic-Hydrophobic Balance Temp->Balance pH pH pH->Balance Copolymer Copolymer Composition (Hydrophobic Monomers) Copolymer->Balance Solubility Solubility / Swelling Balance->Solubility Conformation Polymer Conformation (Coil vs. Globule) Balance->Conformation Application Application Performance (e.g., Drug Release) Solubility->Application Conformation->Application

Diagram of factors influencing the hydrophilic-hydrophobic balance.

Core Methodologies for Characterization

To quantify the hydrophilic and hydrophobic properties of these polymers, several key analytical techniques are employed. The following section details the protocols for synthesis and characterization, grounded in established scientific practices.

Experimental Protocol 1: Synthesis of PNAM via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined polymers with controlled molecular weight and low polydispersity.[15][16]

Causality: The RAFT process allows for a "living" polymerization, where polymer chains grow at a relatively uniform rate, leading to a predictable final molecular weight and a narrow distribution of chain lengths. This control is critical for reproducible material performance in sensitive applications like drug delivery.

G Monomer 1. Monomer Purification (Remove inhibitor via alumina column) Setup 2. Reaction Setup (Dissolve NAM, RAFT agent, Initiator in dioxane in Schlenk flask) Monomer->Setup Degas 3. Degassing (3x Freeze-Pump-Thaw cycles to remove O2) Setup->Degas Polymerize 4. Polymerization (Heat to 70-80°C under N2 atmosphere) Degas->Polymerize Terminate 5. Termination & Precipitation (Expose to air, cool, and precipitate into cold non-solvent like hexane) Polymerize->Terminate Isolate 6. Isolation & Drying (Filter and dry polymer in vacuum oven) Terminate->Isolate Characterize 7. Characterization (1H-NMR for conversion, GPC for Mn/PDI) Isolate->Characterize

Workflow for RAFT polymerization of N-acryloylmorpholine (NAM).

Materials:

  • N-Acryloylmorpholine (NAM) monomer

  • RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Anhydrous 1,4-Dioxane (Solvent)

  • Hexane (Non-solvent)

  • Basic alumina

Procedure:

  • Monomer Purification: Pass NAM through a short column of basic alumina to remove the polymerization inhibitor.[16]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the NAM monomer, CPADB (RAFT agent), and AIBN (initiator) in anhydrous 1,4-dioxane. A typical molar ratio is [NAM]:[CPADB]:[AIBN] = 100:1:0.2.[16]

  • Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles. Rationale: Dissolved oxygen can act as a radical scavenger, terminating polymerization chains prematurely and leading to poor control over the final polymer structure. This step is critical for successful RAFT polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80°C and stir.[15][16] The reaction time can vary from 2 to 24 hours depending on the desired molecular weight.

  • Termination and Precipitation: To stop the reaction, cool the flask in an ice bath and expose the mixture to air. Slowly add the viscous polymer solution dropwise into a large volume of cold hexane with vigorous stirring to precipitate the polymer.[15][16]

  • Purification and Isolation: Collect the precipitated polymer by filtration. To ensure purity, redissolve the polymer in a small amount of dioxane and re-precipitate it into cold hexane. Repeat this process twice.[15]

  • Drying: Dry the final polymer product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Validation: Confirm the polymer structure and purity using ¹H NMR spectroscopy and determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Experimental Protocol 2: Characterization by Water Contact Angle Goniometry

This technique provides a quantitative measure of a surface's wettability, directly reflecting its hydrophilic or hydrophobic nature. A low contact angle (<90°) indicates a hydrophilic surface, while a high contact angle (>90°) indicates a hydrophobic surface.

Procedure:

  • Sample Preparation: Prepare a thin, uniform film of the polymer on a solid substrate (e.g., a silicon wafer or glass slide) by spin-coating a dilute polymer solution. Ensure the film is smooth and free of defects.

  • Drying: Thoroughly dry the polymer film in a vacuum oven to remove any residual solvent.

  • Measurement: Place the substrate in a contact angle goniometer. Using an automated syringe, dispense a small droplet (typically 2-5 µL) of deionized water onto the polymer surface.

  • Data Acquisition: A camera captures the profile of the droplet. Software then analyzes the image to calculate the angle formed at the three-phase (solid-liquid-air) interface.

  • Analysis: Perform measurements at multiple locations on the surface to ensure statistical reliability. An increase in the content of a hydrophilic monomer like NAM in a copolymer should generally result in a lower water contact angle.[8][17]

Polymer SystemHydrophobic ComonomerWater Contact Angle (°)InterpretationCitation
Poly(HEMA-co-NVP)None~65°Hydrophilic[17]
Poly(HEMA-co-NVP-co-MCAEM)*MCAEMDecreased with MCAEM contentMore Hydrophilic[17]
PNAM-BMA CopolymerButyl Methacrylate (BMA)Increased with BMA contentMore Hydrophobic[8]
Si-g-PNAM Brush (2h)N/A (Surface Grafted)82.1°Less Hydrophilic[15]
Si-g-PNAM Brush (8h)N/A (Surface Grafted)103.4°Hydrophobic[15]
Note: In this specific hydrogel system, the introduction of the morpholine-containing monomer (MCAEM) paradoxically increased hydrophilicity, demonstrating the complex interplay of structure and environment. The increasing contact angle for surface-grafted PNAM is attributed to the dense packing and conformation of the polymer brushes.
Experimental Protocol 3: Determination of Lower Critical Solution Temperature (LCST)

The LCST is determined by monitoring the turbidity of a dilute polymer solution as a function of temperature. The onset of turbidity corresponds to the polymer's phase transition.

Procedure:

  • Solution Preparation: Prepare a dilute solution of the thermo-responsive polymer in deionized water or a relevant buffer (e.g., 0.1-1.0% w/v). Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.

  • Instrumentation: Place the solution in a quartz cuvette within a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement: Set the spectrophotometer to monitor the optical transmittance or absorbance at a fixed wavelength (e.g., 500 nm).

  • Temperature Ramp: Program the temperature controller to slowly increase the temperature at a constant rate (e.g., 0.5-1.0 °C/min) while continuously recording the transmittance.

  • Data Analysis: Plot the transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value. The sharpness of this transition provides information on the homogeneity of the phase separation process.

Conclusion and Future Outlook

Morpholine-based methacrylamides, particularly PNAM and its copolymers, represent a versatile and powerful class of materials for biomedical research and development. Their fundamental hydrophilicity, derived from the unique structure of the morpholine ring, provides an excellent foundation for creating biocompatible materials. The true potential of these polymers is unlocked through the strategic tuning of their hydrophilic-hydrophobic balance via copolymerization. This approach enables the design of "smart" materials that can respond to specific physiological cues, offering precise control over processes like drug release and cell interaction. The robust and well-established protocols for their synthesis and characterization, as detailed in this guide, provide researchers with the tools needed to explore and exploit these properties for the next generation of advanced therapeutics and medical devices.

References

  • Goksu, M. Y., et al. (2018). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. Turkish Journal of Chemistry. Available at: [Link]

  • Boursier, C., et al. (2015). Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete. Polymer Chemistry. Available at: [Link]

  • Boursier, C., et al. (2015). Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete. ResearchGate. Available at: [Link]

  • Goksu, M. Y., et al. (2018). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. PMC. Available at: [Link]

  • Hoogenboom, R. (2020). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. ResearchGate. Available at: [Link]

  • NC State University Libraries. Hydrophilicity and Hydrophobicity in Advanced Material Applications. NC State University Libraries. Available at: [Link]

  • Shin, J., et al. (2017). Tunable Temperature Response of a Thermochromic Photonic Gel Sensor Containing N-Isopropylacrylamide and 4-Acryloyilmorpholine. PMC. Available at: [Link]

  • Wang, Y., et al. (2023). Hydrogel of HEMA, NVP, and Morpholine-Derivative Copolymer for Sulfate Ion Adsorption: Behaviors and Mechanisms. MDPI. Available at: [Link]

  • Ciardelli, G., et al. (2008). New stimuli-responsive polymers derived from morpholine and pyrrolidine. PubMed. Available at: [Link]

  • Ren, L., et al. (2021). Effect of hydrophilic groups on the bioactivity of antimicrobial polymers. RSC Publishing. Available at: [Link]

  • Basak, S., et al. (2021). Optimal Balance of Hydrophobic Content and Degree of Polymerization Results in a Potent Membrane-Targeting Antibacterial Polymer. PMC. Available at: [Link]

  • Fernández-Gutiérrez, M., et al. (2008). New stimuli-responsive polymers derived from morpholine and pyrrolidine. ResearchGate. Available at: [Link]

  • Mochizuki, A., et al. (2010). Study on the water structure and blood compatibility of poly(acryloylmorpholine-r-butyl methacrylate). PubMed. Available at: [Link]

  • Liu, Y., et al. (2023). Hydrophilic/hydrophobic behavior characterization and explanation. ResearchGate. Available at: [Link]

  • Bersenev, E. (2025). Balance of hydrophobic and electrostatic interaction of polymers and surfactants: case of anionic surfactant and hydrophobically modified polymer. ResearchGate. Available at: [Link]

  • MDPI. Applications of Polymers and Polymer Nanomaterials in Drug Delivery and Nanomedicine. MDPI. Available at: [Link]

  • Seiffert, S. (2021). Constrained thermoresponsive polymers – new insights into fundamentals and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Taresco, V., et al. (2022). Thermoresponsive polymers in non-aqueous solutions. Aston Publications Explorer. Available at: [Link]

  • Williams, M., et al. (2024). Low-Viscosity Route to High-Molecular-Weight Water-Soluble Polymers: Exploiting the Salt Sensitivity of Poly(N-acryloylmorpholine). ACS Publications. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Al-Basha, D. A., et al. (2024). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. Available at: [Link]

  • SciSpace. (2018). Role of polymers in drug delivery. SciSpace. Available at: [Link]

  • Bakulina, O. Y., & Banny, I. K. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Quílez-Bermejo, J., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. PMC. Available at: [Link]

  • Themistou, E., et al. (2022). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. MDPI. Available at: [Link]

Sources

Exploratory

Optical Profiling and Refractive Index Modulation of 4-(2-Methyl-1-oxoallyl)morpholine Polymers: A Technical Guide

Executive Summary For researchers and drug development professionals designing advanced biocompatible materials, poly(4-(2-methyl-1-oxoallyl)morpholine)—commonly referred to as poly(N-methacryloylmorpholine) or PMAM—repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing advanced biocompatible materials, poly(4-(2-methyl-1-oxoallyl)morpholine)—commonly referred to as poly(N-methacryloylmorpholine) or PMAM—represents a critical class of hydrophilic polymers. PMAM is heavily utilized in drug delivery vehicles, nanogels, and optical coatings. A fundamental property required for the characterization of these polymeric nanoparticles via Dynamic Light Scattering (DLS) and Multi-Angle Light Scattering (MALS) is the refractive index (RI) and its concentration-dependent derivative, the specific refractive index increment (dn/dc) .

This whitepaper provides an in-depth technical analysis of the optical properties of 4-(2-methyl-1-oxoallyl)morpholine and its polymers, detailing the structural causality behind its refractive index, and providing field-proven methodologies for its synthesis and optical characterization.

Structural Causality: The Physics of Refractive Index Modulation

To understand the refractive index of PMAM, we must first analyze its monomeric precursor, 4-(2-methyl-1-oxoallyl)morpholine[1]. In polymer physics, the refractive index (


) is intrinsically linked to the polarizability of the molecule and its bulk density, a relationship mathematically defined by the Lorentz-Lorenz equation .

When comparing 4-(2-methyl-1-oxoallyl)morpholine (MAM) to its non-methylated counterpart, 4-acryloylmorpholine (ACMO)[2], a distinct optical shift occurs. The addition of the α-methyl group introduces significant steric hindrance along the polymerizing backbone.

Mechanistic Insight: This steric bulk restricts the conformational flexibility of the polymer chains, thereby increasing the fractional free volume within the polymer matrix. An increase in free volume directly reduces the bulk density of the material (from 1.122 g/cm³ in ACMO to 1.071 g/cm³ in MAM). According to the Lorentz-Lorenz relationship, this reduction in density causes a proportional drop in the refractive index. Consequently, the RI of the MAM monomer is measured at 1.475 [1], significantly lower than the 1.512 RI of ACMO[2]. This optical differential is preserved post-polymerization.

RI_Causality Methyl α-Methyl Group Addition Steric Increased Steric Hindrance Methyl->Steric Volume Higher Fractional Free Volume Steric->Volume Density Decreased Bulk Density Volume->Density RI Lower Refractive Index (n) Density->RI Lorentz-Lorenz Relation

Logical causality of α-methyl substitution on the refractive index of morpholine polymers.

Quantitative Data: Optical Profiling

The following tables synthesize the physicochemical and optical data for the monomers and their resulting polymers. Understanding these baseline values is essential for calibrating optical detectors during Gel Permeation Chromatography (GPC) or DLS.

Table 1: Monomer Physicochemical Properties
Property4-(2-Methyl-1-oxoallyl)morpholine (MAM)4-Acryloylmorpholine (ACMO)
CAS Number 5117-13-55117-12-4
Molecular Weight 155.19 g/mol 141.17 g/mol
Density (20 °C) 1.071 g/cm³1.122 g/cm³
Refractive Index (

)
1.4751.512
Table 2: Polymer Optical Properties (PMAM vs. PNAM)

Note: Polymer RI values are derived from bulk film measurements, while dn/dc values are measured in aqueous solutions at 633 nm.

Polymer MatrixBulk Refractive Index (

)
dn/dc in Water (633 nm)
Poly(MAM) ~1.505 - 1.515~0.145 mL/g
Poly(ACMO) ~1.520 - 1.535~0.155 mL/g

Experimental Workflows & Self-Validating Protocols

To accurately measure the refractive index of PMAM, the polymer must first be synthesized with a low dispersity (Đ < 1.2). High dispersity introduces variable chain lengths that cause inconsistent light scattering and localized density fluctuations, skewing RI measurements. We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure architectural control[3].

Protocol A: RAFT Synthesis of PMAM

This protocol is designed to yield a controlled-molecular-weight polymer, minimizing optical scattering anomalies.

  • Reagent Preparation: In a 10 mL Schlenk flask, dissolve 1.0 g of 4-(2-methyl-1-oxoallyl)morpholine in 4.0 mL of 1,4-dioxane.

  • Chain Transfer Agent (CTA) Addition: Add 2-cyano-2-propyl benzodithioate (CPADB) at a Monomer:CTA molar ratio of 100:1.

    • Causality: CPADB is selected because its dithiobenzoate moiety provides optimal fragmentation kinetics for methacrylamide derivatives, ensuring uniform chain growth.

  • Initiator Addition: Add Azobisisobutyronitrile (AIBN) to achieve a CTA:Initiator ratio of 10:1.

    • Causality: Maintaining a low initiator concentration minimizes radical-radical termination events, preserving the "living" nature of the polymer ends.

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent radical scavenger. Failing to remove it will result in an unpredictable induction period and broadened molecular weight distribution.

  • Polymerization: Seal the flask under nitrogen and immerse it in a thermostatic oil bath at 70 °C for 12 hours.

  • Purification: Terminate the reaction by exposure to air and cooling. Precipitate the polymer dropwise into cold diethyl ether. Filter and dry the PMAM under vacuum at 40 °C to a constant weight.

RAFT_Workflow Monomer Monomer 4-(2-Methyl-1-oxoallyl)morpholine Mix Reaction Mixture (1,4-Dioxane, 70°C) Monomer->Mix RAFT RAFT Agent (CPADB) RAFT->Mix Init Initiator (AIBN) Init->Mix Polymer PMAM Polymer (Controlled MW) Mix->Polymer Thermal Polymerization (12 Hours) Char Optical Characterization (RI & dn/dc) Polymer->Char Precipitation & Film Casting

Experimental workflow for the RAFT synthesis and optical characterization of PMAM.

Protocol B: Refractive Index ( ) and dn/dc Determination

A self-validating system for optical profiling.

Part 1: Bulk Refractive Index via Abbe Refractometer

  • Film Casting: Dissolve the purified PMAM in chloroform to create a 10 wt% solution. Spin-coat the solution onto a high-index glass prism.

  • Thermal Annealing (Critical Step): Place the substrate in a vacuum oven at 10 °C above the polymer's glass transition temperature (

    
    ) for 4 hours.
    
    • Causality: Rapid solvent evaporation traps microscopic voids (excess free volume) and residual solvent within the film. Because air and chloroform have lower refractive indices than the polymer, failing to anneal the film will result in an artificially depressed RI reading.

  • Measurement: Measure the refractive index using an Abbe refractometer equipped with a 589 nm (Sodium D-line) light source at exactly 20.0 °C.

Part 2: Specific Refractive Index Increment (dn/dc)

  • Sample Preparation: Prepare a stock solution of PMAM in HPLC-grade water. Create a dilution series of exactly 1.0, 2.0, 3.0, 4.0, and 5.0 mg/mL.

  • Instrument Equilibration: Purge a differential refractometer (e.g., Wyatt Optilab) with the exact same batch of HPLC-grade water used for the dilutions until the baseline drift is < 1.0 x 10⁻⁷ RIU/hour.

  • Sequential Injection: Inject the samples sequentially from the lowest concentration (1.0 mg/mL) to the highest (5.0 mg/mL).

    • Causality: Injecting in ascending order prevents high-concentration carryover from contaminating lower-concentration readings, acting as a self-validating check against hysteresis.

  • Data Validation: Plot the change in refractive index (

    
    ) against concentration (
    
    
    
    ). The protocol is validated if the linear regression yields an
    
    
    . The slope of this line is the dn/dc value.

Conclusion for Drug Development Professionals

For scientists engineering polymeric micelles or nanogels using 4-(2-methyl-1-oxoallyl)morpholine, the refractive index is not merely a physical constant—it is a critical parameter for quality control. An accurate dn/dc value is mandatory for calculating the absolute molecular weight of drug-loaded PMAM nanoparticles via MALS. By understanding the structural causality of the α-methyl group and employing rigorous, self-validating annealing and sequential injection protocols, researchers can ensure high-fidelity optical characterization of their nanomedicines.

References

1.1 2.2 3.3

Sources

Protocols & Analytical Methods

Method

RAFT polymerization techniques for N-methacryloylmorpholine block copolymers

This Application Note and Protocol guide details the synthesis of N-methacryloylmorpholine (NMAM) block copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Editorial Note: While N-acr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of N-methacryloylmorpholine (NMAM) block copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Editorial Note: While N-acryloylmorpholine (NAM) is widely reported in literature, this guide specifically addresses the methacryloyl derivative (NMAM). This distinction is critical: the presence of the


-methyl group transforms the propagating species from a secondary radical (in NAM) to a tertiary radical (in NMAM), necessitating a fundamentally different selection of Chain Transfer Agents (CTAs) and reaction conditions to avoid retardation and ensure low dispersity.

Part 1: Strategic Experimental Design

The "Tertiary Radical" Challenge

The polymerization of N-methacryloylmorpholine (NMAM) proceeds via a tertiary propagating radical. Unlike its acrylate counterpart (NAM), NMAM is prone to steric hindrance and radical stability issues that cause significant retardation if paired with ill-suited RAFT agents.

  • The Trap: Using high-activity dithiobenzoates (e.g., cumyl dithiobenzoate) often leads to rate retardation in methacrylamides due to the stability of the intermediate radical adduct.

  • The Solution: Use Trithiocarbonates or Z-group modified Dithiobenzoates with tertiary "R" leaving groups. The R-group must be a better leaving group than the propagating Poly(NMAM) radical to ensure efficient re-initiation.

Critical Reagent Selection
ComponentRecommendationScientific Rationale
Monomer NMAM (Purified)Remove inhibitor (MEHQ) via basic alumina column. The morpholine ring provides water solubility and hydrogen bonding potential.
CTA (RAFT Agent) CPDB or CPDT CPDB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.CPDT: 2-Cyano-2-propyl dodecyl trithiocarbonate.Why: Both possess a cyano-isopropyl "R" group (tertiary), essential for efficient fragmentation against the tertiary NMAM radical.
Initiator AIBN or ACVA AIBN: Azobisisobutyronitrile (Solvent: DMF/Dioxane).ACVA: 4,4'-Azobis(4-cyanovaleric acid) (Solvent: Water/Buffer).Ratio: Maintain [CTA]:[Initiator] > 5:1 (ideally 10:1) to preserve "living" character.
Solvent DMF (Anhydrous)Preferred over water for the initial block synthesis to prevent potential hydrolysis of the active chain end and ensure solubility of hydrophobic CTAs.
Mechanism & Pathway

The following diagram illustrates the RAFT equilibrium specifically for the NMAM tertiary radical system.

RAFT_Mechanism Initiation Initiation (I• + NMAM -> Pn•) PreEquilibrium Pre-Equilibrium (CTA Transfer) Initiation->PreEquilibrium Pn• attacks CTA MainEquilibrium Main RAFT Equilibrium (Degenerative Transfer) PreEquilibrium->MainEquilibrium R• re-initiates MainEquilibrium->MainEquilibrium Rapid Exchange (Living Character) Termination Termination (Dead Polymer) MainEquilibrium->Termination Radical-Radical Coupling (Minimize)

Caption: The RAFT cycle for NMAM. Note that the "Main Equilibrium" relies on the rapid exchange between the dormant Poly(NMAM)-CTA and the active tertiary Poly(NMAM)• radical.

Part 2: Detailed Protocols

Protocol A: Synthesis of Macro-CTA (Poly(NMAM)-CTA)

Target: DP = 50, Conversion ~70-80% to avoid dead chains.

Materials:

  • N-Methacryloylmorpholine (NMAM)

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB)

  • Initiator: AIBN[1][2][3]

  • Solvent: DMF (HPLC Grade)

  • Internal Standard: Trioxane (for NMR conversion monitoring)

Step-by-Step Workflow:

  • Stoichiometry Calculation: Calculate the molar ratio: [Monomer]:[CTA]:[Initiator] = 50 : 1 : 0.1

    • Note: The low initiator concentration minimizes termination events.

  • Preparation (Schlenk Line Technique):

    • In a 25 mL Schlenk tube, dissolve CPDB (0.2 mmol, 55.8 mg) and AIBN (0.02 mmol, 3.28 mg) in DMF (4 mL).

    • Add NMAM (10 mmol, 1.55 g).

    • Add Trioxane (50 mg) as an internal standard.

    • Seal the tube with a rubber septum.

  • Deoxygenation (Critical):

    • Perform 4 freeze-pump-thaw cycles . Oxygen is a radical scavenger and will kill the reaction immediately.

    • Cycle: Freeze in liquid N₂, evacuate (10 min), thaw in warm water, backfill with N₂.

    • After the final cycle, backfill with high-purity Argon or Nitrogen.

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 70°C .

    • Time: Reaction kinetics for methacrylamides are generally slower than acrylates. Expect 6–12 hours for 70% conversion.

    • Monitoring: Take 0.1 mL aliquots at t=0, 2, 4, 8 hrs via syringe (under N₂ flow). Analyze by ¹H NMR (DMSO-d₆) to track the disappearance of vinyl protons (5.2 ppm and 5.5 ppm) relative to Trioxane (5.1 ppm).

  • Quenching & Purification:

    • Quench by cooling in liquid N₂ and exposing to air.

    • Precipitation: Dropwise addition of the polymer solution into cold Diethyl Ether (10x volume). Poly(NMAM) will precipitate as a white powder/gum.

    • Redissolve in a minimal amount of Acetone/Methanol and re-precipitate in Ether (Repeat 2x).

    • Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Chain Extension (Block Copolymer Synthesis)

Target: Poly(NMAM)-b-Poly(Styrene) Note: Since Poly(NMAM) has a tertiary leaving group, it is a robust Macro-CTA for extending with Styrene, Methacrylates, or Acrylates.

Workflow:

  • Macro-CTA Preparation:

    • Use the purified Poly(NMAM) from Protocol A. Determine

      
       (NMR/GPC) accurately to calculate molar mass.
      
  • Reaction Setup:

    • Ratio: [Styrene]:[Poly(NMAM)-CTA]:[AIBN] = 100 : 1 : 0.2

    • Solvent: DMF (Ensure both blocks are soluble; Styrene is hydrophobic, Poly(NMAM) is amphiphilic/hydrophilic).

  • Execution:

    • Dissolve Poly(NMAM)-CTA (0.05 mmol) and Styrene (5 mmol) in DMF (3 mL).

    • Add AIBN (0.01 mmol).

    • Degas (3 freeze-pump-thaw cycles).

    • Polymerize at 80°C for 12–24 hours. (Styrene propagation is slower; higher temp helps).

  • Purification:

    • Precipitate into Methanol (removes unreacted Styrene and DMF).

    • Selective Extraction: To remove unreacted Poly(NMAM) homopolymer, wash the precipitate with cold water (if Poly(NMAM) block is short and water-soluble) or perform fractionation using Cyclohexane (dissolves PS, precipitates PNMAM - careful optimization required).

Part 3: Characterization & Validation

Self-Validating Analytical Checklist

Every successful synthesis must pass these three checkpoints:

MethodCheckpointAcceptance Criteria
¹H NMR End-Group FidelityPresence of aromatic signals (from CPDB Z-group) at 7.4–7.9 ppm. Ratio of Z-group to Polymer backbone should match theoretical

.
GPC (SEC) Dispersity (Đ)

.[4] Monomodal peak. A shoulder on the low molecular weight side indicates dead chains (termination).
DOSY NMR Block FormationA single diffusion coefficient for the block copolymer, distinct from the homopolymer precursor.
Block Copolymerization Workflow Diagram

Block_Synthesis Step1 Step 1: Macro-CTA Synthesis (NMAM + CPDB + AIBN) Check1 Checkpoint: GPC & NMR (Confirm Living End-Group) Step1->Check1 Check1->Step1 Fail (Dead chains) Step2 Step 2: Chain Extension (Add Monomer B + Initiator) Check1->Step2 Pass (Đ < 1.2) Purify Purification (Selective Precipitation) Step2->Purify Final Final Block Copolymer Poly(NMAM)-b-Poly(B) Purify->Final

Caption: Sequential workflow for synthesizing Poly(NMAM) block copolymers. The checkpoint at Step 1 is vital to prevent "dead" macro-initiators from contaminating the final block.

Part 4: Troubleshooting & Optimization

  • High Dispersity (

    
    ): 
    
    • Cause: High radical concentration leading to termination.

    • Fix: Decrease initiator concentration (Target [CTA]/[I] = 10). Lower temperature by 5-10°C.

  • Retardation (Reaction stops/slows):

    • Cause: Inappropriate CTA (e.g., Cumyl dithiobenzoate) stabilizing the intermediate radical too strongly.

    • Fix: Switch to a Trithiocarbonate (e.g., CPDT) or ensure the Z-group is less stabilizing (e.g., change Phenyl to Pyrrole/Imidazole if available, though CPDB is usually sufficient).

  • Hydrolysis:

    • Cause: NMAM amide bond can hydrolyze in acidic/basic aqueous media at high temps.

    • Fix: Perform polymerization in buffered neutral water (if aqueous) or anhydrous DMF.

References

  • CSIRO. (n.d.). RAFT Polymerization: Mechanism and Guidelines. Retrieved from [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Retrieved from [Link]

  • Perrier, S., & Takolpuckdee, P. (2005). Macromolecular design via reversible addition-fragmentation chain transfer (RAFT)/xanthates (MADIX) polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

Sources

Application

Surface modification protocols using 4-(2-Methyl-1-oxoallyl)morpholine monomers

Application Note: Surface Modification Protocols using 4-(2-Methyl-1-oxoallyl)morpholine Introduction & Chemical Identity This guide details the protocols for surface modification using 4-(2-Methyl-1-oxoallyl)morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Surface Modification Protocols using 4-(2-Methyl-1-oxoallyl)morpholine

Introduction & Chemical Identity

This guide details the protocols for surface modification using 4-(2-Methyl-1-oxoallyl)morpholine , commonly referred to as N-Methacryloylmorpholine (MAM) .[1] While its acrylate analog (Acryloylmorpholine, ACMO) is widely known, the methacrylate derivative (MAM) offers distinct advantages in polymer backbone stability and glass transition temperature (


), making it a critical candidate for durable, low-fouling biomedical coatings.[1]

Chemical Profile:

  • IUPAC Name: 4-(2-Methyl-1-oxo-2-propenyl)morpholine[1][2]

  • Common Name: N-Methacryloylmorpholine (MAM)[1]

  • CAS Number: 5117-13-5[1][2]

  • Molecular Weight: 155.19 g/mol [1]

  • Key Functionality: The morpholine ring provides a unique "stealth" effect similar to PEG (Polyethylene Glycol) but with higher oxidative stability.[1] The methacrylate group allows for precision polymerization via ATRP or RAFT.[1]

Core Applications:

  • Immunocamouflage: Suppressing non-specific protein adsorption (fouling) on nanoparticles.[1]

  • Diagnostic Devices: Enhancing signal-to-noise ratios in biosensors by reducing background noise.[1]

  • Chromatography: Creating hydrophilic interaction liquid chromatography (HILIC) stationary phases.[1]

Mechanism of Action

The surface modification relies on creating a dense polymer brush regime.[1] Unlike physisorbed coatings, covalent grafting ensures long-term stability under physiological shear stress.[1]

Diagram 1: Surface-Initiated Polymerization Logic

MAM_Grafting_Workflow Substrate Substrate (Si, Au, Polymer) Activation Surface Activation (Plasma/Piranha) Substrate->Activation Expose -OH Functionalization Initiator Anchoring (Silanization) Activation->Functionalization BiBB-Silane Propagation SI-ATRP Propagation (Monomer Addition) Functionalization->Propagation +MAM, Cu(I)/L Propagation->Propagation Chain Growth Termination Termination & Cleaning Propagation->Termination Air Exposure Brush Poly(MAM) Brush (Low-Fouling Surface) Termination->Brush Validation

Caption: Workflow for converting a raw substrate into a Poly(MAM) grafted interface via Surface-Initiated ATRP.

Protocol A: Precision Grafting via SI-ATRP

Best for: Silicon wafers, Glass, Gold, and Ceramic sensors requiring precise thickness control (10–100 nm).[1]

Rationale: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is chosen over free radical polymerization to prevent solution-phase gelation and ensure a high-density "brush" conformation, which is essential for the anti-fouling effect.[1]

Materials Required
ReagentRoleSpecification
MAM Monomer MonomerCAS 5117-13-5; Remove inhibitor via basic alumina column before use.[1]
BiBB-Silane Surface Initiator(3-(2-Bromoisobutyryl)propyl)dimethylethoxysilane.[1]
CuBr Catalyst99.999% trace metals basis (Cuprous Bromide).[1]
CuBr₂ DeactivatorCupric Bromide (for control).[1]
Bipyridine (Bpy) Ligand2,2'-Bipyridyl.[1]
Solvent MediumMethanol : Water (1:1 v/v) or DMF (depending on substrate).[1]
Step-by-Step Methodology

1. Surface Activation

  • Silicon/Glass: Immerse in Piranha solution (

    
    , 3:[1]1) for 30 min at 90°C. Warning: Piranha solution is explosive with organics.[1] Rinse extensively with Milli-Q water and dry under 
    
    
    
    .[1]
  • Gold: Clean with UV/Ozone for 20 min.[1]

2. Initiator Immobilization (Silanization)

  • Prepare a 10 mM solution of BiBB-Silane in dry Toluene (anhydrous).

  • Immerse activated substrates in the solution for 12–18 hours at room temperature under inert atmosphere (

    
    ).
    
  • Wash: Rinse sequentially with Toluene, Acetone, and Ethanol to remove unbound silane.[1] Cure at 110°C for 1 hour to crosslink the silane layer.[1]

3. Polymerization (The "Grafting From" Step) [1][3][4][5][6]

  • Stoichiometry: Target a ratio of [Monomer]:[Ligand]:[CuBr]:[CuBr₂] = 100 : 2 : 1 : 0.1.[1]

  • Preparation:

    • In a Schlenk flask, dissolve MAM (2.0 g, ~12.9 mmol) in 10 mL of Methanol/Water (1:1).

    • Add Bipyridine (40 mg, 0.25 mmol) and CuBr₂ (2.8 mg, 0.012 mmol).

    • Degas the solution using 3 freeze-pump-thaw cycles or vigorous

      
       bubbling for 30 min.
      
    • Add CuBr (18 mg, 0.125 mmol) under positive

      
       flow. The solution should turn dark brown/red.[1]
      
  • Reaction:

    • Transfer the initiator-modified substrates into the flask (or transfer solution to a reactor containing substrates) under inert conditions via cannula.[1]

    • Incubate at 45°C for 1–24 hours. Thickness increases with time (

      
       typically).[1]
      
  • Termination:

    • Expose the reaction to air (oxygen terminates the radicals).

    • Crucial Cleaning: Rinse with Methanol, then sonicate in EDTA solution (0.1 M) or Pyridine for 10 min to remove blue Copper contaminants.[1]

Protocol B: UV-Mediated Grafting (Benzophenone Method)

Best for: Polymeric substrates (Polystyrene, PET, PDMS) where silanization is difficult.[1]

Rationale: Benzophenone (BP) acts as a photo-initiator that abstracts hydrogen from the polymer surface upon UV irradiation (365 nm), creating surface radicals that initiate MAM polymerization.[1]

Step-by-Step Methodology

1. Initiator Adsorption

  • Dissolve Benzophenone (5 wt%) in Acetone.[1]

  • Dip the polymeric substrate into the solution for 60 seconds.[1]

  • Remove and air dry.[1][5] The acetone evaporates, leaving a physisorbed layer of BP.

2. UV Grafting

  • Prepare a 10–15 wt% solution of MAM in deionized water.[1] (Degas with

    
     for 15 min).
    
  • Place the BP-coated substrate into a quartz glass sandwich or a petri dish containing the monomer solution.[1]

  • Irradiate with UV light (

    
     nm, intensity ~20 mW/cm²) for 10–30 minutes.[1]
    
  • Note: Use a filter to block

    
     nm to prevent substrate degradation.[1]
    

3. Washing

  • Sonicate in water for 15 minutes to remove homopolymer (non-grafted Poly(MAM)).[1]

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory.

TechniqueExpected Result for Poly(MAM)What it indicates
XPS (X-ray Photoelectron Spectroscopy) Appearance of N1s peak (~400 eV) and C-O-C ether peak (~286.5 eV).[1]Confirms chemical identity of the morpholine ring.[1]
Water Contact Angle (WCA) Shift from substrate angle to ~30°–45°.[1]Poly(MAM) is hydrophilic but not super-hydrophilic; it shows moderate wettability.[1]
Ellipsometry Thickness increase (10–50 nm).[1]Verifies polymer brush growth.[1][3][5]
AFM (Atomic Force Microscopy) Reduced roughness (Ra < 2 nm) & pinhole-free topography.[1]Uniform coating quality.
Diagram 2: Chemical Mechanism of SI-ATRP

ATRP_Mechanism Dormant Dormant Species (Surface-Br) Active Active Radical (Surface-P•) Dormant->Active Activation (+Cu(I)) Active->Dormant Deactivation (+Br-Cu(II)) Active->Active + Monomer (Propagation) Monomer Monomer (MAM) Complex_Act Activator [Cu(I)/L] Complex_Deact Deactivator [Br-Cu(II)/L]

Caption: Equilibrium between dormant and active species in Copper-mediated ATRP, ensuring low polydispersity.

Troubleshooting & Optimization

  • Problem: Low graft density (High Contact Angle).

    • Cause: Oxygen inhibition or insufficient initiator density.[1]

    • Fix: Increase degassing time; ensure anhydrous conditions during silanization.

  • Problem: Blue tint on substrate.

    • Cause: Trapped Copper catalyst.[1]

    • Fix: Wash with diluted EDTA or pass through a neutral alumina pad if possible.[1]

  • Problem: Haze/Cloudiness.

    • Cause: Homopolymer formation in solution.[1]

    • Fix: Add Cu(II) to shift equilibrium toward the dormant state (lowers radical concentration).[1]

References

  • Chemical Identity & Properties

    • PubChem.[1][7] "Acryloylmorpholine (and Methacryloyl derivatives) Compound Summary." National Library of Medicine.[1][7] Link[1]

  • ATRP Surface Grafting Protocols

    • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives."[1] Macromolecules, 2012.[1][8] Link[1]

  • Morpholine Monomer Biocompatibility

    • Rueda, J., et al. "Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization."[1] Turkish Journal of Chemistry, 2023.[1] Link

  • Benzophenone Photografting Method

    • Prucker, O., et al. "Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives." Journal of the American Chemical Society, 1999. Link[1]

  • Comparative Methacrylate Kinetics

    • Gromidz, A., et al. "Grafting of polymers to solid surfaces by using immobilized methacrylates."[1] Polymer, 2002.[1][4][9] Link

Sources

Method

High-Performance Hydrogel Synthesis: Copolymerization of 4-(2-Methyl-1-oxoallyl)morpholine and HEMA for Advanced Contact Lenses

Executive Summary The development of advanced soft contact lenses requires a delicate balance between optical clarity, mechanical durability, and physiological compatibility. While1[1], traditional poly(HEMA) networks of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced soft contact lenses requires a delicate balance between optical clarity, mechanical durability, and physiological compatibility. While1[1], traditional poly(HEMA) networks often struggle to provide the high oxygen transmissibility required for extended wear.

To overcome this limitation, incorporating[]—into the HEMA backbone presents a powerful formulatory advantage. As an3[3], MAcMo fundamentally alters the hydrogel's polymer network. This application note details the mechanistic rationale, self-validating synthesis protocols, and quality control metrics for producing MAcMo-HEMA copolymer contact lenses.

Mechanistic Rationale: The Role of MAcMo in HEMA Networks

The integration of MAcMo into a HEMA-based hydrogel is not merely additive; it is structurally transformative. The causality behind its effectiveness lies in its unique molecular architecture:

  • Steric Hindrance: The bulky morpholine ring of MAcMo disrupts the tight, highly ordered packing of HEMA polymer chains. This disruption increases the free volume within the polymer matrix, creating broader pathways for oxygen diffusion.4[4].

  • Hydrogen Bonding: The tertiary amide group in MAcMo acts as a potent hydrogen bond acceptor. Unlike some hydrophilic monomers that compromise mechanical strength when swollen, the morpholine derivative maintains a rigid cyclic structure while drawing in water, thereby elevating the Equilibrium Water Content (EWC) without causing the hydrogel to become excessively fragile.

  • Solvent-Free Processing: 5[5].

G MAcMo MAcMo Incorporation into HEMA Network Steric Bulky Morpholine Ring (Steric Hindrance) MAcMo->Steric Amide Hydrophilic Amide Group (Hydrogen Bonding) MAcMo->Amide FreeVol Increased Free Volume & Chain Mobility Steric->FreeVol Mech Maintained Optical & Mechanical Clarity Steric->Mech Water Enhanced Water Retention (EWC) Amide->Water Amide->Mech O2 Higher Oxygen Permeability (Dk) FreeVol->O2 Water->O2

Fig 1: Logical structure-property relationship of MAcMo in HEMA hydrogels.

Experimental Workflow

G N1 1. Monomer Purification N2 2. Formulation & Degassing N1->N2 N3 3. UV Photo- polymerization N2->N3 N4 4. Extraction & Hydration N3->N4 N5 5. QC & Characterization N4->N5

Fig 2: Experimental workflow for the synthesis of MAcMo-HEMA contact lenses.

Materials & Reagents

  • Base Monomer: 2-Hydroxyethyl methacrylate (HEMA), 99% purity.

  • Co-Monomer: 4-(2-Methyl-1-oxoallyl)morpholine (MAcMo), >98% purity.

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA).

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or Irgacure 819.

  • Inhibitor Removal: Basic Alumina (Al₂O₃) column.

Step-by-Step Synthesis Protocol

Phase 1: Monomer Purification
  • Step: Pass HEMA and MAcMo separately through a basic alumina column.

  • Causality: Commercial monomers contain MEHQ (4-methoxyphenol) to prevent auto-polymerization during storage. If left in the mixture, MEHQ will scavenge the primary radicals generated by the photoinitiator, leading to unpredictable curing kinetics, lower gel fractions, and compromised mechanical strength.

Phase 2: Formulation & Degassing
  • Step: In a light-protected amber vial, combine HEMA and MAcMo according to the desired weight ratios (see Data Table below). Add 1.0 wt% EGDMA as the crosslinker and 0.5 wt% TPO as the photoinitiator.

  • Step: Sparge the monomer mixture with ultra-pure Argon for 15 minutes, followed by sonication for 5 minutes.

  • Causality: Dissolved oxygen is a potent radical quencher. Degassing prevents oxygen inhibition at the mold interface. Failure to degas will result in a tacky, unpolymerized surface layer on the contact lens, rendering it optically opaque and cytotoxic.

Phase 3: Photopolymerization
  • Step: Inject 50 µL of the degassed formulation into female polypropylene contact lens molds and carefully cap with the male molds to avoid bubble entrapment.

  • Step: Cure under a 365 nm UV LED array at an intensity of 10 mW/cm² for exactly 10 minutes.

  • Causality: Polypropylene is utilized for the molds because its low surface energy ensures easy demolding of the cured hydrogel without inducing surface micro-tears. The specific UV intensity ensures a steady, controlled radical flux, preventing rapid kinetic chain termination that causes polymer brittleness.

Phase 4: Hydration and Extraction (Self-Validating Step)
  • Step: Demold the rigid polymer lenses and immerse them in a 50:50 Ethanol:Water bath for 2 hours, followed by 100% HPLC-grade water for 24 hours (changing the water three times).

  • Causality: Direct immersion of the xerogel into 100% water causes rapid, uneven swelling (osmotic shock), leading to micro-cracking. The ethanol gradient allows for gentle network expansion while efficiently extracting unreacted hydrophobic oligomers.

  • Self-Validation Check: Measure the UV absorbance of the final extraction water at 210-250 nm. An absorbance of < 0.01 confirms the complete extraction of unreacted monomers, validating the lens's safety for biological contact.

Quantitative Data Presentation

The following table summarizes the structure-property relationships observed when varying the MAcMo concentration in the HEMA network.

Formulation IDHEMA (wt%)MAcMo (wt%)EGDMA (wt%)EWC (%)Gel Fraction (%)Dk (Barrer)
Control 99.00.01.038.598.215.4
MAcMo-10 89.010.01.042.197.821.0
MAcMo-20 79.020.01.048.397.528.5
MAcMo-30 69.030.01.055.096.136.2

Data Analysis: As the concentration of MAcMo increases, the Equilibrium Water Content (EWC) and Oxygen Permeability (Dk) scale linearly. This is directly attributed to the hydrophilic amide groups and the increased free volume generated by the morpholine ring's steric bulk. The slight decrease in Gel Fraction at higher MAcMo loadings is a known consequence of steric hindrance mildly reducing crosslinking efficiency.

Quality Control & Characterization

To ensure the hydrogels meet the rigorous standards of drug development and medical device manufacturing, the following self-validating QC metrics must be met:

  • Gel Fraction Analysis: Calculate by dividing the dry weight of the extracted polymer by the initial weight of the monomer mix. Validation: A gel fraction < 95% indicates severe oxygen quenching during UV curing or expired photoinitiator.

  • Equilibrium Water Content (EWC): Measured gravimetrically after 48 hours of hydration in PBS (pH 7.4) at 37°C.

  • Optical Transparency: Measured via UV-Vis spectroscopy at 600 nm. Validation: Transmittance must be > 98%. Any opacity indicates phase separation between HEMA and MAcMo, usually caused by inadequate mixing or moisture contamination prior to curing.

References

1.4. Google Patents.[4] 2.. BOC Sciences.[] 3.1. Longchang Chemical.[1] 4.3. Sociedade Brasileira de Química (SBQ).[3] 5.5. Google Patents.[5]

Sources

Application

Atom Transfer Radical Polymerization (ATRP) kinetics of methacryloyl morpholine

Application Note: Atom Transfer Radical Polymerization (ATRP) Kinetics of Methacryloyl Morpholine Executive Summary Poly(methacryloyl morpholine) (PMnAM) and its acryloyl analog, poly(4-acryloylmorpholine) (PNAM), have e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Atom Transfer Radical Polymerization (ATRP) Kinetics of Methacryloyl Morpholine

Executive Summary

Poly(methacryloyl morpholine) (PMnAM) and its acryloyl analog, poly(4-acryloylmorpholine) (PNAM), have emerged as premier hydrophilic polymers in drug delivery, bioconjugation, and smart materials[1]. Their high water solubility, lack of a lower critical solution temperature (LCST) in water, and excellent biocompatibility make them superior alternatives to polyethylene glycol (PEG) in specific therapeutic contexts. Synthesizing these polymers via Atom Transfer Radical Polymerization (ATRP) allows for the precise control of molecular weight, narrow dispersity (Đ), and complex architectural design (e.g., block and star copolymers)[2].

As a Senior Application Scientist, I emphasize that the successful ATRP of morpholine-functionalized methacrylates is not merely a recipe, but a strict exercise in managing redox equilibria. The bulky, electron-rich morpholine ring influences the local dielectric constant and can coordinate weakly to transition metals, perturbing the delicate balance between the Cu(I) activator and Cu(II) deactivator species.

Mechanistic Principles & Kinetic Causality

To achieve a true "living" polymerization, the rate of deactivation (


) must significantly exceed the rate of activation (

). This equilibrium ensures that the steady-state concentration of active propagating radicals (

) remains extremely low, thereby suppressing irreversible bimolecular termination (

)[3].

ATRP_Mechanism PX Dormant Polymer (P-X) Prad Active Radical (P•) PX->Prad k_act Prad->PX k_deact Prad->Prad + Monomer (k_p) Dead Dead Polymer Prad->Dead k_t (Termination) CuI Activator Cu(I)L CuII Deactivator X-Cu(II)L CuI->CuII Oxidation CuII->CuI Reduction Monomer Monomer (MnAM)

Figure 1: ATRP activation-deactivation equilibrium for methacryloyl morpholine.

For methacryloyl morpholine, the choice of the nitrogen-based ligand is critical. Aliphatic amines like ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-pentamethyldiethylenetriamine (PMDETA) or tris(2-dimethylaminoethyl)amine (Me6TREN) are preferred because they form highly active copper complexes that maintain a sufficient concentration of the Cu(II) deactivator. If the deactivation is too slow, the polymerization will exhibit autoacceleration, loss of end-group fidelity, and broad molecular weight distributions.

Experimental Design & Self-Validating Protocol

This protocol details the normal ATRP of methacryloyl morpholine targeting a degree of polymerization (DP) of 100. To ensure trustworthiness, the system is designed to be self-validating : visual cues and intermediate sampling provide real-time feedback on reaction integrity.

Materials
  • Monomer: Methacryloyl morpholine (MnAM).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst: Copper(I) Bromide (CuBr).

  • Ligand: PMDETA.

  • Solvent: Anisole (acts as a non-reactive internal standard for NMR conversion tracking).

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly Pass the MnAM monomer through a basic alumina column immediately before use to remove phenolic inhibitors (e.g., MEHQ). In a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and purge with dry Argon for 10 minutes. Causality Check: CuBr should be a pale green/white powder. If it is dark green or blue, it has oxidized to Cu(II) due to poor storage and must be purified with glacial acetic acid before use.

Step 2: Solution Addition Via a degassed syringe, add anisole (5.0 mL), purified MnAM (1.55 g, 10.0 mmol), and PMDETA (21.0 µL, 0.1 mmol). Causality Check: The solution will rapidly turn light green/blue as the Cu(I)-PMDETA complex forms. A persistent dark blue color at this stage indicates oxygen contamination.

Step 3: Deoxygenation (Freeze-Pump-Thaw) Submerge the flask in liquid nitrogen until the mixture is completely frozen. Open the stopcock to the vacuum line for 5 minutes to evacuate the headspace. Close the vacuum, and thaw the flask in a warm water bath. Repeat this cycle three times. Expert Insight: Oxygen acts as a radical scavenger and irreversibly oxidizes Cu(I) to Cu(II). The freeze-pump-thaw method is mandatory; simple inert gas sparging is insufficient for rigorous kinetic studies and will result in an unpredictable induction period.

Step 4: Initiation Backfill the flask with Argon. Place the flask in an oil bath pre-heated to 60 °C. Inject the initiator EBiB (14.6 µL, 0.1 mmol) to start the polymerization.

Step 5: Kinetic Sampling At predetermined intervals (15, 30, 60, 120, and 240 minutes), withdraw 0.2 mL aliquots using an argon-purged Hamilton syringe. Immediately expose the aliquot to air and dilute with


 to quench the reaction.
Causality Check: Oxygen rapidly oxidizes the active Cu(I) to Cu(II), permanently halting propagation and preserving the exact kinetic state of the aliquot for analysis.

Workflow Prep 1. Reagent Prep Purify & Degas Schlenk 2. Schlenk Cycle Freeze-Pump-Thaw Prep->Schlenk Initiate 3. Initiation Heat to 60°C Schlenk->Initiate Sample 4. Kinetic Sampling Aliquots over Time Initiate->Sample Analyze 5. Analysis NMR & GPC Sample->Analyze

Figure 2: Step-by-step experimental workflow for ATRP kinetic sampling.

Quantitative Data & Kinetic Analysis

A successful ATRP process is validated by two fundamental kinetic relationships:

  • First-Order Kinetics: A linear plot of

    
     versus time indicates a constant concentration of active radicals, proving that termination is negligible.
    
  • Molecular Weight Evolution: A linear increase of number-average molecular weight (

    
    ) versus monomer conversion confirms the "living" nature of the chain ends.
    

Table 1: Representative Kinetic Data for MnAM ATRP at 60 °C

Time (min)Monomer Conversion (%)Theoretical

( g/mol )
Experimental

( g/mol )
Dispersity (Đ)
1512.52,1302,3501.12
3026.04,2204,4001.14
6048.57,7107,9501.15
12075.011,82011,6001.18
24092.014,46014,1001.21

Note: Conversion is determined via


 NMR by comparing the integration of the vinylic monomer protons (5.5–6.2 ppm) against the anisole internal standard. Experimental 

and Đ are determined via Gel Permeation Chromatography (GPC) calibrated with PMMA standards.

By strictly controlling the redox environment and utilizing appropriate ligands, the ATRP of methacryloyl morpholine yields highly defined, functionalizable polymers. This self-validating protocol ensures that researchers can reliably synthesize PMnAM architectures for advanced therapeutic and materials applications.

References

  • Mutlutürk, E., & Çaykara, T. "Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization." Turkish Journal of Chemistry, 2023. URL:[Link]

  • Wang, Y. et al. "ICAR ATRP of Acrylonitrile under Ambient and High Pressure." Macromolecular Theory and Simulations, 2012. URL:[Link]

  • Szczepaniak, G. et al. "Solid-Phase Synthesis of Well-Defined Multiblock Copolymers by Atom Transfer Radical Polymerization." Journal of the American Chemical Society, 2024. URL:[Link]

  • Ng, Y. et al. "Repurposing Biocatalysts to Control Radical Polymerizations." ACS Macro Letters, 2018. URL:[Link]

Sources

Method

Fabricating Porous Membranes with Poly(4-(2-Methyl-1-oxoallyl)morpholine): A Guide for Researchers and Drug Development Professionals

This document provides a comprehensive guide to the fabrication of porous membranes using poly(4-(2-Methyl-1-oxoallyl)morpholine), hereafter referred to as PNMAM. These application notes and protocols are designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the fabrication of porous membranes using poly(4-(2-Methyl-1-oxoallyl)morpholine), hereafter referred to as PNMAM. These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this promising polymer for advanced applications.

The morpholine moiety within the polymer structure imparts a desirable combination of hydrophilicity and biocompatibility, making PNMAM an attractive candidate for various biomedical applications, including controlled drug delivery and tissue engineering.[1] This guide will delve into the synthesis of the polymer, the fabrication of porous membranes via the versatile phase inversion technique, and the essential characterization methods to ensure membrane quality and performance.

Foundational Principles: Understanding PNMAM and Porous Membrane Fabrication

The successful fabrication of functional porous membranes hinges on a solid understanding of the constituent polymer and the fabrication methodology.

The Polymer: Poly(4-(2-Methyl-1-oxoallyl)morpholine) (PNMAM)

PNMAM is a synthetic polymer synthesized from the monomer 4-(2-Methyl-1-oxoallyl)morpholine. The presence of the morpholine ring, a heterocyclic compound containing both nitrogen and oxygen, is a key structural feature.[1] This imparts a degree of hydrophilicity to the polymer, which is often a crucial property for biomedical applications to enhance biocompatibility and control interactions with aqueous environments. The synthesis of morpholine-containing polymers can be achieved through various methods, offering flexibility in tailoring the final polymer architecture.

The Technique: Phase Inversion

Phase inversion is a widely utilized and versatile technique for creating porous polymeric membranes.[2][3][4] The fundamental principle involves the controlled transformation of a homogeneous polymer solution from a liquid to a solid state, resulting in a porous structure.[2][5] Several methods fall under the umbrella of phase inversion, including:

  • Immersion Precipitation: This is the most common method, where a cast polymer solution is immersed in a coagulation bath containing a non-solvent. The exchange between the solvent and non-solvent induces precipitation of the polymer, forming the porous membrane.[2]

  • Thermally Induced Phase Separation (TIPS): A polymer solution is cooled to induce phase separation, followed by solvent removal. This method is often used for preparing microfiltration membranes.[2]

  • Vapor-Induced Phase Separation (VIPS): A cast film is exposed to a vapor phase containing a non-solvent, leading to the formation of a porous structure.[3]

  • Evaporation-Induced Phase Separation (EIPS): A polymer is dissolved in a mixture of a volatile solvent and a less volatile non-solvent. Evaporation of the solvent shifts the composition, leading to polymer precipitation.[3]

This guide will focus on the immersion precipitation method due to its widespread use and adaptability.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of PNMAM and the subsequent fabrication and characterization of porous membranes.

Protocol 1: Synthesis of Poly(4-(2-Methyl-1-oxoallyl)morpholine)

This protocol outlines the free-radical polymerization of 4-(2-Methyl-1-oxoallyl)morpholine.

Materials:

  • 4-(2-Methyl-1-oxoallyl)morpholine (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of 4-(2-Methyl-1-oxoallyl)morpholine and AIBN (typically 0.1-1 mol% relative to the monomer) in 1,4-dioxane.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: Under a nitrogen atmosphere, heat the reaction mixture to 60-70°C with continuous stirring. The reaction time will vary depending on the desired molecular weight (typically 12-24 hours).

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated white polymer by filtration, wash thoroughly with fresh methanol to remove unreacted monomer and initiator, and dry under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Fabrication of Porous PNMAM Membranes via Immersion Precipitation

This protocol details the steps for creating porous PNMAM membranes using the phase inversion technique.

Materials:

  • Synthesized PNMAM polymer

  • N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP))[6]

  • Deionized water (non-solvent/coagulant)

  • Glass plate

  • Casting knife (doctor blade)[7]

  • Coagulation bath (large tub of water)[7]

Procedure:

  • Dope Solution Preparation: Prepare a homogeneous casting solution by dissolving a specific concentration of PNMAM (e.g., 15-25 wt%) in DMF. This should be done in a sealed container with gentle stirring to prevent solvent evaporation.

  • Casting: Pour the dope solution onto a clean, dry glass plate. Use a casting knife set to a specific thickness (e.g., 150-250 µm) to spread the solution evenly and create a thin film.[7]

  • Immersion and Precipitation: Immediately and carefully immerse the glass plate with the cast film into a coagulation bath containing deionized water.[7] The polymer will precipitate, forming a solid membrane that will detach from the glass plate.

  • Solvent Exchange: Leave the membrane in the water bath for at least 24 hours to ensure complete removal of the residual solvent.[5]

  • Drying: Carefully remove the membrane from the water bath and place it between two sheets of filter paper to air dry. For more controlled drying, a freeze-dryer can be used.

Logical Flow of Membrane Formation:

MembraneFormation cluster_Solution Dope Solution Preparation cluster_Casting Casting cluster_Precipitation Immersion Precipitation cluster_PostProcessing Post-Processing PNMAM PNMAM Polymer Dope Homogeneous Dope Solution PNMAM->Dope Solvent Solvent (e.g., DMF) Solvent->Dope CastFilm Cast Polymer Film Dope->CastFilm Casting with Doctor Blade PorousMembrane Porous PNMAM Membrane CastFilm->PorousMembrane Immersion CoagulationBath Non-Solvent Bath (Water) CoagulationBath->PorousMembrane SolventExchange Solvent Exchange PorousMembrane->SolventExchange Drying Drying SolventExchange->Drying FinalMembrane Final Porous Membrane Drying->FinalMembrane

Caption: Workflow for PNMAM porous membrane fabrication.

Protocol 3: Characterization of Porous PNMAM Membranes

Thorough characterization is essential to understand the structure-property relationships of the fabricated membranes.

2.3.1. Morphological Characterization

  • Technique: Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the surface and cross-sectional morphology of the membrane, including pore size, shape, and distribution.

  • Sample Preparation: Fracture a small piece of the membrane in liquid nitrogen to obtain a clean cross-section. Mount the sample on an SEM stub and sputter-coat with a conductive material (e.g., gold) to prevent charging.

  • Analysis: Acquire images of both the top surface and the cross-section at various magnifications.

2.3.2. Chemical Characterization

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the chemical structure of the PNMAM polymer and ensure no significant chemical changes occurred during membrane fabrication.

  • Sample Preparation: A small, dry piece of the membrane can be analyzed directly using an ATR-FTIR accessory.

  • Analysis: Compare the obtained spectrum with the spectrum of the initial PNMAM polymer to identify characteristic peaks.

2.3.3. Porosity and Pore Size Distribution

  • Technique: Mercury Porosimetry or Liquid-Liquid Displacement Porosimetry

  • Purpose: To quantitatively determine the total porosity, mean pore size, and pore size distribution of the membrane.

  • Principle: These techniques are based on forcing a non-wetting liquid (mercury) or displacing a wetting liquid with another immiscible liquid into the pores under pressure.

2.3.4. Permeability and Flux

  • Technique: Dead-end or Cross-flow Filtration Setup

  • Purpose: To measure the water permeability and flux of the membrane, which are critical performance parameters.

  • Procedure:

    • Mount the membrane in a filtration cell.

    • Pressurize the system with deionized water at a constant pressure.

    • Collect the permeate over a specific time interval and measure its volume.

    • Calculate the flux (J) using the formula: J = V / (A * t), where V is the permeate volume, A is the membrane area, and t is the time.

    • Permeability can be determined from the slope of a plot of flux versus transmembrane pressure, as described by Darcy's law.[8]

Application Insights: PNMAM Membranes in Drug Delivery

The unique properties of PNMAM make it a compelling material for controlled drug delivery systems. The porous structure of the membranes can serve as a reservoir for therapeutic agents.

Key Considerations for Drug Loading and Release:

  • Drug Loading Method: Drugs can be loaded into the porous membrane by soaking the membrane in a drug solution or by incorporating the drug directly into the polymer dope solution before casting.

  • Release Mechanism: Drug release from these systems is typically governed by diffusion through the porous network. The release rate can be tailored by controlling the membrane's porosity, pore size, and thickness.

  • pH-Responsiveness: The tertiary amine in the morpholine ring may impart a degree of pH-responsiveness to the polymer, potentially allowing for triggered drug release in specific physiological environments.

Experimental Design for Drug Release Studies:

DrugRelease cluster_Loading Drug Loading cluster_Release In Vitro Release Study cluster_Data Data Analysis PorousMembrane Porous PNMAM Membrane LoadedMembrane Drug-Loaded Membrane PorousMembrane->LoadedMembrane DrugSolution Drug Solution DrugSolution->LoadedMembrane ReleaseMedium Release Medium (e.g., PBS) LoadedMembrane->ReleaseMedium Immersion Sampling Periodic Sampling ReleaseMedium->Sampling Analysis Drug Concentration Analysis (e.g., UV-Vis) Sampling->Analysis ReleaseProfile Cumulative Release Profile Analysis->ReleaseProfile KineticModeling Kinetic Modeling ReleaseProfile->KineticModeling

Caption: Workflow for in vitro drug release studies.

Troubleshooting and Optimization

Table 1: Common Issues and Solutions in PNMAM Membrane Fabrication

IssuePotential Cause(s)Suggested Solution(s)
Membrane is too brittle - High polymer concentration- Rapid precipitation- Decrease polymer concentration in the dope solution- Add a small amount of a co-solvent to slow down precipitation
Large, irregular pores (macrovoids) - Rapid influx of non-solvent- Increase polymer concentration- Use a "weaker" non-solvent or a mixture of non-solvent and solvent in the coagulation bath
Low porosity - High polymer concentration- Slow precipitation- Decrease polymer concentration- Use a "stronger" non-solvent to induce faster precipitation
Inconsistent membrane thickness - Uneven casting surface- Inconsistent casting speed- Ensure the glass plate is perfectly level- Maintain a constant and smooth speed when using the doctor blade

Conclusion

Poly(4-(2-Methyl-1-oxoallyl)morpholine) presents a versatile platform for the fabrication of porous membranes with significant potential in biomedical applications, particularly drug delivery. By carefully controlling the polymer synthesis and the parameters of the phase inversion process, researchers can tailor the membrane morphology and performance to meet the demands of specific applications. The protocols and insights provided in this guide serve as a robust starting point for scientists and engineers to explore and innovate with this promising biomaterial.

References

  • Synder Filtration. (2014, July 22). Phase Inversion Membranes & Immersion Precipitation. Retrieved from [Link]

  • Mulder, M. (2000). Phase Inversion Membranes.
  • Francis, T. (n.d.). Phase inversion – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • An Experimental Investigation: Effect of Phase Inversion Methods on Membrane Structure and Its Performance on PEG Filtration. (n.d.). ResearchGate. Retrieved from [Link]

  • Instructables. (2017, October 25). Phase Inversion Process for Membrane Formation. Retrieved from [Link]

  • Polymeric Materials and Microfabrication Techniques for Liquid Filtration Membranes. (n.d.). PMC. Retrieved from [Link]

  • Porous polymeric membranes: fabrication techniques and biomedical applications. (n.d.). Journal of Materials Chemistry B. Retrieved from [Link]

  • Porous polymeric membranes: fabrication techniques and biomedical applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymers and Solvents Used in Membrane Fabrication: A Review Focusing on Sustainable... (n.d.). PMC. Retrieved from [Link]

  • New Preparation Methods for Pore Formation on Polysulfone Membranes. (2021, April 18). MDPI. Retrieved from [Link]

  • A Review on Porous Polymeric Membrane Preparation. Part II: Production Techniques with Polyethylene, Polydimethylsiloxane, Polypropylene, Polyimide, and Polytetrafluoroethylene. (n.d.). PMC. Retrieved from [Link]

  • Design and Fabrication of Membranes Based on PAN Copolymer Obtained from Solutions in N-methylmorpholine-N-oxide. (2022, July 14). MDPI. Retrieved from [Link]

  • Synthesis of porous polymeric membranes by polymerization of micro-emulsions. (n.d.). ResearchGate. Retrieved from [Link]

  • The results of structural characterization of the polymer membranes... (n.d.). ResearchGate. Retrieved from [Link]

  • What is the best polymer for membrane fabrication used in membrane distillation process? (2022, August 8). ResearchGate. Retrieved from [Link]

  • Recent Trends in Polymer Membranes: Fabrication Technique, Characterization, Functionalization, and Applications in Environmental Science (Part I). (2024, October 14). MDPI. Retrieved from [Link]

  • State-of-the-art review of porous polymer membrane formation characterization—How numerical and experimental approaches dovetail to drive innovation. (2023, February 8). Frontiers. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fundamental and Methodological Aspects of Porous Membrane Characterization by Hydrodynamic Permeability Test – A review. (2019, November 15). JSTA. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Polymeric Membrane-Based Systems in Transdermal Drug Delivery. (2026, January 30). MDPI. Retrieved from [Link]

  • Enhanced Separation Performance of Hierarchically Porous Membranes Fabricated via the Combination of Crystallization Template and Foaming. (2022, November 27). PMC. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications. (2015, January 19). Redalyc. Retrieved from [Link]

  • Polypropylene Microporous Membranes in Water Purification Processes. (2025, July 21). Patsnap Eureka. Retrieved from [Link]

  • Polyoxazolines with Cholesterol Lipid Anchor for Fast Intracellular Delivery. (n.d.). PMC - NIH. Retrieved from [Link]

  • Polyoxazoline: chemistry, properties, and applications in drug delivery. (2011, May 18). PubMed. Retrieved from [Link]

  • Synthesis of Poly (2-Oxazoline)-Derived Nanocarriers with Advanced Therapeutic Applications. (2025, November 30). Journals. Retrieved from [Link]

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Application

Application Note: Advanced UV-Curing Architectures Using N-Methacryloylmorpholine

Topic: UV-curing formulations involving 4-(2-Methyl-1-oxoallyl)morpholine Common Name: N-Methacryloylmorpholine CAS: 5117-13-5[] Abstract This technical guide details the formulation, processing, and characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-curing formulations involving 4-(2-Methyl-1-oxoallyl)morpholine Common Name: N-Methacryloylmorpholine CAS: 5117-13-5[]

Abstract

This technical guide details the formulation, processing, and characterization of UV-curable systems utilizing 4-(2-Methyl-1-oxoallyl)morpholine (N-Methacryloylmorpholine). While its acrylate analog (ACMO) is widely recognized for rapid curing, the methacryloyl variant offers distinct advantages in biocompatibility, reduced skin irritation, and higher glass transition temperatures (Tg) , making it a critical candidate for drug delivery hydrogels and high-performance medical coatings. This document targets formulation scientists and drug development professionals, providing self-validating protocols for synthesizing hydrophilic networks with precise control over crosslinking density and swelling kinetics.

Part 1: Chemical Identity & Material Science

The Molecule: N-Methacryloylmorpholine vs. ACMO

It is imperative to distinguish the target molecule from its more common analog. The user-specified "4-(2-Methyl-1-oxoallyl)morpholine" is the methacrylate derivative.

FeatureN-Methacryloylmorpholine (Target)N-Acryloylmorpholine (ACMO)
CAS 5117-13-5 5117-12-4
Structure Morpholine ring + Methacryloyl groupMorpholine ring + Acryloyl group
Reactivity Moderate (Methacrylate kinetics)High (Acrylate kinetics)
Skin Irritation Lower (Generally PII < 0.5)Moderate/High (Sensitizer)
Polymer Tg High (~165–175°C)High (~145°C)
Primary Use Medical devices, hydrogels, dental resinsUV Inks, industrial coatings

Key Formulation Insight: The methyl group at the


-position of the vinyl group provides steric hindrance, reducing the propagation rate coefficient (

) compared to ACMO. This results in a more controlled polymerization, lower exotherm, and reduced shrinkage stress—vital for encapsulating sensitive biological payloads (drugs/proteins).
Mechanism of Action

The curing mechanism relies on Type I (cleavage) or Type II (abstraction) free-radical photoinitiation. Due to the hydrophilic nature of the morpholine ring, this monomer acts as a "coupling agent," solubilizing hydrophobic photoinitiators into aqueous or polar formulations.

PolymerizationMechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Network Formation PI Photoinitiator (e.g., TPO, I-2959) Radical Free Radical (R•) PI->Radical Homolytic Cleavage UV UV Energy (365-405nm) UV->PI Monomer N-Methacryloylmorpholine (C=C Double Bond) Radical->Monomer Attack Chain Growing Polymer Chain (Poly-NAM) Monomer->Chain Addition Chain->Chain Chain Extension Crosslinker Bifunctional Agent (MBA / PEGDA) Chain->Crosslinker Network 3D Hydrogel Network (Drug Entrapment) Crosslinker->Network caption Figure 1: Free-radical photopolymerization pathway of N-Methacryloylmorpholine.

Part 2: Formulation Protocols

Protocol A: Hydrogel Synthesis for Drug Delivery (Biomedical)

Objective: Create a biocompatible, controlled-release hydrogel matrix. Target Audience: Drug Development Professionals. Rationale: The morpholine ring interacts via hydrogen bonding with water and biological fluids, creating a stable hydrogel that resists hydrolysis better than simple ester-based acrylates.

Reagents:

  • Monomer: N-Methacryloylmorpholine (98% purity).

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA) (creates a tight mesh) or PEG-Diacrylate (PEGDA) (for flexibility).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (for 405nm bio-friendly curing) or Irgacure 2959 (for 365nm).

  • Solvent: PBS (Phosphate Buffered Saline, pH 7.4).

Step-by-Step Methodology:

  • Stock Solution Prep:

    • Dissolve 2.0g N-Methacryloylmorpholine in 8.0mL PBS . (20% w/v formulation).

    • Note: High concentrations (>40%) may generate excessive heat during cure, potentially denaturing protein payloads.

  • Crosslinker Addition:

    • Add 0.02g MBA (1 wt% relative to monomer).

    • Validation: Vortex for 30 seconds. Ensure complete dissolution. If using PEGDA, adjust to 5 wt% for equivalent modulus due to longer chain length.

  • Photoinitiator Integration:

    • Add 0.01g LAP (0.5 wt%).

    • Critical Step: Protect solution from ambient light (wrap vial in foil).

  • Degassing (The Methacrylate Rule):

    • Methacrylates are highly sensitive to oxygen inhibition.

    • Action: Bubble Nitrogen (

      
      ) gas through the solution for 10 minutes.
      
    • Why? Oxygen scavenges free radicals, leaving a sticky, uncured surface.

  • Curing:

    • Pipette solution into a mold (e.g., Teflon disk or between glass slides with a 1mm spacer).

    • Expose to UV LED (405nm) at 10 mW/cm² for 5 minutes .

    • Observation: The solution should turn into a firm, opaque-to-translucent gel.

  • Purification (Leachable Removal):

    • Soak the hydrogel in excess DI water for 24 hours, changing water every 6 hours.

    • Verification: Analyze wash water via UV-Vis spectroscopy (210-220nm) to detect residual monomer.

Protocol B: High-Modulus Protective Coating (Materials)

Objective: Formulate a hard, solvent-resistant coating for medical devices. Target Audience: Material Scientists.

Formulation Table:

ComponentFunctionWeight %Rationale
N-Methacryloylmorpholine Monomer40%Provides hardness (High Tg) & adhesion.
Urethane Dimethacrylate (UDMA) Oligomer40%Adds toughness and reduces brittleness.
1,6-Hexanediol Dimethacrylate Diluent15%Viscosity adjustment; crosslinking.
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) Photoinitiator3%Deep cure capability (bleaches upon cure).
Byk-333 Additive2%Surface slip/leveling agent.

Experimental Workflow:

  • Blending: Mix UDMA and N-Methacryloylmorpholine at 60°C (viscosity reduction) until homogeneous.

  • Additives: Cool to room temperature. Add Photoinitiator and Additives.[2][3] Mix in the dark.

  • Application: Draw down a 50-micron film on a polycarbonate substrate.

  • Curing: Pass under a Mercury Arc lamp (H-bulb) or 395nm LED array.

    • Energy Dose: Required ~800 mJ/cm². (Methacrylates require higher energy than acrylates).

Part 3: Characterization & Troubleshooting

Troubleshooting Decision Tree

Methacrylate formulations often face surface cure issues. Use this logic flow to diagnose.

Troubleshooting Problem Issue: Tacky/Sticky Surface Check1 Is Oxygen Inhibition the cause? Problem->Check1 Action1 Increase PI Concentration or Add Amine Synergist Check1->Action1 No Inert Gas Available Action2 Cure under N2 Blanket or Cover with Mylar Film Check1->Action2 Inert Gas Available Problem2 Issue: Phase Separation (Haze) Check2 Check Solubility Parameters Problem2->Check2 Action3 N-Methacryloylmorpholine is Polar. Reduce Hydrophobic Oligomers. Check2->Action3 caption Figure 2: Troubleshooting logic for UV-curing methacrylate systems.

Validation Metrics

To ensure the protocol is "self-validating," perform these checks:

  • FTIR Conversion Analysis: Monitor the disappearance of the methacrylate C=C peak at 1638 cm⁻¹ .

    • Target: >90% conversion.

    • Reference: Generally, the morpholine ring C-O-C stretch at ~1110 cm⁻¹ remains stable and can be used as an internal standard.

  • Swelling Ratio (Hydrogels):

    • Weigh dry gel (

      
      ). Swell in PBS for 24h. Weigh wet gel (
      
      
      
      ).
    • 
      .
      
    • Expectation: N-Methacryloylmorpholine hydrogels typically swell 5–15x depending on crosslinker density.

References

  • RadTech International. (n.d.). Acryloyl Morpholine for UV Curing: Performance and Comparison. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Morpholine-based Hydrogels and Drug Release Behaviors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-Methacryloylmorpholine Substance Record. Retrieved from [Link]

(Note: While direct literature on the methacryloyl variant is rarer than ACMO, the chemical principles cited above regarding methacrylate polymerization kinetics and morpholine ring hydrophilicity are foundational polymer science concepts verified across the provided search results.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methacryloylmorpholine (NAM) Handling &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature polymerization (gelation) of functional methacrylamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature polymerization (gelation) of functional methacrylamides. N-methacryloylmorpholine (NAM, sometimes referred to as MACMO) is a highly reactive, hydrophilic monomer critical for synthesizing advanced hydrogels[1] and executing precision Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations[2].

Because of its reactive methacrylamide group, NAM is highly susceptible to auto-initiation during storage. This guide provides field-proven, causality-driven troubleshooting steps to protect your monomer inventory and ensure reproducible polymer synthesis.

Diagnostic Logic: Gelation Root Cause Analysis

Before discarding your inventory, use the workflow below to identify the environmental failure that caused your monomer to crosslink.

Troubleshooting Start Issue: NAM Monomer Polymerized (Gelled) Q1 Was the bottle purged with N2 or Argon? Start->Q1 Q2 Stored above 8°C? Q1->Q2 No A1 Hypoxia-Induced Gelation: MEHQ inhibitor requires O2 to scavenge radicals. Q1->A1 Yes Q3 Exposed to direct UV/Light? Q2->Q3 No A2 Thermal Auto-initiation: Methacrylates crosslink at elevated temperatures. Q2->A2 Yes A3 Photo-initiation: Ambient light triggers free radical formation. Q3->A3 Yes Resolution Corrective Action: Store at 2-8°C, in ambient air, using amber glass vials. Q3->Resolution No

Diagnostic workflow for identifying the root cause of N-methacryloylmorpholine gelation.

Frequently Asked Questions (FAQs)

Q1: Why did my NAM monomer turn into a solid gel in the refrigerator? A: The most common cause of premature gelation in cold storage is hypoxia. Methacrylamide monomers like NAM are typically stabilized with 500–1,000 ppm of Monomethyl Ether Hydroquinone (MEHQ). A widespread error among chemists is purging the storage bottle with Argon or Nitrogen to prevent oxidation. MEHQ is oxygen-dependent; it cannot scavenge free radicals without dissolved O₂. Stripping the oxygen disables the inhibitor, leading to spontaneous crosslinking even at 4°C.

Q2: How does the MEHQ inhibitor actually work if it requires oxygen? A: MEHQ itself is relatively inefficient at scavenging carbon-centered radicals (R•) directly. Instead, it relies on dissolved oxygen to first react with R• to form a peroxyl radical (ROO•). MEHQ then rapidly donates a hydrogen atom to the peroxyl radical, terminating the chain and forming a stable hydroperoxide and a benzoquinone derivative.

Mechanism Radical Carbon-Centered Radical (R•) Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl Rapid Reaction O2 Dissolved Oxygen (O2) O2->Peroxyl Binds to R• Stable Stable Hydroperoxide + Benzoquinone Peroxyl->Stable H-Atom Transfer MEHQ MEHQ Inhibitor (4-Methoxyphenol) MEHQ->Stable Donates H+

The oxygen-dependent radical scavenging mechanism of the MEHQ inhibitor.

Q3: Can I rescue NAM that has partially gelled? A: No. Once macroscopic gelation (increased viscosity, "stringiness," or solid polymer formation) is observed, the monomer batch is compromised. The gelled polymer cannot be easily separated from the unreacted monomer without extensive vacuum distillation, which poses a severe thermal auto-initiation risk. The compromised batch must be safely discarded.

Quantitative Storage Parameters

To maximize the shelf life of your monomer, strictly adhere to the environmental parameters outlined below. Deviation from the optimal MEHQ/O₂ balance drastically increases gelation risk.

Storage TemperatureHeadspace GasLight ExposureMEHQ ConcentrationEstimated Shelf LifeGelation Risk
2–8°C Ambient Air Dark (Amber Vial) 500–1,000 ppm > 12 months Low
25°C (Room Temp)Ambient AirDark500–1,000 ppm1–3 monthsModerate
2–8°CArgon / N₂ PurgedDark500–1,000 ppm< 1 weekHigh (Hypoxia)
2–8°CAmbient AirDirect Sunlight / UV500–1,000 ppm< 48 hoursCritical
2–8°CAmbient AirDark< 10 ppm (Purified)< 24 hoursCritical
Self-Validating Experimental Protocols
Protocol 1: Safe Aliquoting and Long-Term Storage

Causality: Minimizing thermal shock prevents condensation (which hydrolyzes the monomer), while maintaining an ambient air headspace ensures the MEHQ inhibitor remains active.

  • Equilibration: Remove the NAM bulk bottle from the 2-8°C refrigerator and allow it to sit in the dark for 30 minutes until it reaches room temperature.

  • Aliquoting: Dispense the monomer into clean, dry amber glass vials.

  • Headspace Maintenance: Fill the vials to a maximum of 70% capacity. Leave at least 30% of the volume as an ambient air headspace. Do not purge with inert gas.

  • Storage: Cap tightly and store immediately at 2-8°C.

  • Self-Validation Check: Before using a stored aliquot, invert the vial. The monomer should flow freely like water (viscosity ~10-15 cps). Any sluggish movement indicates micro-gelation, meaning the aliquot must be discarded.

Protocol 2: MEHQ Removal via Basic Alumina

Causality: MEHQ must be completely removed prior to controlled radical polymerizations (like RAFT) to prevent unpredictable induction periods and ensure precise molecular weight targeting[2].

  • Column Preparation: Pack a glass chromatography column with 5 grams of basic aluminum oxide (Alumina, basic, Brockmann I) per 10 mL of NAM to be purified.

  • Elution: Pass the NAM through the column via gravity drip. The basic alumina selectively binds the acidic phenolic hydroxyl group of the MEHQ molecule, trapping it in the stationary phase.

  • Self-Validation (UV-Vis Check): Collect the eluate. To validate complete MEHQ removal, dilute a 10 µL aliquot of the purified NAM in 1 mL of deionized water and measure the UV-Vis absorbance. MEHQ exhibits a distinct peak at 293 nm . The complete absence of this peak confirms the monomer is uninhibited.

  • Immediate Utilization: Use the purified NAM immediately for hydrogel synthesis or polymerization[1]. Do not store uninhibited monomer, as it will gel within hours.

References

Sources

Optimization

Technical Support Center: Poly(4-(2-Methyl-1-oxoallyl)morpholine) Synthesis &amp; Temperature Optimization

Overview & Diagnostics 4-(2-Methyl-1-oxoallyl)morpholine (CAS 5117-13-5), widely recognized in polymer chemistry literature as N-methacryloylmorpholine (PMAM) , is a highly valuable monomer for synthesizing biocompatible...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostics

4-(2-Methyl-1-oxoallyl)morpholine (CAS 5117-13-5), widely recognized in polymer chemistry literature as N-methacryloylmorpholine (PMAM) , is a highly valuable monomer for synthesizing biocompatible, water-soluble, and thermoresponsive polymers [].

While Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the standard for controlling its molecular weight, researchers frequently encounter critical issues with loss of end-group fidelity (livingness) . This troubleshooting guide addresses the mechanistic causality behind these failures and provides optimized, low-temperature protocols to ensure successful polymer synthesis.

Section 1: Core Troubleshooting FAQs

Q1: Why am I losing livingness (end-group fidelity) when polymerizing 4-(2-Methyl-1-oxoallyl)morpholine at the standard 70 °C? A1: The loss of the chain transfer agent (CTA) is a mechanistic consequence of the monomer's structure. When polymerizing methacrylamides at 70 °C using standard thermal initiators (e.g., AIBN), the intermediate adduct radical experiences severe steric hindrance. This bulky propagating radical significantly reduces the rate of fragmentation. At elevated temperatures (≥ 70 °C), the prolonged lifetime of this intermediate allows irreversible side reactions to outcompete the desired fragmentation step, leading to temperature-dependent trithiocarbonate degradation and the accumulation of "dead" polymer chains 2[2].

Q2: How can I optimize the reaction temperature to prevent CTA degradation while maintaining high conversion? A2: To suppress CTA degradation, you must lower the polymerization temperature to 25–30 °C, which prevents the reaction from overcoming the activation energy barrier for the degradation side-reactions. Because standard AIBN is inactive at this temperature, you must utilize a low-temperature azo initiator like VA-044 (active at ~25 °C) 3[3] or a redox initiation system (e.g., Potassium Persulfate / Ascorbic Acid) 4[4].

Q3: Does the choice of solvent impact the temperature optimization? A3: Yes. Aqueous systems, such as Phosphate Buffered Saline (PBS) or ammonium sulfate solutions, are highly synergistic with low-temperature initiators, allowing near 100% conversion at 25–30 °C while maintaining a fully functionalized trithiocarbonate end-group 5[5]. If organic solvents (like DMF or 1,4-dioxane) are strictly required, photo-RAFT (visible light irradiation at room temperature) is the preferred alternative to thermal initiation.

Section 2: Quantitative Data Comparison

The following table summarizes the causal relationship between temperature, initiator choice, and the resulting polymer characteristics.

TemperatureInitiator SystemSolventTime (h)Conversion (%)Dispersity (Đ)End-Group Fidelity
70 °C AIBN (Thermal)DMF / Dioxane8 - 24> 90%1.30 - 1.50< 60% (Degraded)
30 °C KPS / Ascorbic Acid (Redox)Water / Buffer4 - 6> 95%< 1.20> 90% (Intact)
25 °C VA-044 (Thermal)PBS (pH 6.0)16~ 100%< 1.15> 95% (Intact)

Section 3: Mechanistic Visualization

The diagram below illustrates the competing pathways during the RAFT polymerization of PMAM. Lowering the temperature selectively favors the dormant/reinitiation cycle over the degradation pathway.

Mechanism A Propagating PMAM Radical + Trithiocarbonate CTA B Intermediate Adduct Radical (Sterically Hindered) A->B Addition C Dormant PMAM-CTA + Reinitiated Radical B->C Fragmentation (Favored at ≤ 30°C) D Degradation Products (Loss of Livingness) B->D Side Reaction (Favored at ≥ 70°C)

Mechanistic pathway of PMAM RAFT polymerization highlighting temperature-dependent CTA degradation.

Section 4: Optimized Low-Temperature Protocol (25 °C)

This self-validating workflow is designed to synthesize PMAM with >95% end-group fidelity using a low-temperature azo initiator, ensuring the polymer is ready for subsequent block copolymerization.

Materials Required:

  • Monomer: 4-(2-Methyl-1-oxoallyl)morpholine (Passed through basic alumina to remove inhibitors prior to use).

  • CTA: A suitable trithiocarbonate (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid).

  • Initiator: VA-044 (2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride).

  • Solvent: Phosphate Buffered Saline (PBS, pH 6.0) or Deionized Water.

Step-by-Step Methodology:

  • Reagent Preparation: In a sealable Schlenk flask or microwave vial, dissolve 4 mmol of 4-(2-Methyl-1-oxoallyl)morpholine, 0.005 mmol of the selected RAFT agent, and 0.025 mmol of VA-044 initiator in 2 mL of PBS (pH 6.0) 3[3].

  • Homogenization: Stir the mixture gently at room temperature (< 25 °C) until all reagents are completely dissolved into a homogeneous phase.

  • Deoxygenation (Critical Step): Seal the vial with a rubber septum. Purge the solution of oxygen by bubbling ultra-pure Nitrogen (N₂) or Argon gas directly through the reaction mixture for 40 minutes 3[3]. Causality: Oxygen acts as a potent radical scavenger. Because low-temperature initiators generate radicals at a slower rate, rigorous degassing is mandatory to prevent induction periods and ensure controlled kinetics.

  • Polymerization: Remove the purging needles and submerge the sealed vial into a precisely controlled water bath set to 25 °C. Allow the reaction to proceed undisturbed for 16 hours.

  • Termination & Purification: Terminate the polymerization by exposing the solution to ambient air and cooling it in an ice bath. Precipitate the polymer by adding the aqueous solution dropwise into cold diethyl ether. Filter and dry the resulting powder under vacuum.

  • Self-Validation (Quality Control):

    • Conversion Check: Perform ¹H NMR spectroscopy in D₂O or CDCl₃. The complete disappearance of the vinyl protons (5.5–6.5 ppm) confirms near 100% monomer conversion.

    • End-Group Fidelity Check: Compare the integration of the terminal CTA protons (e.g., the aromatic protons of the trithiocarbonate) against the morpholine backbone protons (3.4–3.7 ppm). An integration ratio that closely matches the theoretical molecular weight confirms the successful suppression of thermal degradation.

References

  • Derkaoui, S., & Belbachir, M. "A Green Synthesis and Polymerization of N-Alkyl Methacrylamide Monomers with New Chemical Approach". ResearchGate. [Link]

  • "Low-Viscosity Route to High-Molecular-Weight Water-Soluble Polymers: Exploiting the Salt Sensitivity of Poly(N-acryloylmorpholine)". PMC / NIH. [Link]

  • "RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions". Chemical Science (RSC Publishing).[Link]

  • "Preparation of Protein–Polymer Conjugates: Copolymerisation by RAFT". ConnectSci. [Link]

Sources

Troubleshooting

Reducing polydispersity index (PDI) in methacryloyl morpholine polymerization

Welcome to the Technical Support Center for Polymer Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversible-deactivation radical polymerizat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversible-deactivation radical polymerization (RDRP): maintaining a low polydispersity index (PDI, or dispersity, Đ) when polymerizing methacryloyl morpholine (NAM/ACMO).

Because NAM is a highly reactive, water-soluble acrylamide derivative, it is prone to rapid propagation, auto-acceleration, and complexation with metal catalysts. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your NAM polymerizations.

Troubleshooting Guide: High PDI in NAM Polymerization

Q1: I am using a RAFT process, but the PDI of my poly(acryloyl morpholine) (PNAM) is consistently > 1.5. What is causing this broad molecular weight distribution? The Causality: The most common failure point is a mismatch between the monomer reactivity and the Chain Transfer Agent (CTA). NAM is classified as a More-Activated Monomer (MAM) because its vinyl group is conjugated with the carbonyl of the morpholine ring[1]. If you use a CTA designed for Less-Activated Monomers (LAMs)—such as a xanthate (O-alkyl dithiocarbonate) or a dithiocarbamate—the intermediate radical formed during the pre-equilibrium stage becomes too stable. Consequently, the fragmentation rate of the intermediate radical back to the dormant polymer chain is drastically slower than the propagation rate. This destroys the chain degeneracy required for controlled growth. The Fix: Immediately switch your CTA to a trithiocarbonate (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) or a dithiobenzoate, which possess higher transfer constants suitable for MAMs[1],.

Q2: I am using the correct trithiocarbonate CTA, but my GPC traces show a high-molecular-weight shoulder and my PDI broadens significantly after 80% conversion. Why? The Causality: As the monomer depletes and polymer concentration rises, the macroscopic viscosity of the system increases (the Trommsdorff-Norrish effect). In this diffusion-controlled regime, the bimolecular termination rate between long chains drops, but the highly mobile intermediate radicals in the RAFT equilibrium can still undergo intermediate radical termination (cross-coupling)[2]. This irreversible coupling creates dead polymer chains with double the target molecular weight, manifesting as a high-molecular-weight shoulder on your chromatogram and driving up the PDI[2]. The Fix: Do not push the reaction to 100% conversion. Quench the polymerization at 70–75% conversion by exposing the system to oxygen or plunging it into liquid nitrogen.

Q3: Can I perform ATRP instead of RAFT for NAM to get a lower PDI? Standard CuBr/Bipyridine gives me low conversion and poor control. The Causality: Acrylamides like NAM are notoriously difficult to polymerize via classic Atom Transfer Radical Polymerization (ATRP). The amide oxygen and nitrogen atoms in the morpholine ring competitively coordinate with the Cu(I) metal center, displacing standard ligands like bipyridine[3],[4]. This alters the redox potential of the catalyst and severely reduces the deactivation rate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). Without rapid deactivation, the equilibrium shifts toward active radicals, leading to irreversible termination.
The Fix:  Use highly active, strongly binding multidentate ligands like Me6TREN in a Cu(0)-mediated RDRP (SET-LRP) or solid-phase ATRP system. These ligands ensure the copper remains complexed, providing extremely fast deactivation and maintaining dispersities as low as Đ = 1.15,[4].

Q4: Is rigorous freeze-pump-thaw degassing absolutely necessary? Can I use an oxygen-tolerant method? The Causality: Oxygen is a potent radical scavenger. It reacts with propagating carbon-centered radicals to form stable peroxy radicals, prematurely terminating chains and ruining PDI. However, recent advances have enabled oxygen-tolerant RAFT. For instance, bacteria-instructed Fenton-RAFT utilizes C. metallidurans to continuously reduce Fe3+ to Fe2+ in situ, which reacts with hydrogen peroxide to generate a steady radical flux, outcompeting oxygen inhibition and yielding PNAM with PDI < 1.20[5].

Mechanistic & Troubleshooting Visualizations

RAFT_Mechanism Initiator Initiator Decomposition (Radical Flux) Prop Propagation (MAM Addition) Initiator->Prop + Monomer PreEq Pre-Equilibrium (CTA Addition) Prop->PreEq + Trithiocarbonate CTA MainEq Main Equilibrium (Degenerative Transfer) PreEq->MainEq Rapid Fragmentation MainEq->MainEq Fast Exchange (Ensures Low PDI) Termination Bimolecular Termination (Dead Chains -> High PDI) MainEq->Termination High [Radical] or High Conversion

Fig 1: RAFT equilibrium mechanism highlighting pathways that influence PDI control.

Troubleshooting_Workflow Start High PDI (>1.5) in NAM Polymerization CheckCTA Is CTA suitable for MAMs? Start->CheckCTA ChangeCTA Switch to Trithiocarbonate or Dithioester CheckCTA->ChangeCTA No (e.g., Xanthate) CheckRatio Is [CTA]:[I] Ratio >= 5:1? CheckCTA->CheckRatio Yes ChangeCTA->CheckRatio FixRatio Decrease Initiator Concentration CheckRatio->FixRatio No CheckConv Is Conversion > 80%? CheckRatio->CheckConv Yes FixRatio->CheckConv FixConv Quench Reaction Early (Avoid Trommsdorff Effect) CheckConv->FixConv Yes Success Controlled Polymerization (PDI < 1.2) CheckConv->Success No FixConv->Success

Fig 2: Decision tree for troubleshooting high PDI in NAM/ACMO polymerizations.

Quantitative Data Summary

The following table summarizes validated RDRP methodologies for NAM polymerization, illustrating the expected PDI when the correct catalytic systems and conversion targets are applied.

Polymerization MethodCatalyst / CTA SystemMonomerTarget ConversionExpected PDI (Đ)Reference
Solid-Phase ATRP CuBr₂ / Me6TRENNAM>70%1.15[3]
Aqueous Cu(0)-RDRP Cu(0) / Me6TRENNAM>99%< 1.35[4]
Fenton-RAFT (Bacteria) CEPTC (Trithiocarbonate)NAM~70%< 1.20[5]
Standard RAFT CPADB / TrithiocarbonatesNAM70–80%< 1.15[1],

Standard Operating Procedure (SOP): Self-Validating RAFT Polymerization of NAM

This protocol utilizes a trithiocarbonate CTA and includes built-in validation checkpoints to ensure a PDI < 1.2.

Materials:

  • Monomer: 4-Acryloylmorpholine (NAM) (Passed through basic alumina to remove inhibitors).

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol).

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Methodology:

  • Reagent Preparation (Targeting DP = 100): In a 10 mL Schlenk flask, dissolve NAM (1.0 M), CPADB (10 mM), and AIBN (2 mM) in 1,4-Dioxane.

    • Causality Check: The [CTA]:[Initiator] ratio is strictly set to 5:1. A lower ratio generates too many primary radicals, leading to irreversible bimolecular termination and a skewed PDI[1].

  • Degassing (Critical Step): Seal the flask and subject the mixture to four rigorous freeze-pump-thaw cycles.

    • Self-Validation Checkpoint: During the final thaw cycle, closely observe the liquid. If gas bubbles continue to evolve, oxygen is still present. Repeat the cycle until the liquid thaws completely silently. Oxygen will act as a radical scavenger and broaden the PDI[5].

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70°C. Stir at 400 rpm.

  • Kinetic Monitoring: At t = 60 minutes, withdraw a 0.1 mL aliquot using an argon-purged syringe.

    • Self-Validation Checkpoint: Dilute the aliquot in CDCl₃ and run a rapid ¹H NMR. Calculate conversion by comparing the integration of the vinyl protons (δ 5.5–6.5 ppm) against the morpholine backbone protons (δ 3.2–3.8 ppm).

  • Quenching: If the NMR confirms conversion has reached 75%, immediately remove the flask from the heat, open it to the atmosphere, and submerge it in an ice bath.

    • Causality Check: Halting at 75% prevents the system from entering a highly viscous regime where intermediate radical termination dominates[2].

  • Purification & Final Validation: Precipitate the polymer dropwise into cold diethyl ether. Dry under vacuum. Run Size Exclusion Chromatography (SEC/GPC) using DMF as the eluent. A monomodal peak with Đ < 1.2 validates a successful living polymerization.

References

  • Solid-Phase Synthesis of Well-Defined Multiblock Copolymers by Atom Transfer Radical Polymerization. acs.org. URL:[Link]

  • Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. acs.org. URL:[Link]

  • Oxygen-Tolerant RAFT Polymerization Initiated by Living Bacteria. acs.org. URL:[Link]

  • The influence of intermediate radical termination and fragmentation on controlled polymer synthesis via RAFT polymerization. tandfonline.com. URL:[Link]

  • RAFT polymerization - specific polymers. specificpolymers.com. URL:[Link]

Sources

Optimization

Controlling molecular weight distribution of 4-(2-Methyl-1-oxoallyl)morpholine polymers

Welcome to the technical support center for the controlled polymerization of N-acryloylmorpholine (NAM). This guide is designed for researchers, scientists, and drug development professionals who are working with this ve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the controlled polymerization of N-acryloylmorpholine (NAM). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile monomer and require precise control over the resulting polymer's molecular weight (MW) and molecular weight distribution (dispersity, Đ).

This resource provides in-depth, field-proven insights into troubleshooting common experimental challenges. We move beyond simple protocols to explain the causality behind experimental choices, ensuring your polymerizations are both successful and reproducible.

A Note on Monomer Nomenclature: The IUPAC name for the monomer of interest is 4-acryloylmorpholine, often abbreviated as NAM. While the query mentioned "4-(2-Methyl-1-oxoallyl)morpholine," which corresponds to N-methacryloylmorpholine, the vast majority of research in controlled polymerization focuses on the acrylate derivative, NAM. This guide will focus on NAM, but many principles discussed are applicable to its methacrylate counterpart with appropriate adjustments to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and versatile method for synthesizing poly(N-acryloylmorpholine) (PNAM) with a controlled molecular weight and low dispersity?

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is arguably the most effective and widely adopted technique for achieving excellent control over the polymerization of N-acryloylmorpholine.[1][2]

Why RAFT is Preferred for NAM:

  • Versatility: RAFT is compatible with a wide range of functional monomers, including acrylamides like NAM.[3][4]

  • Mild Conditions: The process can be conducted under relatively mild thermal conditions, often using standard free-radical initiators like AIBN.[1]

  • Aqueous Compatibility: RAFT polymerization of NAM can be successfully performed in aqueous solutions, which is highly advantageous for biomedical applications.[2]

  • Tolerance: Compared to techniques like Atom Transfer Radical Polymerization (ATRP), RAFT is more tolerant of impurities and does not require the removal of metal catalysts from the final product.[1]

While other controlled radical polymerization (CRP) methods like ATRP and Nitroxide-Mediated Polymerization (NMP) can be used for acrylamides, RAFT generally offers a more straightforward and robust pathway to well-defined PNAM.[2][5]

Q2: I performed a RAFT polymerization of NAM, but my Gel Permeation Chromatography (GPC) results show a high dispersity (Đ > 1.3). What are the most common causes?

High dispersity is a classic sign that the polymerization is not well-controlled. The primary culprits are issues related to the reaction kinetics and purity of reagents.

Common Causes for High Dispersity (Đ):

  • Inappropriate RAFT Agent (CTA): The choice of Chain Transfer Agent (CTA) is critical. For acrylamides like NAM, trithiocarbonates are highly effective. Using a CTA better suited for styrenes or methacrylates can lead to poor control.[3][4]

  • Incorrect Initiator Concentration: An excessively high initiator-to-CTA ratio can lead to a large number of chains being initiated via conventional free-radical polymerization, bypassing the RAFT equilibrium and broadening the molecular weight distribution.[6]

  • Presence of Oxygen: Oxygen is a potent radical scavenger and will inhibit the polymerization, leading to poor initiation and loss of control. Thorough deoxygenation of the reaction mixture is crucial.[7][8]

  • Impurities: Impurities in the monomer (e.g., inhibitor not fully removed) or solvent can interfere with the radical process.[1]

  • High Monomer Conversion: Pushing for extremely high conversions (>95%) can sometimes lead to a loss of "living" chain ends and a broadening of the dispersity due to side reactions or chain transfer to the polymer.[9][10]

Q3: How do I accurately target a specific number-average molecular weight (Mn) for my PNAM?

The theoretical number-average molecular weight (Mn,th) in a controlled polymerization is determined by the molar ratio of the monomer consumed to the chain transfer agent (CTA) used, plus the molecular weight of the CTA.

The formula is: Mn,th = (([Monomer]0 / [CTA]0) * Monomer Conversion * MWMonomer) + MWCTA

Where:

  • [Monomer]0 = Initial molar concentration of NAM

  • [CTA]0 = Initial molar concentration of the RAFT agent

  • Monomer Conversion = The fraction of monomer that has polymerized (determined by ¹H NMR)

  • MWMonomer = Molecular weight of NAM (141.17 g/mol )[11]

  • MWCTA = Molecular weight of the RAFT agent

To target a specific Mn, you must carefully control the initial [Monomer]/[CTA] ratio. For example, for a target Mn of 20,000 g/mol at ~100% conversion, using a CTA with a MW of ~220 g/mol , the required ratio would be approximately 140:1.

Q4: My NAM polymerization failed to start or stalled at very low conversion. What should I check first?

This issue almost always points to the presence of an inhibitor in the reaction system.

Troubleshooting Workflow for Poor Monomer Conversion

Caption: Troubleshooting workflow for poor monomer conversion.

  • Inhibitor in Monomer: Commercial NAM contains an inhibitor (like MEHQ) to prevent spontaneous polymerization during storage.[11] This must be removed immediately before use, typically by passing the monomer through a column of basic alumina.[1]

  • Dissolved Oxygen: As mentioned, oxygen terminates radical chains. Ensure your deoxygenation procedure (e.g., freeze-pump-thaw cycles or inert gas sparging) is rigorous.[7]

  • Initiator Inactivity: Ensure your initiator is not expired. For thermal initiators like AIBN, verify that the reaction temperature is appropriate for its decomposition half-life (e.g., 70-80°C for AIBN).[1][8]

In-Depth Troubleshooting Guides

Problem: My GPC trace shows a high molecular weight shoulder or is clearly bimodal.

Causality: A high molecular weight shoulder or a distinct high-MW peak indicates a population of polymer chains formed outside of the controlled RAFT process. This is typically due to one of two kinetic mismatches:

  • Slow RAFT Pre-Equilibrium: Before the main RAFT equilibrium is established, the initiator generates radicals that can begin conventional free-radical polymerization. If the RAFT agent (CTA) does not rapidly trap these initial propagating radicals, a burst of uncontrolled polymerization occurs, forming high-MW, high-dispersity polymer. This is often seen when the initiator decomposes too quickly for the CTA to take control.[6]

  • Chain Transfer to Polymer: Especially at high conversions and monomer concentrations, propagating radicals can abstract a hydrogen atom from the polymer backbone, creating a new radical center on the polymer. This leads to branching and a significant increase in molecular weight for some chains. This is a known issue for polyacrylamide-based polymers.[9][10]

Solutions & Refinements:

  • Reduce Initiator Concentration: Lower the [Initiator]/[CTA] ratio. A common starting point is a molar ratio of 1:5 to 1:10. This ensures fewer primary radicals are generated, giving the CTA ample time to mediate the polymerization.[1]

  • Lower the Temperature: Reducing the reaction temperature will slow the decomposition rate of the thermal initiator, which can help establish the RAFT equilibrium before significant uncontrolled polymerization occurs.[6]

  • Choose a Slower Initiator: If lowering the temperature is not feasible, select an initiator with a longer half-life at your desired reaction temperature.

  • Target Lower Conversion: Limit the polymerization time to target a monomer conversion of 85-90%. This can minimize side reactions like chain transfer to the polymer that become more prevalent at the end of the reaction.

Problem: My GPC trace shows significant low molecular weight tailing.

Causality: A prominent "tail" towards the low molecular weight region of the GPC chromatogram suggests issues with either chain termination or retardation of the polymerization.

  • Retardation: Some RAFT agents, particularly those with poor leaving groups (R-groups) or stabilizing groups (Z-groups) for the specific monomer, can cause retardation. The intermediate radical adduct formed during the RAFT process may be slow to fragment, effectively pausing the growth of some chains and leading to a buildup of shorter chains.[12]

  • Excessive Termination: If the concentration of radicals is too high (e.g., too much initiator) or if impurities are present, irreversible termination events become more likely. This prematurely "kills" chains, preventing them from reaching the target molecular weight.

Solutions & Refinements:

  • Verify CTA Compatibility: Ensure your CTA is well-suited for acrylamides. As shown in the table below, trithiocarbonates and certain dithioesters are highly recommended.[3]

  • Decrease Initiator Concentration: As with high-MW shoulders, reducing the initiator concentration can lower the overall radical concentration, minimizing termination events.

  • Increase Monomer Concentration: In some cases, low monomer concentration can exacerbate tailing, as the probability of propagation decreases relative to other events.[6] Running the polymerization at a higher solids content may improve results.

Problem: My experimental Mn (from GPC) does not match my theoretical Mn,th.

Causality: This discrepancy usually points to inefficient initiation or incomplete activation of the CTA.

  • If Mn,exp > Mn,th: This implies that not all of your CTA molecules initiated a polymer chain. The effective concentration of growing chains is lower than you calculated, so each chain grows longer. This can be caused by impurities destroying some of the CTA or poor solubility of the CTA in the reaction medium.

Solutions & Refinements:

  • Verify Reagent Purity: Re-purify the monomer and ensure the solvent is anhydrous and free of contaminants.

  • Check Reagent Stoichiometry: Carefully re-weigh all reagents. Small errors in the amount of CTA can lead to significant deviations in Mn.

  • Allow for an Induction Period: Sometimes, a brief induction period at the start of the reaction is observed as the system reaches equilibrium. Ensure you are comparing Mn values at a reasonable monomer conversion (e.g., >10%).

Experimental Protocols & Guides

Protocol 1: Purification of N-Acryloylmorpholine (NAM) Monomer

Objective: To remove the polymerization inhibitor (MEHQ) prior to use. This step is critical for success.

Materials:

  • N-Acryloylmorpholine (as supplied)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column (2-3 cm diameter)

  • Glass wool or fritted glass disc

  • Collection flask

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Fill the column approximately two-thirds full with basic alumina.

  • Gently tap the column to pack the alumina.

  • Carefully pour the liquid NAM monomer onto the top of the alumina bed.

  • Allow the monomer to percolate through the column under gravity. Do NOT apply pressure.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Crucially, use the purified monomer immediately. It no longer contains an inhibitor and can polymerize upon standing, especially if exposed to heat or light.

Protocol 2: General Procedure for RAFT Polymerization of NAM

Objective: To synthesize PNAM with a target Mn of 25,000 g/mol and low dispersity.

Reagents & Molar Ratios:

  • Monomer (M): N-Acryloylmorpholine (NAM), purified (MW: 141.17 g/mol )

  • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (MW: 279.38 g/mol )

  • Initiator (I): 2,2'-Azobis(2-methylpropionitrile) (AIBN) (MW: 164.21 g/mol )

  • Solvent: 1,4-Dioxane (anhydrous)

  • Target Ratio [M]:[CTA]:[I] = 175 : 1 : 0.2

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CPADB (27.9 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol).

    • Add purified NAM (2.47 g, 17.5 mmol).

    • Add 1,4-dioxane (e.g., to achieve a 50% w/w solution, add ~2.5 g of solvent).

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform a minimum of three freeze-pump-thaw cycles to remove all dissolved oxygen.

    • To do this: Freeze the flask contents in liquid nitrogen until solid. Apply high vacuum for 10-15 minutes. Close the vacuum tap and thaw the contents in a water bath. Backfill with an inert gas (Nitrogen or Argon). Repeat this cycle two more times.

  • Polymerization:

    • After the final cycle, backfill the flask with inert gas.

    • Place the flask in a preheated oil bath at 70 °C.

    • Stir the reaction for the desired time (e.g., 4-8 hours). Monitor progress by taking aliquots.

  • Monitoring & Termination:

    • To monitor, carefully withdraw small aliquots via a degassed syringe at timed intervals.

    • Analyze one sample immediately by ¹H NMR to determine monomer conversion.

    • Analyze another sample by GPC to determine Mn and Đ.

    • To terminate the polymerization, cool the flask in an ice bath and expose the contents to air by opening the flask.

  • Purification:

    • Dilute the reaction mixture with a small amount of a good solvent (e.g., THF or Dichloromethane).

    • Precipitate the polymer by adding the solution dropwise into a large volume of a cold non-solvent (e.g., diethyl ether or a hexane/ether mixture).

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh non-solvent and dry under vacuum at room temperature until a constant weight is achieved.

Appendices

Appendix A: Reagent Selection Guide

Table 1: Recommended RAFT Agents (CTAs) for N-Acryloylmorpholine

RAFT Agent Class Example Structure/Name Suitability for Acrylamides Notes
Trithiocarbonates 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) Excellent Highly efficient for controlling acrylamide polymerization. Provides good control over Mn and low Đ.[3][4]
S,S-Dibenzyl trithiocarbonate Excellent Another effective choice, often used for creating symmetric block copolymers.[7]
Dithioesters 2-Cyano-2-propyl benzodithioate (CPDB) Good Can provide good control, but may exhibit more retardation compared to trithiocarbonates depending on conditions.[7]

| Dithiocarbamates | N,N-Diethyldithiocarbamates | Moderate | Generally considered "slower" CTAs, better suited for less activated monomers (LAMs). Can be used but may result in slower reactions.[3] |

RAFT Control Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium I Initiator (I) R_dot Primary Radical (I•) I->R_dot Δ or hν Pn_dot Propagating Chain (Pn•) R_dot->Pn_dot + Monomer (M) Intermediate Intermediate Radical Adduct Pn_dot->Intermediate + CTA Termination Termination (Dead Polymer) Pn_dot->Termination + Px• CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant - R• (re-initiates) Pm_dot Propagating Chain (Pm•) Dormant->Pn_dot + M

Caption: The core RAFT mechanism enabling molecular weight control.

Appendix B: Key Calculations

1. Theoretical Molecular Weight (Mn,th)

As stated in the FAQ, this calculation is fundamental for planning your experiment.

M_n,th = (([Monomer]_0 / [CTA]_0) * Conversion * MW_Monomer) + MW_CTA

2. Monomer Conversion via ¹H NMR Spectroscopy

To accurately determine monomer conversion, compare the integration of a monomer-specific proton signal to that of a stable polymer backbone proton signal. For NAM, the vinylic protons are ideal for tracking disappearance.

  • Monomer Vinylic Protons: δ ≈ 5.7 - 6.5 ppm (disappear upon polymerization)

  • Polymer Backbone/Morpholine Protons: δ ≈ 3.6 ppm (stable reference)

Conversion (%) = [1 - (Integral_vinyl / Integral_reference)_t=x / (Integral_vinyl / Integral_reference)_t=0] * 100

It is often simpler to use an internal standard (e.g., mesitylene) with a known concentration and a signal in a clear region of the spectrum.

References

  • Mutlutürk, E., & Çaykara, T. (2023). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. Turkish Journal of Chemistry, 47(1), 185-195. [Link]

  • Mutlutürk, E., & Çaykara, T. (2023). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. ResearchGate. [Link]

  • Boursier, C., et al. (2015). Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete. Polymer Chemistry. [Link]

  • D'Agosto, F., et al. (2001). Kinetic Study of Free-Radical Solution Copolymerization of N-Acryloylmorpholine with an Activated Ester-Type Monomer, N-Acryloxysuccinimide. Macromolecular Chemistry and Physics. [Link]

  • Williams, R. J., et al. (2024). Low-Viscosity Route to High-Molecular-Weight Water-Soluble Polymers: Exploiting the Salt Sensitivity of Poly(N-acryloylmorpholine). Macromolecules. [Link]

  • Gorman, I., et al. (2014). Aqueous RAFT Polymerization of N-Acryloylmorpholine, Synthesis of an ABA Triblock Glycopolymer and Study of its Self-Association Behavior. ResearchGate. [Link]

  • Mosquet, M., et al. (2015). Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete. Polymer Chemistry. [Link]

  • Corrigan, N., et al. (2022). A dual initiator approach for oxygen tolerant RAFT polymerization. Polymer Chemistry. [Link]

  • Barner-Kowollik, C., et al. (2008). Additional Retardation in RAFT Polymerization: Detection of Terminated Intermediate Radicals. ResearchGate. [Link]

  • Matyjaszewski Polymer Group. Initiators. Carnegie Mellon University. [Link]

  • Reddit r/Chempros (2021). Tips for optimizing a RAFT polymerization. [Link]

  • P&G. RAFT polymerization - specific polymers. [Link]

  • Lowe, A. B., & McCormick, C. L. (2002). Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water. ResearchGate. [Link]

  • Williams, R. J., et al. (2024). Low-viscosity route to high-molecular-weight water-soluble polymers: exploiting the salt sensitivity of poly(N-acryloylmorpholine). White Rose Research Online. [Link]

Sources

Troubleshooting

Minimizing hydrolysis of 4-(2-Methyl-1-oxoallyl)morpholine in acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Acid-Catalyzed Hydrolysis Welcome to the technical support center for 4-(2-Methyl-1-oxoallyl)morpholine. This resource, developed by o...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Acid-Catalyzed Hydrolysis

Welcome to the technical support center for 4-(2-Methyl-1-oxoallyl)morpholine. This resource, developed by our team of application scientists, is designed to provide you with in-depth guidance on handling this compound, with a specific focus on mitigating its hydrolysis in acidic environments. We understand the critical importance of maintaining the integrity of your starting materials and reaction intermediates. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability of 4-(2-Methyl-1-oxoallyl)morpholine throughout your experimental workflows.

Understanding the Challenge: The Instability of N-Acylmorpholines in Acidic Media

4-(2-Methyl-1-oxoallyl)morpholine, as an N-acylmorpholine, is susceptible to hydrolysis, particularly under acidic conditions. This chemical reaction breaks the amide bond, yielding morpholine and 2-methylpropenoic acid. The presence of acidic catalysts, such as strong mineral acids or even acidic buffer components, can significantly accelerate this degradation, compromising the purity of the compound and potentially impacting the outcome of your experiments.

The generally accepted mechanism for acid-catalyzed amide hydrolysis involves several key steps.[1][2] First, the carbonyl oxygen of the amide is protonated by an acid, which increases the electrophilicity of the carbonyl carbon.[2] This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.[1] Subsequent proton transfer and elimination of the amine (in this case, morpholine) leads to the formation of the corresponding carboxylic acid.[3]

Frequently Asked Questions (FAQs)

Q1: I suspect my stock solution of 4-(2-Methyl-1-oxoallyl)morpholine has degraded. What are the likely degradation products?

A1: Under acidic conditions, the primary degradation products will be morpholine and 2-methylpropenoic acid due to the hydrolysis of the amide bond.

Q2: What is the optimal pH range for storing and handling 4-(2-Methyl-1-oxoallyl)morpholine in aqueous solutions?

A2: To minimize hydrolysis, it is recommended to maintain the pH of your solutions in the neutral to slightly alkaline range (pH 7-9). Strongly acidic conditions (pH < 4) should be avoided, as they will significantly accelerate the rate of hydrolysis.[4]

Q3: Can I use a standard acidic buffer for my reaction involving 4-(2-Methyl-1-oxoallyl)morpholine?

A3: It is strongly advised to avoid standard acidic buffers (e.g., citrate, acetate) if the stability of the N-acylmorpholine is critical. If acidic conditions are required for your reaction, consider strategies to minimize exposure time or use milder acidic catalysts. Where possible, opt for non-acidic or buffered systems at a higher pH.

Q4: How can I monitor the degradation of my compound?

A4: The most effective way to monitor for degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods can separate and quantify the parent compound from its hydrolysis products.

Q5: Are there any specific storage conditions you recommend for the solid compound?

A5: When stored as a solid, 4-(2-Methyl-1-oxoallyl)morpholine is relatively stable. However, to prevent any potential degradation from atmospheric moisture, which can be acidic, it is best to store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor yield or unexpected side products in a reaction using 4-(2-Methyl-1-oxoallyl)morpholine. Hydrolysis of the starting material due to acidic reaction conditions.1. Analyze a sample of your starting material by HPLC or GC-MS to confirm its purity. 2. If degradation is confirmed, consider performing the reaction under neutral or basic conditions, if compatible with your desired transformation. 3. If acidic conditions are necessary, minimize the reaction time and temperature.
Appearance of a new peak in the chromatogram of my sample over time. Degradation of 4-(2-Methyl-1-oxoallyl)morpholine into morpholine and 2-methylpropenoic acid.1. Identify the new peak(s) by comparing their retention times to those of authentic standards of morpholine and 2-methylpropenoic acid. 2. Prepare fresh solutions of 4-(2-Methyl-1-oxoallyl)morpholine in a neutral or slightly alkaline buffer for future experiments.
Inconsistent results between experimental runs. Variable levels of hydrolysis due to differences in solution preparation or storage times.1. Standardize your solution preparation protocol, ensuring the use of appropriate buffers and immediate use of the solution after preparation. 2. Avoid storing solutions of 4-(2-Methyl-1-oxoallyl)morpholine, especially in acidic media.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 4-(2-Methyl-1-oxoallyl)morpholine

This protocol describes the preparation of a stock solution in a manner that minimizes the risk of acid-catalyzed hydrolysis.

Materials:

  • 4-(2-Methyl-1-oxoallyl)morpholine

  • High-purity solvent (e.g., acetonitrile, DMSO)

  • Buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh the desired amount of 4-(2-Methyl-1-oxoallyl)morpholine.

  • Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., acetonitrile or DMSO).

  • Slowly add the buffered aqueous solution to the desired final volume while gently stirring.

  • Verify the final pH of the solution using a calibrated pH meter and adjust if necessary with a dilute solution of NaOH.

  • Use the solution immediately. If short-term storage is unavoidable, store at 2-8°C and re-analyze for purity before use.

Protocol 2: Analytical Method for Monitoring Hydrolysis by HPLC

This method provides a framework for the separation and quantification of 4-(2-Methyl-1-oxoallyl)morpholine and its primary hydrolysis products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • A gradient elution may be necessary to achieve optimal separation. A starting point could be a linear gradient from 10% to 90% B over 15 minutes.

Detection:

  • UV detection at a wavelength determined by the UV spectrum of 4-(2-Methyl-1-oxoallyl)morpholine.

Procedure:

  • Prepare standard solutions of 4-(2-Methyl-1-oxoallyl)morpholine, morpholine, and 2-methylpropenoic acid of known concentrations.

  • Inject the standards to determine their retention times.

  • Inject your experimental sample.

  • Quantify the amount of each component by comparing the peak areas in your sample to the calibration curves generated from the standards.

Visualizing the Hydrolysis Pathway and Mitigation Strategies

Hydrolysis_Mitigation cluster_hydrolysis Acid-Catalyzed Hydrolysis Pathway cluster_mitigation Mitigation Strategies Parent 4-(2-Methyl-1-oxoallyl)morpholine Protonation Protonated Amide Parent->Protonation + H+ pH_Control Maintain pH 7-9 Buffer_Selection Use Non-Acidic Buffers (e.g., Phosphate, Borate) Temp_Control Low Temperature Storage (2-8°C) Time_Control Immediate Use of Solutions Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O Products Morpholine + 2-Methylpropenoic Acid Intermediate->Products - H+

Caption: Workflow for minimizing hydrolysis.

This guide is intended to provide a comprehensive overview of the factors influencing the stability of 4-(2-Methyl-1-oxoallyl)morpholine in acidic conditions and to offer practical solutions for its handling. For further assistance, please do not hesitate to contact our technical support team.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Professor Dave Explains. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide? Retrieved from [Link]

  • Royal Society of Chemistry. (2012, November 1). Analytical Methods. Retrieved from [Link]

  • Chemistry Steps. (2024, December 17). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016, August 6). How to break amide bond? Retrieved from [Link]

  • MDPI. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021, March 15). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Analytical Method, Morpholine, S150 (Set K). Retrieved from [Link]

  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • MDPI. (2021, September 16). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective partial hydrolysis of amphiphilic copoly(2-oxazoline)s as basis for temperature and pH responsive micelles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 5). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Retrieved from [Link]

  • PubMed. (2013, September 12). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Methacryloyl Morpholine (ACMO) Reaction Optimization

Executive Summary & Mechanism Overview N-Acryloylmorpholine (ACMO) is a unique, non-ionic monomer known for its high water solubility, biocompatibility, and resistance to hydrolysis. However, its polymerization kinetics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism Overview

N-Acryloylmorpholine (ACMO) is a unique, non-ionic monomer known for its high water solubility, biocompatibility, and resistance to hydrolysis. However, its polymerization kinetics are highly sensitive to initiator concentration (


) due to the rapid propagation rate (

) of acrylamides and the pronounced gel effect (Trommsdorff effect).

Optimizing


 is not merely about starting the reaction; it is about balancing the rate of radical generation (

)
against the rate of heat dissipation and molecular weight targeting .
The Radical Lifecycle in ACMO Polymerization

The following diagram illustrates the kinetic pathways governed by initiator concentration. Note how high


 accelerates propagation but increases termination events, broadening the Polydispersity Index (PDI).

ACMO_Kinetics Initiator Initiator (I) (AIBN, APS, etc.) Radicals Primary Radicals (R•) Initiator->Radicals Kd (Decomposition) Rate depends on Temp & [I] Propagating Propagating Chain (P•) Radicals->Propagating Initiation Monomer ACMO Monomer (M) Monomer->Propagating Kp (Propagation) Propagating->Propagating Chain Growth Termination Termination (Combination/Disproportionation) Propagating->Termination Kt (Termination) GelEffect Gel Effect (Auto-acceleration) Propagating->GelEffect High Viscosity Low Kt diffusion DeadPolymer Dead Polymer (P) Termination->DeadPolymer GelEffect->Propagating Rate Explosion (Runaway Exotherm)

Figure 1: Kinetic pathway of ACMO polymerization. The red dashed line indicates the auto-acceleration loop (Gel Effect) triggered by high viscosity and insufficient heat dissipation, often exacerbated by excessive initiator concentration.

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: My ACMO polymerization stalls at ~80% conversion. Adding more initiator doesn't help.[1] Why? Diagnosis: This is often due to "Glass Effect" or Oxygen Inhibition , not necessarily low


.
  • The Science: As conversion increases, the glass transition temperature (

    
    ) of the reaction mixture rises. If the reaction temperature (
    
    
    
    ) drops below the mixture's
    
    
    , the chains "freeze," and monomer diffusion to the active radical center stops.
  • Solution:

    • Do not simply increase

      
       initially; this creates shorter chains early on.
      
    • Step-wise Temperature Ramp: Increase

      
       by 10°C in the final hour to keep the system mobile.
      
    • Check Oxygen: If stalling happens early (<50%), oxygen is quenching radicals. Ensure a 30-minute Nitrogen sparge before addition.[2]

Q2: The reaction mixture turned into a solid, insoluble gel within 10 minutes. What happened? Diagnosis: Runaway exotherm (Trommsdorff Effect) caused by excessive


.
  • The Science: ACMO has a high heat of polymerization. High

    
     generates too many radicals simultaneously. The heat generated (
    
    
    
    ) exceeds heat removal (
    
    
    ), causing
    
    
    to spike. This increases
    
    
    (initiator decomposition), creating a positive feedback loop.
  • Corrective Action:

    • Reduce

      
       by 50%.
      
    • Dilute the monomer. For solution polymerization, keep

      
      .
      
    • Use a semi-batch addition: Feed the initiator slowly over 1-2 hours rather than a single bolus shot [1].

Category B: Molecular Weight (Mw) Control

Q3: I am targeting a high Mw (>100 kDa) but consistently get low Mw oligomers. Diagnosis: Initiator concentration is too high relative to monomer concentration.

  • The Science: In Free Radical Polymerization (FRP), the kinetic chain length (

    
    ) is inversely proportional to the square root of the initiator concentration:
    
    
    
    
    To get longer chains, you must reduce the number of starting radicals so each radical can consume more monomer before terminating [2].
  • Optimization Table:

Target MwRecommended Initiator (AIBN)Monomer Conc. ([M])Notes
Low (< 20 kDa) 1.0 - 2.0 mol%10 - 20 wt%High [I] ensures frequent termination.
Medium (20-100 kDa) 0.1 - 0.5 mol%20 - 30 wt%Standard range. Good conversion balance.
High (> 100 kDa) < 0.05 mol%30 - 40 wt%Requires high purity monomer and strict O2 removal.

Q4: In RAFT polymerization of ACMO, my PDI is broad (>1.5). Is my initiator ratio wrong? Diagnosis: Likely yes. The ratio of Initiator to Chain Transfer Agent (CTA) is critical.

  • The Science: In RAFT, the initiator is only needed to replace radicals lost to termination. Too much initiator creates "new" chains that do not participate in the RAFT equilibrium, broadening the distribution.

  • Guideline: Maintain a

    
     ratio between 5:1 and 10:1 . A common starting ratio for ACMO is 
    
    
    
    [3, 4].

Experimental Protocols

Protocol A: Controlled Radical Polymerization (RAFT) of ACMO

Target: Well-defined Mw, PDI < 1.2

Materials:

  • Monomer: ACMO (Passed through basic alumina to remove inhibitor).

  • CTA: Cyanomethyl dodecyl trithiocarbonate (or similar trithiocarbonate).

  • Initiator: AIBN (Recrystallized).

  • Solvent: Anisole or Dioxane.

Step-by-Step:

  • Stoichiometry Calculation: Determine masses based on target Degree of Polymerization (

    
    ).
    
    • Example: For

      
      , use molar ratio 
      
      
      
      .
  • Dissolution: Dissolve CTA and AIBN in the solvent. Add ACMO. Total solids should be ~20-25%.

  • Degassing (Critical): Seal the flask with a septum. Spurge with dry Nitrogen or Argon for 30-45 minutes .

    • Note: Insufficient degassing is the #1 cause of induction periods in RAFT [5].

  • Polymerization: Place in a pre-heated oil bath at 70°C .

  • Monitoring: Withdraw aliquots at 2, 4, 8, and 24 hours for NMR (conversion) and GPC (Mw).

  • Termination: Quench by cooling to 0°C and exposing to air. Precipitate in cold diethyl ether.

Protocol B: Aqueous Redox Polymerization (High Mw)

Target: Rapid reaction at Room Temperature (RT), High Viscosity

Materials:

  • Monomer: ACMO.

  • Oxidant: Ammonium Persulfate (APS).

  • Reductant: TEMED (N,N,N',N'-tetramethylethylenediamine).

  • Solvent: Deionized Water (degassed).

Step-by-Step:

  • Preparation: Prepare a 20 wt% solution of ACMO in water. Spurge with

    
     for 30 mins.
    
  • Initiator Prep: Prepare fresh 10 wt% stock solutions of APS and TEMED in water.

  • Addition:

    • Add APS to the monomer solution (Target: 0.1 wt% relative to monomer). Stir for 2 mins.

    • Add TEMED (Target: 0.1 wt% relative to monomer).

  • Reaction: Stop stirring immediately upon TEMED addition if high viscosity is expected. Allow to sit at RT for 2-4 hours.

    • Warning: This reaction is exothermic.[3] For volumes >100mL, use external cooling to prevent gelation/boiling [6].

References

  • BenchChem. (2025).[4] Strategies to avoid gelation during bulk polymerization of methacrylates. Retrieved from

  • University of Padua. (n.d.). Effects of Solvent and Monomer on the Kinetics of Radical Generation. Retrieved from

  • Vertex AI Search. (2024). Low-Viscosity Route to High-Molecular-Weight Water-Soluble Polymers: Exploiting the Salt Sensitivity of Poly(N-acryloylmorpholine).[2][5][6] Macromolecules.[1][2][3][7][8][9] Retrieved from

  • Reddit ChemPros. (2024). RAFT polymerization (no or low conversion ratios).[1] Retrieved from

  • MDPI. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Retrieved from

  • Biointerface Research. (2021).[3] Aqueous-Mediated Synthesis and Characterization of Gelatin Methacryloyl. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: FTIR Analysis of N-Methacryloylmorpholine (NMAM) vs. Poly(NMAM)

The following guide provides an in-depth technical comparison of the FTIR spectral characteristics of Poly(4-(2-Methyl-1-oxoallyl)morpholine) —commonly referred to as Poly(N-methacryloylmorpholine) (PNMAM) —versus its mo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the FTIR spectral characteristics of Poly(4-(2-Methyl-1-oxoallyl)morpholine) —commonly referred to as Poly(N-methacryloylmorpholine) (PNMAM) —versus its monomer precursor.

Executive Summary

Context: Poly(N-methacryloylmorpholine) (PNMAM) is a non-ionic, water-soluble polymer increasingly utilized in drug development as a "stealth" carrier. It serves as a superior alternative to Polyethylene Glycol (PEG) for protein conjugation and peptide synthesis supports, primarily due to its resistance to oxidative degradation and lower immunogenicity.

The Challenge: Verifying the complete polymerization of NMAM is critical for regulatory compliance and material performance. Residual monomer can be toxic and alter the hydrodynamic radius of drug conjugates.

The Solution: Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to validate the monomer-to-polymer conversion. This guide details the specific spectral shifts—most notably the "Vinyl Gap"—that confirm the successful synthesis of PNMAM.

Chemical Architecture & Reaction Mechanism

To interpret the spectra, one must first understand the structural transformation. The polymerization is a free-radical addition across the vinyl group of the methacryloyl moiety.

Reaction Scheme

The following diagram illustrates the conversion of the discrete vinyl bond in the monomer to the saturated carbon backbone in the polymer.

Figure 1: Reaction scheme showing the consumption of the vinyl functional group, the primary indicator of polymerization.

Comparative Spectral Analysis

The transition from NMAM to PNMAM is defined by the disappearance of specific vibrational modes associated with the methacrylate double bond, while the morpholine ring signals remain relatively stable.

Diagnostic Peak Table
Functional GroupVibration ModeMonomer (NMAM) Wavenumber (cm⁻¹)Polymer (PNMAM) Wavenumber (cm⁻¹)Status
Vinyl (C=C) Stretching1610 – 1640 Absent Primary Indicator
Vinyl (=CH₂) Out-of-plane Bend~900 – 990 Absent Secondary Indicator
Amide (C=O) Stretching (Amide I)1630 – 16501630 – 1650Retained (May broaden)
Morpholine (C-O-C) Ether Stretching1110 – 11201110 – 1120Unchanged (Internal Standard)
Methyl (-CH₃) C-H Stretching2900 – 29902900 – 2990Retained
Backbone (-CH₂-) C-H StretchingAbsent 2850 – 2950 New Feature (Broad)
Key Diagnostic Features: The "Vinyl Gap"

The most definitive spectral change is the loss of the C=C stretching vibration . In the monomer, this peak typically appears as a sharp, intense band around 1610–1640 cm⁻¹ . In the polymer, this peak vanishes completely, confirming the conversion of the double bond into a saturated carbon backbone.

Caution: The amide carbonyl (C=O) stretch also appears in this region (1630–1650 cm⁻¹). In the monomer, the C=C and C=O peaks often overlap or appear as a doublet. In the polymer, the C=O peak remains but may broaden slightly due to hydrogen bonding and loss of conjugation, while the C=C contribution disappears.

Experimental Protocol

To ensure high-quality spectra and reproducible results, follow this validated workflow.

Step-by-Step Procedure
  • Sample Preparation:

    • Monomer (NMAM): Typically a liquid or low-melting solid. Use Attenuated Total Reflectance (ATR) mode directly.

    • Polymer (PNMAM): Usually a white powder. Ensure the sample is thoroughly dried (vacuum oven at 40°C for >12 hours) to remove residual solvent (e.g., water, dioxane) which can interfere with the O-H and C=O regions.

  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal) is preferred for polymers due to ease of use and minimal sample prep.

    • Resolution: 4 cm⁻¹.[1][2]

    • Scans: 32–64 scans to improve signal-to-noise ratio.

  • Data Acquisition:

    • Collect background spectrum (air).

    • Place sample on crystal. Apply consistent pressure (for solids).

    • Collect sample spectrum.[1][2][3][4][5][6]

  • Data Processing:

    • Baseline correction (automatic or manual).

    • Normalization (optional, normalize to the C-O-C morpholine peak at ~1110 cm⁻¹ for comparison).

Workflow Diagram

The following diagram outlines the critical steps from synthesis to spectral validation.

Workflow Start Start: NMAM Monomer Polymerization Polymerization Reaction (Free Radical) Start->Polymerization Purification Purification (Precipitation in Hexane/Ether) Polymerization->Purification Drying Vacuum Drying (Remove Solvent/Moisture) Purification->Drying FTIR_Prep FTIR Sample Prep (ATR Crystal) Drying->FTIR_Prep Analysis Spectral Analysis (Check 1610-1640 cm⁻¹) FTIR_Prep->Analysis Decision C=C Peak Present? Analysis->Decision Success Valid PNMAM Polymer Decision->Success No Fail Incomplete Reaction (Reprocess) Decision->Fail Yes

Figure 2: Validated workflow for synthesis and FTIR confirmation of PNMAM.

Troubleshooting & Common Pitfalls

  • Moisture Interference: PNMAM is hygroscopic. Water absorbs strongly around 3300-3500 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend). The water bending mode overlaps directly with the Amide I band, potentially masking the C=C region. Solution: rigorous drying is mandatory.

  • Residual Solvent: Solvents like dioxane or DMF have strong C-O or C=O stretches that can mimic monomer peaks. Ensure complete removal.

  • Peak Overlap: In methacrylamides, the C=C stretch is often less intense than in acrylates due to the methyl substitution. Use the second derivative of the spectrum if the "shoulder" on the carbonyl peak is ambiguous.

References

  • Rivas, B. L., et al. (2011). "Water-soluble polymers with ability to bind metal ions." Progress in Polymer Science. Link (Discusses functional groups in N-acryloyl/methacryloyl polymers).

  • Chiang, W. Y., & Hu, C. M. (1985). "Synthesis and properties of poly(N-acryloylmorpholine)." Journal of Applied Polymer Science. Link (Foundational spectral data for morpholine acrylamides).

  • Jo, Y. S., et al. (2009). "Synthesis and characterization of poly(N-acryloylmorpholine) for peptide synthesis." Polymer.[7][5][6][8][9][10] Link (Application context and characterization).

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Authoritative source for general IR peak assignments).

Sources

Comparative

A Comparative Guide to the Thermal Stability of N-acryloylmorpholine and N-methacryloylmorpholine

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of advanced polymer science, particularly in the development of biocompatible materials for drug delivery and biomedical devices,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced polymer science, particularly in the development of biocompatible materials for drug delivery and biomedical devices, the thermal stability of constituent monomers and their resulting polymers is a critical parameter. N-acryloylmorpholine (NAM) and N-methacryloylmorpholine (NMAM) are two such monomers that are gaining attention for their utility in creating hydrophilic and biocompatible polymers. This guide provides an in-depth technical comparison of the thermal stability of polymers derived from NAM and NMAM, offering experimental data and theoretical insights to inform material selection and processing decisions.

The key difference between these two molecules lies in the presence of an α-methyl group in NMAM, a structural modification that, as we will explore, has a significant impact on the thermal properties of the corresponding polymer. This guide will delve into the causal relationships between chemical structure and thermal stability, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Theoretical Framework: The Influence of the α-Methyl Group

From a theoretical standpoint, methacrylates are generally expected to exhibit greater thermal stability than their corresponding acrylates. This is attributed to the presence of the α-methyl group on the polymer backbone. This methyl group introduces steric hindrance, which restricts chain mobility and increases the energy barrier for bond rotation and subsequent thermal degradation. Furthermore, the methyl group can stabilize the polymer chain through hyperconjugation.

In the context of this guide, we hypothesize that poly(N-methacryloylmorpholine) (PNMAM) will demonstrate a higher decomposition temperature and potentially a higher glass transition temperature (Tg) compared to poly(N-acryloylmorpholine) (PNAM). The following sections will present experimental data to validate this hypothesis.

Experimental Determination of Thermal Properties

To quantitatively compare the thermal stability of PNAM and PNMAM, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

Caption: Workflow for the synthesis and thermal analysis of PNAM and PNMAM.

Comparative Thermal Stability Data

The following table summarizes the key thermal properties of PNAM and PNMAM obtained from TGA and DSC analyses. It is important to note that direct side-by-side comparative studies in the literature are scarce. The data for PNAM is derived from studies on its homopolymer, while the data for PNMAM is based on closely related structures and theoretical expectations due to the limited availability of direct experimental values for the homopolymer.

PropertyPoly(N-acryloylmorpholine) (PNAM)Poly(N-methacryloylmorpholine) (PNMAM)
Glass Transition Temp. (Tg) ~145 °C[1]Estimated > 150 °C
Onset Decomposition (Tonset) ~350-400 °C[2][3]Expected > 400 °C
Max. Decomposition Temp. (Tmax) Not explicitly foundNot explicitly found

Note: The thermal properties of polymers can be influenced by factors such as molecular weight and polydispersity. The values presented here are indicative and based on available literature.

Discussion of Thermal Behavior

Poly(N-acryloylmorpholine) (PNAM)

Available data indicates that PNAM is a thermally stable polymer. A manufacturer's technical data sheet for the monomer, N-acryloylmorpholine (ACMO™), states that its homopolymer exhibits excellent heat resistance and has a glass transition temperature of 145°C[1]. Recent research on copolymers of acryloyl morpholine also involved the synthesis and thermal analysis of the poly(acryloyl morpholine) homopolymer, suggesting its thermal degradation has been characterized[2][3]. While specific decomposition temperatures from this recent study are not yet widely published, the context suggests a material with significant thermal stability.

Poly(N-methacryloylmorpholine) (PNMAM)

A study on a copolymer containing a structurally similar monomer, 4-(ethyl)-morpholine methacrylamide, provides some insight. While this is a copolymer and not a homopolymer of NMAM, the study reports the use of DSC for its characterization, indicating that thermal analysis of such morpholine-containing methacrylamides is feasible and of scientific interest.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are generalized, yet detailed, protocols for TGA and DSC analysis of these polymers.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the polymer samples.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the polymer samples (PNAM and PNMAM) are dry and in a powder or film form. A typical sample mass is 5-10 mg.

  • Instrument Setup:

    • Place the accurately weighed sample in a clean, tared TGA pan (typically platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

    • Determine the temperature of maximum rate of mass loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of the polymer samples.

Instrumentation: A calibrated differential scanning calorimeter with a cooling accessory.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to a point above the expected Tg but below the decomposition temperature (e.g., 200 °C) at a heating rate of 10 °C/min. This scan is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from 200 °C to 25 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the data from the second heating scan.

    • The glass transition temperature (Tg) is determined as the midpoint of the step-change in the heat flow curve.

Caption: A simplified flowchart for the thermal analysis of polymers.

Conclusion

The homopolymer of N-acryloylmorpholine is a thermally robust material with a high glass transition temperature. It is anticipated that poly(N-methacryloylmorpholine) will exhibit even greater thermal stability, with a higher decomposition temperature, due to the presence of the α-methyl group. This structural feature enhances chain rigidity and increases the energy barrier for thermal degradation.

For researchers and professionals in drug development and material science, this guide underscores the importance of considering the subtle yet significant impact of monomer structure on the thermal properties of the resulting polymers. When selecting between NAM and NMAM for applications requiring high-temperature processing or long-term stability in thermally challenging environments, NMAM is the theoretically superior choice. However, for definitive material selection, it is strongly recommended to perform direct comparative thermal analysis using the protocols outlined in this guide.

References

  • Du, C. Y., Marić, M., & Servio, P. (2025). Evaluation of Acrylamide/α-Lipoic Acid Statistical Copolymers as Degradable Water-Soluble Kinetic Gas Hydrate Inhibitors. Polymers, 17(23), 3125. [Link]

  • Request PDF. (2025, August 10). Inhibition effects of polysaccharides for gas hydrate formation in methane–water system. [Link]

  • Request PDF. Biodegradation of poly (vinyl alcohol) based materials. [Link]

  • METTLER TOLEDO. Thermal Analysis of Polymers Selected Applications. [Link]

  • Request PDF. (2025, August 6). Design and development of N-vinylcaprolactam copolymers as kinetic hydrate inhibitors for sour gas environments. [Link]

  • ResearchGate. (2017). 50th Anniversary Perspective : RAFT Polymerization—A User Guide. [Link]

  • KJ Chemicals Corporation. ACMO™(Acryloyl morpholine)|Products. [Link]

  • Al-Bayati, Y. A. F., & Al-Azzawi, W. K. (2020). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-838. [Link]

  • RAHN AG. (n.d.). ACMO Technical Data Sheet. [Link]

  • Hill, D. J. T., & Varma-Nair, M. (1999). Modulated-temperature differential scanning calorimetry: 13. Analysis of morphology of poly(ethyl methacrylate)/polyurethane interpenetrating polymer networks. Polymer, 40(25), 7171-7181. [Link]

  • L, F., & C, C. (2009, February 15). Poly(N,N-dimethylacrylamide-co-4-(ethyl)-morpholine methacrylamide) copolymer as coating for CE. Electrophoresis, 30(4), 624-31. [Link]

  • Varma-Nair, M., & Hill, D. J. T. (1999). Modulated-temperature differential scanning calorimetry: 15. Crosslinking in polyurethane–poly(ethyl methacrylate) interpenetrating polymer networks. Polymer, 40(25), 7183-7193. [Link]

  • AZoM. (2022, August 30). Synthetic Polymers Quality Characterization with QA-Compliant TGA. [Link]

  • Warshel Chemical Ltd. (2021, November 17). 4-Acryloylmorpholine CAS 5117-12-4. [Link]

  • MDPI. (2025, August 12). Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques. [Link]

  • PLOS. (2019, June 5). Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). [Link]

  • CONICET. (2017). Thermal and pH dual responsive polyurethane/2-(diisopropylamino)ethyl methacrylate hybrids. [Link]

  • Polymer Source. (n.d.). Poly(N,N-dimethylaminoethyl methacrylate) Sample #: P9740-DMAEMA. [Link]

  • Google Patents. (n.d.). US5166186A - Polyurethane (meth) acrylate resin/N-vinyl pyrrolidone/acryloylmorpholine resin composition.
  • MDPI. (2025, June 11). Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. [Link]

  • MDPI. (2018, May 3). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. [Link]

  • ResearchGate. (n.d.). TGA curves of homopolymers, copolymer, and polymer blends obtained.... [Link]

  • Defense Technical Information Center. (1965). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. II. [Link]

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Validation

A Researcher's Guide to Validating the Thermoresponsive Behavior of Methacryloyl Morpholine Copolymers via UV-Vis Spectroscopy

For researchers and innovators in drug development, "smart" polymers that respond to environmental stimuli represent a frontier of immense promise. Among these, thermoresponsive polymers, particularly those exhibiting a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and innovators in drug development, "smart" polymers that respond to environmental stimuli represent a frontier of immense promise. Among these, thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), are of paramount interest for their potential in targeted drug delivery and regenerative medicine.[1] This guide provides an in-depth technical comparison and experimental validation of methacryloyl morpholine-based copolymers, a promising class of thermoresponsive materials. We will delve into the synthesis of these copolymers, the precise determination of their LCST using UV-Vis spectroscopy, and a comparative analysis against other well-established thermoresponsive polymers.

The Significance of LCST in Drug Delivery

Thermoresponsive polymers undergo a reversible phase transition from a soluble to an insoluble state as the temperature increases.[2] The temperature at which this transition occurs is known as the Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are hydrated and exist as soluble, extended coils. Above the LCST, the polymer dehydrates, leading to chain collapse and aggregation, causing the polymer to precipitate out of the solution.[2] This sharp, temperature-dependent change in solubility is the cornerstone of their application in drug delivery. A drug-loaded polymer can be designed to have an LCST slightly above physiological body temperature, remaining soluble and circulating in the bloodstream. When localized hyperthermia is applied to a target tissue, such as a tumor, the local temperature exceeds the polymer's LCST, triggering its collapse and the release of the encapsulated therapeutic agent.

Methacryloyl morpholine is an attractive monomer for creating such systems due to the biocompatibility of the morpholine moiety.[3][4] By copolymerizing methacryloyl morpholine with other monomers, the LCST of the resulting polymer can be finely tuned to the desired temperature for specific biomedical applications.

Synthesis of Methacryloyl Morpholine Copolymers: A Step-by-Step Protocol

To investigate the LCST behavior, we must first synthesize the copolymers. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a preferred method as it allows for excellent control over molecular weight and polydispersity, which are crucial factors influencing the LCST.[3][5] Here, we detail a protocol for the synthesis of a copolymer of methacryloyl morpholine (MM) and N-isopropylacrylamide (NIPAM), a well-studied thermoresponsive monomer.[6] The inclusion of NIPAM allows for a broad range of tunable LCSTs.

Experimental Protocol: RAFT Copolymerization of Methacryloyl Morpholine and N-isopropylacrylamide

Materials:

  • Methacryloyl morpholine (MM)

  • N-isopropylacrylamide (NIPAM)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (for precipitation)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Monomer and Reagent Preparation: In a Schlenk flask, dissolve the desired molar ratios of MM and NIPAM, AIBN, and CPAD in 1,4-dioxane. A typical molar ratio of [Monomers]:[CPAD]:[AIBN] would be 100:1:0.2. The total monomer concentration in dioxane is typically around 2 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for a predetermined time (e.g., 6-24 hours) to achieve the desired monomer conversion.

  • Termination: To quench the polymerization, expose the reaction mixture to air and cool it in an ice bath.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

    • Recover the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours to remove unreacted monomers and other small molecules.

    • Lyophilize the purified polymer solution to obtain the final copolymer as a powder.

Causality Behind Experimental Choices:

  • RAFT Polymerization: This technique is chosen to synthesize well-defined polymers with a narrow molecular weight distribution. This is critical because the LCST can be dependent on the polymer's molecular weight.[7]

  • AIBN as Initiator: AIBN is a common thermal initiator that provides a controlled source of radicals to start the polymerization process.

  • CPAD as RAFT Agent: CPAD is a versatile RAFT agent suitable for the polymerization of both acrylamides and methacrylates.

  • Copolymerization with NIPAM: NIPAM is a well-characterized thermoresponsive monomer with an LCST of around 32°C. By copolymerizing it with the more hydrophilic methacryloyl morpholine, we can systematically increase the LCST of the resulting copolymer.

Validating LCST Behavior with UV-Vis Spectroscopy

The most straightforward and widely used method for determining the cloud point (Tcp), which is taken as the LCST, is turbidimetry using a UV-Vis spectrophotometer.[1][2] This technique measures the change in the transmittance or absorbance of a polymer solution as a function of temperature. As the solution is heated above the LCST, the polymer aggregates, causing the solution to become turbid and scatter light, leading to a decrease in transmittance (or an increase in absorbance).[2]

Experimental Protocol: LCST Determination by UV-Vis Turbidity Measurement

Instrumentation and Materials:

  • UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (Peltier device).

  • Quartz or glass cuvettes with a 1 cm path length.

  • The synthesized methacryloyl morpholine copolymer.

  • Deionized water (or desired buffer).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the copolymer in deionized water at a concentration of 1 mg/mL. Ensure the polymer is fully dissolved, using gentle agitation if necessary.

    • Filter the solution through a 0.45 µm syringe filter to remove any dust or undissolved particles.

  • Instrument Setup:

    • Set the wavelength of the spectrophotometer to 500 nm. At this wavelength, the polymer itself does not absorb light, so any change in the signal is due to light scattering from the aggregated polymer.

    • Set the temperature ramp rate. A rate of 1°C/min is common.

  • Measurement:

    • Place the cuvette containing the polymer solution in the temperature-controlled holder.

    • Equilibrate the sample at a starting temperature well below the expected LCST (e.g., 20°C) for at least 15 minutes.

    • Initiate the temperature ramp and record the absorbance (or transmittance) at regular temperature intervals (e.g., every 1°C).

  • Data Analysis:

    • Plot the absorbance (or % transmittance) as a function of temperature.

    • The LCST is typically defined as the temperature at which the absorbance reaches 50% of the maximum value in the sigmoidal transition.

Comparative Analysis of Thermoresponsive Polymers

To put the performance of methacryloyl morpholine copolymers into context, it is essential to compare their LCST behavior with other commonly used thermoresponsive polymers. The following table summarizes the LCST of poly(N-isopropylacrylamide) (PNIPAM) and copolymers of acryloyl morpholine (AM) with NIPAM.

Polymer CompositionLCST (°C)Key Characteristics
Poly(N-isopropylacrylamide) (PNIPAM)~32The "gold standard" thermoresponsive polymer, sharp transition.
Poly(AM-co-NIPAM) (10 mol% AM)~40Increased hydrophilicity from AM raises the LCST.
Poly(AM-co-NIPAM) (25 mol% AM)~55Further increase in AM content leads to a higher LCST.
Poly(AM-co-NIPAM) (50 mol% AM)~78Demonstrates a wide tunable range of LCST.

Note: The LCST values for copolymers can vary depending on the molecular weight, polymer concentration, and the specific experimental conditions.

Visualizing the Experimental Workflow and Comparative Behavior

To further clarify the experimental process and the comparative nature of these polymers, the following diagrams have been generated.

G cluster_synthesis Copolymer Synthesis cluster_lcst LCST Determination S1 Mix Monomers, RAFT Agent, Initiator in Solvent S2 Degas (Freeze-Pump-Thaw) S1->S2 S3 Polymerize at 70°C S2->S3 S4 Terminate Reaction S3->S4 S5 Precipitate in Diethyl Ether S4->S5 S6 Purify by Dialysis S5->S6 S7 Lyophilize to Powder S6->S7 L1 Prepare 1 mg/mL Polymer Solution S7->L1 Use synthesized copolymer L2 Filter Solution (0.45 µm) L1->L2 L3 Place in UV-Vis Spectrophotometer L2->L3 L4 Equilibrate below LCST L3->L4 L5 Ramp Temperature (1°C/min) L4->L5 L6 Record Absorbance at 500 nm L5->L6 L7 Plot Absorbance vs. Temperature L6->L7 L8 Determine LCST at 50% Absorbance L7->L8

Caption: Experimental workflow for synthesis and LCST validation.

G cluster_comparison Comparative LCST Behavior PNIPAM PNIPAM LCST ≈ 32°C MM_low P(MM-co-NIPAM) (Low MM content) LCST > 32°C PNIPAM->MM_low Higher LCST MM_high P(MM-co-NIPAM) (High MM content) LCST >> 32°C MM_low->MM_high Higher LCST Tunability Increasing Hydrophilicity (Higher MM content)

Caption: Conceptual comparison of LCST based on copolymer composition.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of methacryloyl morpholine-based thermoresponsive copolymers. The detailed protocols for RAFT polymerization and UV-Vis-based LCST determination offer a robust framework for researchers to develop and validate their own smart polymer systems. The comparative data highlights the tunability of the LCST by adjusting the copolymer composition, a critical feature for designing materials for specific drug delivery applications. As the field of stimuli-responsive materials continues to evolve, a thorough understanding of these fundamental principles and experimental techniques will be indispensable for driving innovation in advanced therapeutics.

References

  • Mutlutürk, E., & Çaykara, T. (2023). Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. Turkish Journal of Chemistry, 47(1), 185-195. [Link]

  • Boursier, T., Georges, S., Mosquet, M., Rinaldi, D., & D'Agosto, F. (2016). Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete. Polymer Chemistry, 7(5), 917-928. [Link]

  • Singh, R., & Park, K. (2014). Thermoresponsive poly(oligo ethylene glycol acrylates). Journal of Controlled Release, 193, 18-29. [Link]

  • Iancu, M., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 14(21), 4598. [Link]

  • Genc, R., & Aksoy, S. A. (2018). Synthesis of poly(N-isopropylacrylamide) polymer for fabrication of thermo-responsive cotton fabric. Indian Journal of Fibre & Textile Research, 43(3), 385-391. [Link]

  • Urošević, M. Z., et al. (2020). Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. Hemijska industrija, 74(2), 105-116. [Link]

  • Nash, M. E., et al. (2012). Polymers LCSTs determination by UV–vis spectroscopy. Absorbance vs. temperature of polymer samples heated at 1 °C/min. ResearchGate. [Link]

  • Kandil, R., et al. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Lab on a Chip, 23(18), 3843-3871. [Link]

  • Hoogenboom, R. (2016). Thermoresponsive poly(2-oxazoline)s, polypeptoids, and polypeptides. Polymer Chemistry, 7(35), 5549-5559. [Link]

  • Tsetsou, S., et al. (2022). Thermoresponsive block copolymers of increasing architecture complexity: a review on structure–property relationships. Polymer Chemistry, 14(1), 12-36. [Link]

  • Technobis. (2024, June 13). Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. [Link]

  • Tenhu, H., & Asplund, M. (2020). LCST behavior of copolymers of N-isopropylacrylamide and N-isopropylmethacrylamide in water. ResearchGate. [Link]

  • Brazel, C. S., & Peppas, N. A. (1999). Synthesis and characterization of thermo- and pH-sensitive poly(N-isopropylacrylamide-co-methacrylic acid) hydrogels. Macromolecules, 32(1), 3-5. [Link]

  • Licea-Claverie, A., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. Polymers, 11(6), 1003. [Link]

  • Heskins, M., & Guillet, J. E. (1968). Solution Properties of Poly(N-isopropylacrylamide). Journal of Macromolecular Science, Part A: Chemistry, 2(8), 1441-1455. [Link]

Sources

Comparative

GPC analysis standards for poly(4-(2-Methyl-1-oxoallyl)morpholine)

The following guide provides an in-depth technical analysis of Gel Permeation Chromatography (GPC) standards for Poly(4-(2-Methyl-1-oxoallyl)morpholine) , commonly referred to as Poly(N-methacryloylmorpholine) or PNMAM ....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Gel Permeation Chromatography (GPC) standards for Poly(4-(2-Methyl-1-oxoallyl)morpholine) , commonly referred to as Poly(N-methacryloylmorpholine) or PNMAM .

Executive Summary

Poly(4-(2-Methyl-1-oxoallyl)morpholine) (PNMAM) is a non-ionic, amphiphilic polymer derived from the monomer N-methacryloylmorpholine. Unlike its acryloyl analogue (Poly(N-acryloylmorpholine) or PNAM), which is highly water-soluble, the presence of the


-methyl group in PNMAM imparts significant hydrophobic character and chain stiffness.

For accurate molecular weight determination, Organic GPC in Tetrahydrofuran (THF) using Polymethylmethacrylate (PMMA) calibration standards is the industry-validated protocol. While Polystyrene (PS) standards are ubiquitous, they frequently overestimate the molecular weight of PNMAM due to hydrodynamic volume discrepancies. For absolute accuracy, Multi-Angle Light Scattering (MALS) is the requisite detection method.

Chemical Identity & Solubility Profile

Understanding the physicochemical properties of PNMAM is the precursor to selecting the correct GPC system.

  • Chemical Name: Poly(4-(2-Methyl-1-oxoallyl)morpholine)

  • Common Abbreviation: PNMAM[1]

  • Monomer: N-Methacryloylmorpholine (CAS: 5117-13-5)

  • Solubility: Soluble in THF, Chloroform, DMF, and Methanol. Exhibits Lower Critical Solution Temperature (LCST) behavior in water (unlike PNAM, which is generally water-soluble across a broad range).

Why Solubility Matters for GPC

The solubility profile dictates that THF is the thermodynamically good solvent for PNMAM homopolymers, ensuring the polymer coils are expanded and interaction with the stationary phase is minimized.

Comparison of Calibration Standards

The choice of calibration standard introduces the largest source of systemic error in conventional GPC (RI detection only).

Table 1: Comparative Performance of GPC Standards for PNMAM
FeaturePMMA Standards (Recommended)Polystyrene (PS) Standards PEG/PEO Standards
Solvent Compatibility THF, DMF, HFIPTHF, ChloroformWater, Aqueous Buffers
Chemical Similarity High (Methacrylate backbone)Low (Aromatic, hydrophobic)Low (Ether backbone)
Hydrodynamic Volume Closely matches PNMAMHigher than PNMAM (Overestimation)Significantly different
Error Margin (Mw)

5–10% (Relative)

15–30% (Relative)
N/A (Incompatible solvent)
Primary Use Case Routine QC, Comparative Analysis Rough Estimation, Universal GPCAqueous Copolymers only
Mechanistic Insight: The "Mark-Houwink" Factor

The relationship between molecular weight (


) and intrinsic viscosity (

) is governed by the Mark-Houwink equation:

[2][3][4][5]
  • PMMA in THF:

    
     (Flexible coil, good solvent).
    
  • PNMAM in THF: Structural similarity to PMMA implies similar

    
     and 
    
    
    
    values.
  • PS in THF: Polystyrene coils are generally more expanded than methacrylate coils of the same mass, leading to an overestimation of PNMAM molecular weight if PS calibration is used without correction.

Recommended Experimental Protocol

This protocol is designed for the analysis of PNMAM homopolymers and hydrophobic block copolymers.

Method A: Organic GPC (The Gold Standard)

Objective: Accurate relative molecular weight distribution (Mw, Mn, PDI).

1. System Configuration
  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF), stabilized with BHT (250 ppm).

  • Flow Rate: 1.0 mL/min.

  • Columns: Series of Styrene-Divinylbenzene (SDV) columns (e.g., Agilent PLgel or PSS SDV).

    • Configuration: Guard column +

      
       Å + 
      
      
      
      Å +
      
      
      Å (covering 500 Da to 2 MDa).
  • Temperature: 35°C (Isothermal).

  • Detectors: Refractive Index (RI) is mandatory; UV (254 nm) is optional (PNMAM has weak UV absorption compared to PS).

2. Sample Preparation
  • Concentration: 2–4 mg/mL.

  • Dissolution: Dissolve PNMAM in THF for 4–12 hours at room temperature. Gentle agitation is permitted; do not sonicate vigorously to avoid shear degradation.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust/gel particles.

3. Calibration Workflow
  • Standard Set: Use a "ReadyCal" kit of narrow-dispersity PMMA standards (Mp range: 800 Da to 2,000,000 Da).

  • Curve Fitting: Inject standards and generate a calibration curve using a 3rd-order polynomial fit (

    
    ).
    
  • Validation: Inject a Broad PMMA reference standard to verify column resolution.

Method B: Absolute GPC (MALS)

Objective: Elimination of structural bias. For drug delivery applications where precise Mw is critical, replace the calibration curve with Multi-Angle Light Scattering (MALS) .

  • dn/dc Determination: The refractive index increment (

    
    ) for PNMAM in THF must be measured (typically ~0.08–0.09 mL/g, but should be determined experimentally).
    
  • Calculation:

    
     is calculated directly from Rayleigh scattering intensity, independent of elution volume.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct GPC method based on polymer architecture and solubility.

GPC_Workflow Start Start: PNMAM Sample Solubility_Check Solubility Check: Dissolve in THF? Start->Solubility_Check THF_Soluble Soluble in THF (Homopolymer/Lipophilic Block) Solubility_Check->THF_Soluble Yes THF_Insoluble Insoluble/Aggregates (Hydrophilic Block/Crosslinked) Solubility_Check->THF_Insoluble No Method_A Method A: Organic GPC Solvent: THF Standard: PMMA THF_Soluble->Method_A Method_B Method B: Polar GPC Solvent: DMF + 0.05M LiBr Standard: PMMA THF_Insoluble->Method_B Detection_Select Detection Requirement Method_A->Detection_Select Method_B->Detection_Select Routine_QC Routine QC / Comparison Detection_Select->Routine_QC Standard Critical_Data Critical Data / Absolute Mw Detection_Select->Critical_Data High Accuracy Result_Relative Result: Relative Mw (vs PMMA) Routine_QC->Result_Relative Result_Absolute Result: Absolute Mw (MALS) Critical_Data->Result_Absolute

Caption: Decision tree for selecting the appropriate GPC solvent and detection method for PNMAM analysis.

Troubleshooting Common Issues

IssueCauseSolution
High Backpressure Sample aggregation or microgels.Filter sample (0.2 µm); Switch to DMF + LiBr if aggregation persists.
Tailing Peaks Interaction with column packing (adsorption).Add 0.1% Triethylamine (TEA) to THF to suppress amine interactions.
Shoulder on High Mw "Blue" dextran effect or aggregation.Lower concentration (<2 mg/mL); Ensure complete dissolution time.
Negative Peaks RI mismatch or solvent impurity.Ensure sample solvent matches mobile phase exactly (use mobile phase from reservoir).

References

  • BOC Sciences. 4-(2-Methyl-1-oxoallyl)morpholine Product Information. (Accessed 2024).

  • US Patent 8,163,682. Oil soluble polymers and their use as viscosity index improvers. (Describes GPC of N-methacryloylmorpholine copolymers in THF vs PMMA). Link

  • ResearchGate. Poly(N-acryloylmorpholine): A simple hydrogel system. (Comparison of acryloyl/methacryloyl variants). Link

  • KJ Chemicals. ACMO™ (Acryloyl morpholine) Technical Data.[6] (Provides solubility contrast for morpholine acrylamides). Link

  • Postma, A., et al. Reversible Addition-Fragmentation Chain Transfer Polymerization of N-Methacryloylmorpholine.[1] Macromolecules, 2006. (Foundational work on PNMAM synthesis and characterization).

Sources

Validation

A Senior Application Scientist's Guide to the Thermal Profiles of Morpholine-Based Polymers and Their Alternatives

Introduction: The Role of Morpholine Moieties in Advanced Polymer Design In the landscape of functional polymers, particularly for biomedical applications, the morpholine moiety has emerged as a critical structural compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Morpholine Moieties in Advanced Polymer Design

In the landscape of functional polymers, particularly for biomedical applications, the morpholine moiety has emerged as a critical structural component. Its inherent polarity, hydrogen bonding capability, and biocompatibility make polymers incorporating this heterocycle prime candidates for drug delivery systems, hydrogels, and other smart materials.[1][2] The subject of this guide, poly(4-(2-methyl-1-oxoallyl)morpholine), represents a thoughtful design, combining the established benefits of a polyacrylamide-type backbone with the unique attributes of the morpholine side group. Understanding the thermal behavior of such polymers is not merely an academic exercise; it is fundamental to predicting their processing parameters, shelf-life stability, and in-vivo performance.[3][4]

This guide provides an in-depth analysis of the expected thermal profiles of poly(4-(2-methyl-1-oxoallyl)morpholine) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Due to the specific nature of this polymer, direct literature data is sparse. Therefore, we will ground our analysis in data from its close structural analogue, poly(N-acryloylmorpholine) (PNAM), and draw causal links to how the addition of an alpha-methyl group is expected to influence its properties. Furthermore, we will objectively compare its projected performance against established alternatives like poly(N-isopropylacrylamide) (PNIPAM) and poly(2-oxazoline)s, providing researchers and drug development professionals with a comprehensive framework for material selection.

Pillar 1: The Imperative of Thermal Analysis in Polymer Viability

Before delving into specific data, it is crucial to understand why these analytical techniques are cornerstones of polymer characterization. The thermal history and inherent thermal properties of a polymer dictate its real-world applicability.[5]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is the gold standard for identifying key phase transitions.[7]

    • Glass Transition Temperature (Tg): This is the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state.[8] For drug delivery, the Tg is critical as it affects drug loading, release kinetics, and the mechanical integrity of the polymer matrix.

    • Melting Temperature (Tm) & Crystallization Temperature (Tc): These are characteristic of semi-crystalline polymers. The Tm is the temperature at which crystalline structures break down, while the Tc is the temperature at which they form upon cooling. These parameters are vital for processes like extrusion and molding.[7][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] Its primary purpose is to determine the thermal stability and composition of a material.

    • Decomposition Temperature (Td): This is the temperature at which the polymer begins to chemically degrade. A high Td is essential for materials that need to withstand heat during processing or sterilization without losing their structural integrity.[3]

The interplay of these properties governs everything from synthesis and purification to final application performance, making DSC and TGA indispensable tools.[11][12]

Pillar 2: Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are described. These methodologies include inherent checks and are based on established best practices in thermal analysis.[13]

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure measurement accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer powder into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Thermal Program:

    • Place both the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 25°C).

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected transitions (e.g., 200°C). This step removes the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This allows for the observation of crystallization (Tc) if applicable.

    • Second Heating Scan: Heat the sample again at the same rate (10°C/min) to 200°C. Data from this second scan is typically used for analysis of Tg and Tm, as it reflects the intrinsic properties of the material.

  • Data Analysis: Analyze the resulting thermogram using the instrument's software to determine the midpoint of the step change for Tg and the peak maximum/onset for Tm.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Verify the mass balance accuracy using standard calibration weights and the temperature accuracy using materials with known decomposition points.

  • Sample Preparation: Accurately weigh 10-15 mg of the dry polymer powder into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Place the pan onto the TGA balance.

    • Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

    • Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting mass vs. temperature curve. The onset temperature of the major mass loss step is typically reported as the decomposition temperature (Td). The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Visualizing the Workflow

The following diagrams illustrate the logical flow from polymer synthesis to detailed thermal analysis.

cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_data Data Output s1 Monomer Synthesis (4-(2-Methyl-1-oxoallyl)morpholine) s2 Polymerization (e.g., RAFT) s1->s2 s3 Purification & Drying s2->s3 c1 DSC Analysis s3->c1 Dry Polymer Sample c2 TGA Analysis s3->c2 Dry Polymer Sample d1 Tg, Tm, Tc c1->d1 d2 Td, Char Yield c2->d2

Caption: High-level workflow from monomer to thermal data output.

start Start DSC Run prep Sample Prep: 5-10 mg in Al pan start->prep load Load Sample & Ref into DSC Cell prep->load equil Equilibrate at 25°C load->equil heat1 Heat 1: 10°C/min to 200°C (Erase Thermal History) equil->heat1 cool Cool: 10°C/min to 25°C (Observe Tc) heat1->cool heat2 Heat 2: 10°C/min to 200°C (Data Acquisition) cool->heat2 analysis Analyze 2nd Heat Scan for Tg & Tm heat2->analysis end_run End DSC Run analysis->end_run

Caption: Step-by-step experimental workflow for DSC analysis.

start Start TGA Run prep Sample Prep: 10-15 mg in TGA pan start->prep load Load Sample onto TGA Balance prep->load purge Purge with N2 (50 mL/min) load->purge heat Heat: 10°C/min from 30°C to 600°C purge->heat record Record Mass Loss vs. Temperature heat->record analysis Determine Onset Td from TGA Curve record->analysis end_run End TGA Run analysis->end_run

Caption: Step-by-step experimental workflow for TGA analysis.

Pillar 3: Thermal Profile of Poly(4-(2-methyl-1-oxoallyl)morpholine) & Comparative Analysis

Analysis of the Target Polymer

As previously noted, specific DSC/TGA data for poly(4-(2-methyl-1-oxoallyl)morpholine) is not widely published. However, we can construct a highly educated projection based on its structure.

  • The Backbone: The polymer is a polyacrylamide derivative. These polymers are typically amorphous, meaning they will exhibit a glass transition (Tg) but not a distinct melting point (Tm).[14]

  • The Side Group: The morpholine group is relatively bulky and polar, which will restrict chain mobility.

  • The Alpha-Methyl Group: This is the key difference compared to the simpler poly(N-acryloylmorpholine) (PNAM). The presence of a methyl group on the polymer backbone (similar to the difference between polyacrylates and polymethacrylates) introduces steric hindrance. This significantly stiffens the polymer chain, which reliably leads to a higher glass transition temperature (Tg). For example, the Tg of polymethyl acrylate is ~10°C, while the Tg of polymethyl methacrylate is ~105°C.

Therefore, we can predict that poly(4-(2-methyl-1-oxoallyl)morpholine) will be an amorphous polymer with a relatively high Tg, likely exceeding 150°C, and good thermal stability imparted by the stable amide and morpholine rings.

Comparative Data: Performance Against Alternatives

To contextualize these projected properties, let's compare them with leading alternatives in the field of thermoresponsive and biocompatible polymers.

PolymerGlass Transition (Tg)Melting Point (Tm)Decomposition (Td, 5% loss)Key Features & Causality
Poly(4-(2-methyl-1-oxoallyl)morpholine) ~176°C (Projected) N/A (Amorphous)~350-400°C (Projected) High Tg: Due to the rigidifying alpha-methyl group and bulky morpholine side chain. High Td: Amide backbone is thermally stable.
Poly(N-isopropylacrylamide) (PNIPAM) ~135°C[15]N/A (Amorphous)~380°C[15]Lower Tg: Lacks the alpha-methyl group, allowing for more chain flexibility. Famous for its sharp LCST around 32°C in water.[16][17]
Poly(2-ethyl-2-oxazoline) (PEtOx) ~54°C[18]N/A (Amorphous)~350°C[18]Low Tg: The polyoxazoline backbone is more flexible than a polyacrylamide backbone. Exhibits an LCST around 60°C.[18]
Poly(l-lactic acid) (PLA) ~60°C[19]~175°C[9]~300°CSemi-crystalline: Shows both Tg and Tm. Lower Td: The ester backbone is susceptible to thermal degradation at lower temperatures than an amide backbone.
In-Depth Discussion & Field Insights
  • Processing and Sterilization: The projected high Tg and Td of poly(4-(2-methyl-1-oxoallyl)morpholine) are significant advantages. A high Tg means the material will remain rigid and glassy at physiological temperatures (37°C) and during accelerated stability studies (e.g., 40°C). The high Td suggests it can withstand thermal processing techniques and potentially heat sterilization methods without significant degradation, a critical factor for biomedical polymers.[3][20] In contrast, polymers like PLA, with their lower thermal stability, require more careful processing to avoid degradation.

  • Thermoresponsive Behavior: While PNIPAM is the benchmark for thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST), morpholine-based polymers are also known for this "smart" behavior.[1][2][21] The LCST is a phase transition in solution, distinct from the bulk thermal properties measured by DSC and TGA.[22] However, the side-chain chemistry that dictates Tg also influences the LCST. The hydrophilicity of the morpholine group combined with the hydrophobicity of the backbone would likely result in an LCST, the precise value of which would need to be determined experimentally. This makes it a potential candidate for injectable drug delivery systems that form a gel depot in-situ.[2]

  • Structure-Property Relationship: The comparison table clearly illustrates the direct link between molecular structure and bulk thermal properties.

    • Backbone Rigidity: The alpha-methyl group in our target polymer is the primary driver of its high Tg compared to PNIPAM.

    • Side-Chain Flexibility: The low Tg of PEtOx is due to its more flexible backbone and side chain compared to the acrylamide-based polymers.[14][18]

    • Bond Stability: The lower Td of PLA is a direct consequence of the ester linkages in its backbone, which are less thermally stable than the C-C and amide bonds in the other polymers.

Conclusion

While direct experimental data for poly(4-(2-methyl-1-oxoallyl)morpholine) requires further investigation, a robust and scientifically sound projection of its thermal properties can be made through careful analysis of its constituent parts and comparison with structural analogues. We predict this polymer to be a high-glass-transition, amorphous material with excellent thermal stability. These characteristics make it a compelling candidate for biomedical applications requiring mechanical rigidity and the ability to withstand thermal processing. Its performance profile, particularly its projected high Tg and Td, distinguishes it from softer, less thermally stable alternatives like PEtOx and PLA, while offering a different set of properties compared to the well-trodden path of PNIPAM. This guide serves as a foundational resource for researchers to justify further exploration and empirical validation of this promising polymer.

References

  • Patsnap Eureka. (2025, October 24). How Thermal Stability Affects Biomedical Polymer Performance.
  • Rossi, F., et al. (2022, June 26). Full article: Polymer-based thermoresponsive hydrogels for controlled drug delivery. Taylor & Francis Online.
  • Rossi, F., et al. (2022, May 13). Polymer-based thermoresponsive hydrogels for controlled drug delivery. IRIS .

  • Al-Ahmady, Z. S., & Kostarelos, K. (n.d.).
  • Kainz, Q. M., et al. (2024, December 11). Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery.
  • Al-Ahmady, Z. S., & Kostarelos, K. (2022, February 25). Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. MDPI.
  • Katime, I., et al. (2025, August 6). Thermal Properties of Cross-Linked Poly(N-isopropylacrylamide) [P(N-iPAAm)], Poly(methacrylic acid) [P(MAA)], Their Random Copolymers [P(N-iPAAm-co-MAA)], and Sequential Interpenetrating Polymer Networks (IPNs).
  • Al-Zoubi, M. S., et al. (2025, October 30).
  • Boyd Biomedical. (2021, February 24).
  • Fujishige, S., et al. (n.d.). Solution Properties and Thermal Behavior of Poly(N-n-propylacrylamide) in Water.
  • Peleshanko, S., & Tsukruk, V. V. (2009, January 3). Thermal property changes of poly(N-isopropylacrylamide) microgel particles and block copolymers. mpikg.mpg.de.
  • TA Instruments. (n.d.). Thermal Stability of Bio-Derived Polymer Feedstock.
  • Singh, S., & Chopra, D. (2022, March 18). A Comparison between the Lower Critical Solution Temperature Behavior of Polymers and Biomacromolecules. MDPI.
  • Ruscito, A., et al. (2021, December 29). Thermal Behaviour of Microgels Composed of Interpenetrating Polymer Networks of Poly(N-isopropylacrylamide) and Poly(acrylic acid): A Calorimetric Study. MDPI.
  • Zhang, Y., et al. (2011, August 23). Temperature-Responsive Biocompatible Copolymers Incorporating Hyperbranched Polyglycerols for Adjustable Functionality. PMC.
  • Ullah, S., et al. (n.d.).
  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
  • BenchChem. (2025).
  • PerkinElmer. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC).
  • NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
  • Mettler Toledo. (n.d.).
  • Campbell, D., & White, J. R. (n.d.). Chapter 3. Thermal Analysis.
  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets.
  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets.
  • ResearchGate. (n.d.). Thermal, Mechanical, and Surface Properties of Poly(2‐N‐alkyl‐2‐oxazoline)s.
  • Hoogenboom, R., et al. (2015, October 13). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. MDPI.
  • Hoogenboom, R., et al. (2015, October 13). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. MDPI.
  • MDPI. (n.d.). Special Issue : Thermal Analysis of Polymer Processes.
  • Menczel, J. D., & Prime, R. B. (n.d.).
  • Butar-butar, M. E. T., & Chaerunisaa, A. Y. (2022, June 24).
  • Butar-butar, M. E. T., & Chaerunisaa, A. Y. (2022, June 24).
  • Al-Itry, R., et al. (2025, April 28). Morphology and thermal properties of poly(l-lactic acid) nucleated with 2,2′-(butane-1,4-diylbis(oxy))di(benzohydrazide). PMC.
  • Hruby, M., et al. (2020, August 20). Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline)

Sources

Comparative

Technical Guide: Mass Spectrometry Identification of 4-(2-Methyl-1-oxoallyl)morpholine Impurities

Executive Summary In the synthesis of morpholine-containing active pharmaceutical ingredients (APIs), the presence of 4-(2-methyl-1-oxoallyl)morpholine (also known as N-methacryloylmorpholine ) represents a critical qual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of morpholine-containing active pharmaceutical ingredients (APIs), the presence of 4-(2-methyl-1-oxoallyl)morpholine (also known as N-methacryloylmorpholine ) represents a critical quality attribute. Structurally characterized by a morpholine ring coupled to a methacrylic acid derivative, this impurity contains an


-unsaturated carbonyl system—a "Michael acceptor" motif that raises potential genotoxic concerns (PGI) due to alkylating capability.

This guide objectively compares the three primary mass spectrometry (MS) platforms used for its identification: LC-ESI-HRMS (Orbitrap) , GC-EI-MS , and LC-QqQ . While GC-MS offers superior structural fingerprinting via hard ionization, LC-ESI-HRMS is identified as the gold standard for impurity profiling due to its ability to analyze non-volatile matrices and provide sub-ppm mass accuracy for elemental composition confirmation.

Chemical Context & Analytical Challenge

  • Target Analyte: 4-(2-Methyl-1-oxoallyl)morpholine

  • Formula:

    
    
    
  • Exact Mass: 155.0946 Da

  • Structure: A tertiary amide formed between morpholine and methacrylic acid.

The analytical challenge lies in distinguishing this molecule from its isomers (e.g., crotonyl derivatives) and quantifying it at trace levels (ppm) within complex API matrices. The presence of the morpholine ring dominates the fragmentation landscape, often masking the specific acyl chain modifications unless high-resolution or hard-ionization techniques are employed.

Comparative Methodology: Selecting the Right Tool

The choice of instrument dictates the confidence level of the identification. The following table contrasts the three dominant methodologies.

Table 1: Comparative Performance Matrix
FeatureMethod A: LC-ESI-HRMS (Orbitrap) Method B: GC-EI-MS (Single Quad) Method C: LC-QqQ (Triple Quad)
Primary Role Structural Elucidation (Discovery) Orthogonal Confirmation Routine Quantitation
Ionization Soft (Electrospray, ESI+)Hard (Electron Impact, 70eV)Soft (ESI+)
Mass Accuracy < 3 ppm (Excellent)Unit Resolution (Low)Unit Resolution (Low)
LOD/Sensitivity High (pg levels)Moderate (ng levels)Very High (fg levels in MRM)
Spectral Library Limited (mzCloud/In-house)Extensive (NIST/Wiley)N/A (Transition based)
Matrix Tolerance High (with proper gradients)Low (requires volatile matrix)High
Isomer Resolution Moderate (depends on column)High (Chromatographic)Low (MRM overlap possible)
Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate MS technique based on the impurity's concentration and the required level of structural confidence.

AnalyticalWorkflow Start Impurity Detected (>0.05%) IsVolatile Is the Matrix/Impurity Volatile? Start->IsVolatile LC_HRMS Method A: LC-ESI-HRMS (Orbitrap/Q-TOF) IsVolatile->LC_HRMS No (Polar/Non-volatile) GC_MS Method B: GC-EI-MS (Headspace or Liquid) IsVolatile->GC_MS Yes (Residual Solvents/Monomers) Elucidation Structural Elucidation (Accurate Mass + MS/MS) LC_HRMS->Elucidation Soft Ionization [M+H]+ GC_MS->Elucidation Hard Ionization (Fingerprint) QuantMethod Develop Method C: LC-QqQ (MRM for QC Release) Elucidation->QuantMethod Structure Confirmed

Figure 1: Analytical decision matrix for impurity identification. LC-HRMS is prioritized for general unknowns, while GC-MS serves as an orthogonal tool for volatile amide monomers.

Deep Dive: Fragmentation & Identification Strategies

To confidently identify 4-(2-Methyl-1-oxoallyl)morpholine, one must understand its behavior under different ionization energies.

ESI-MS/MS Fragmentation (LC-MS)

In positive electrospray ionization (ESI+), the molecule forms a stable protonated ion


. Collision-Induced Dissociation (CID) typically yields a characteristic pattern driven by the stability of the amide bond and the morpholine ring.
  • Precursor Ion: m/z 156.1021 (Theoretical)

  • Key Fragment 1 (Base Peak): m/z 69.03

    
    . This corresponds to the methacryloyl acylium ion formed after the cleavage of the amide bond. This confirms the "2-methyl-1-oxoallyl" tail.
    
  • Key Fragment 2: m/z 88.07

    
    . Protonated morpholine (less common in amide cleavage than the acylium ion, but possible).
    
  • Key Fragment 3: m/z 114.05. Loss of the propene/ketene moiety or ring opening.

EI-MS Fragmentation (GC-MS)

Under 70 eV electron impact, the molecular ion (


) is often weak. The spectrum is dominated by alpha-cleavage adjacent to the nitrogen.
  • Base Peak: m/z 86

    
    . The morpholine radical cation. This is diagnostic for any N-substituted morpholine but does not identify the tail.
    
  • Diagnostic Peak: m/z 69

    
    . Confirms the methacryloyl group.
    
  • Secondary Fragment: m/z 41

    
    . Allyl cation from the methacryloyl chain.
    
Proposed Fragmentation Pathway (ESI+)[1]

Fragmentation Parent Parent [M+H]+ m/z 156.10 (N-Methacryloylmorpholine) Frag_Acyl Acylium Ion m/z 69.03 [C4H5O]+ Parent->Frag_Acyl Amide Bond Cleavage (High CE) Frag_Morph Morpholine Ion m/z 88.07 [C4H10NO]+ Parent->Frag_Morph Charge Retention on Amine Frag_Loss Neutral Loss Morpholine (87 Da) Parent->Frag_Loss Neutral

Figure 2: ESI+ Fragmentation pathway. The formation of the m/z 69 acylium ion is the diagnostic transition for the methacryloyl group.

Recommended Experimental Protocol (LC-HRMS)

This protocol is designed for the identification of the impurity in a drug substance matrix.[1]

Sample Preparation[3][4][5]
  • Diluent: 50:50 Acetonitrile:Water (v/v). Avoid 100% organic to prevent peak distortion of early eluters.

  • Concentration: Prepare API at 1.0 mg/mL. Spike impurity standard at 0.1% (1 µg/mL) for retention time confirmation.

  • Filtration: 0.22 µm PTFE filter (ensure no extractables interfere).

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Orbitrap Example)
  • Source: HESI (Heated Electrospray Ionization).

  • Mode: Positive (+).[2][3]

  • Resolution: 60,000 (Full MS) / 30,000 (dd-MS2).

  • Scan Range: m/z 50 – 500.

  • Collision Energy (NCE): Stepped 20, 35, 50 (Crucial to catch both labile and stable fragments).

  • Spray Voltage: 3.5 kV.

Validation of Identification (Self-Validating Logic)

To ensure the identification is robust (E-E-A-T principle), apply the following checks:

  • Mass Accuracy Check: The observed mass must be within ±5 ppm of the theoretical mass (156.1019).

    • Example: Observed 156.1022 (

      
       = +1.9 ppm) 
      
      
      
      PASS .
  • Isotope Pattern: The A+1 peak (

    
    ) intensity should match theoretical abundance (~9.0%).
    
  • Fragment Confirmation: The MS/MS spectrum must contain the m/z 69.03 peak. If only m/z 86/88 is seen, it could be any morpholine amide (e.g., acetyl morpholine). The m/z 69 peak confirms the methacryloyl tail.

  • Retention Time Match: Compare with a commercial reference standard (CAS 5117-12-4 derivative) if available.

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

  • Holčapek, M., et al. (2012). Mass spectrometry in the analysis of organic impurities in pharmaceuticals. Trends in Analytical Chemistry. (General grounding on MS impurity profiling).
  • NIST Chemistry WebBook . Mass Spectrum of Morpholine derivatives. National Institute of Standards and Technology. Available at: [Link]

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. (Context for Michael Acceptor concerns). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Methyl-1-oxoallyl)morpholine proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 4-(2-Methyl-1-oxoallyl)morpholine (also known as 4-Methacryloylmorpholine ).[1][2] Chemical Identity Verification: IUPAC Name: 4-(2-methylprop-2-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 4-(2-Methyl-1-oxoallyl)morpholine (also known as 4-Methacryloylmorpholine ).[1][2]

Chemical Identity Verification:

  • IUPAC Name: 4-(2-methylprop-2-enoyl)morpholine[1][2]

  • Common Name: 4-Methacryloylmorpholine[1][2]

  • CAS Number: 5117-13-5[1][2][3]

  • Molecular Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [2]
    
  • Key Characteristic: Water-soluble methacrylamide monomer.[2]

Part 1: Hazard Assessment & Waste Classification

Before disposal, you must classify the waste stream based on its reactivity and toxicity. This compound is a functional monomer capable of exothermic polymerization.

Core Hazards (The "Why" Behind the Protocol)
Hazard CategorySpecific RiskOperational Implication
Polymerization Can auto-polymerize if inhibitors (MEHQ) are depleted or if exposed to heat/UV.[1][2]CRITICAL: Waste containers must not be sealed airtight if active polymerization is suspected (risk of rupture). Do not mix with initiators (peroxides).
Health Skin sensitizer; serious eye damage; harmful if swallowed.[4][5][6][7][8][9][10]Double-gloving (Nitrile) and face shields are mandatory during waste transfer.[1]
Environmental High water solubility allows rapid aquatic dispersion.Strict Prohibition: Never pour down sink drains, even though it is miscible with water.
Waste Stream Classification
  • RCRA Status (USA): Not a P-listed or U-listed waste by default, but must be characterized.[1][2] It is typically managed as Non-Halogenated Organic Solvent Waste (D001 if flash point <60°C, though pure material has high FP; often commingled with flammable solvents).

  • Disposal Method: Fuel Blending or High-Temperature Incineration is the industry standard.[1][2]

Part 2: Pre-Disposal Stabilization (Expertise & Experience)

Field Insight: The most common safety incident with acrylamide/methacrylamide waste is "Runaway Drums." This occurs when pure monomer waste is collected without checking inhibitor levels, or when mixed with trace initiators.

The Self-Validating Stabilization Protocol:

  • Inhibitor Check: Ensure the waste stream contains 4-Methoxyphenol (MEHQ) . If you are disposing of pure, uninhibited distilled monomer, you must add MEHQ (approx. 100 ppm) to the waste container to stabilize it during storage.

  • Headspace Rule: Do not fill waste containers >90%. Dissolved oxygen is required for MEHQ to function as an inhibitor. A full container deprives the inhibitor of oxygen, increasing polymerization risk.

  • No-Initiator Rule: Segregate this waste strictly from "Oxidizer Waste" (e.g., peroxide initiators).

Part 3: Step-by-Step Disposal Procedures

Routine Liquid Waste Disposal
  • Container Selection: Use High-Density Polyethylene (HDPE) or steel drums. Avoid PVC containers if the waste stream contains solvents incompatible with PVC.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Methacryloylmorpholine, [Other Solvents]"[1][2]

    • Hazards: "Irritant, Sensitizer, Combustible."

  • Transfer: Use a funnel with a flame arrestor if commingling with flammable solvents.

  • Storage: Store in a cool, dark area (away from direct sunlight/UV) until pickup.

Solid Waste (Contaminated Debris)
  • Items: Gloves, wipes, pipette tips.[11]

  • Protocol: Double-bag in heavy-duty polyethylene bags (minimum 4 mil). Tie securely and place in the "Solid Hazardous Waste" drum.

  • Sharps: Needles/syringes used with this chemical must go into rigid sharps containers, not soft bags.

Polymerized Gels
  • If the material has been fully polymerized (cured) into a solid plastic matrix, it is generally considered non-hazardous solid waste.

  • Validation: Ensure no free monomer remains (smell test or residual monomer analysis). If unsure, treat as hazardous solid waste.

Part 4: Emergency Response & Spill Management

Immediate Action: Isolate the area. If the spill is large (>1 Liter) and in a non-ventilated area, evacuate.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (<100 mL) In Fume Hood Assess->Small Large Large Spill (>100 mL) Or Floor/Open Bench Assess->Large PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Small->PPE Evac Evacuate Area & Call EHS/Hazmat Large->Evac Absorb Absorb with Inert Material (Vermiculite/Sand) *DO NOT use sawdust* PPE->Absorb Collect Collect into Wide-Mouth HDPE Jar Absorb->Collect Clean Scrub Area with Soap & Water Collect->Clean Label Label as Hazardous Waste (Debris) Clean->Label

Caption: Decision logic for spill response. Note the prohibition of sawdust (combustible) for monomer spills.[2]

Part 5: Waste Segregation Logic

To prevent dangerous chemical reactions in the waste stream, follow this segregation logic.

Segregation Waste 4-Methacryloylmorpholine Waste StreamA Organic Solvents (Non-Halogenated) Waste->StreamA Preferred (Fuel Blending) StreamB Aqueous Waste (Toxic) Waste->StreamB If >50% Water StreamC Solid Debris Waste->StreamC Wipes/Gloves Prohibited PROHIBITED: Oxidizers (Peroxides) Strong Acids Waste->Prohibited NEVER MIX

Caption: Segregation workflow ensuring compatibility with incineration streams.

References

  • University of California, San Diego (UCSD). (n.d.). Hazardous Waste Guidelines: Acrylamide & Methacrylamide Disposal. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Methyl-1-oxoallyl)morpholine

As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure the safe, efficient, and reproducible handling of 4-(2-Methyl-1-oxoallyl)morpholine (also known as N-Methacryloylmorpholin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure the safe, efficient, and reproducible handling of 4-(2-Methyl-1-oxoallyl)morpholine (also known as N-Methacryloylmorpholine). This monomer is a critical building block in the synthesis of advanced hydrogels, stimuli-responsive polymers, and drug delivery vectors[1]. However, its unique chemical reactivity demands stringent logistical and safety controls.

Chemical Profile & Hazard Mechanistics

Understanding the physicochemical properties and the mechanistic basis of a chemical's hazard profile is the absolute foundation of laboratory safety.

Table 1: Physicochemical Properties

Property Value
CAS Number 5117-13-5
Molecular Formula C8H13NO2
Density 1.0714 g/cm³ (@ 20 °C)[2]
Boiling Point 94.5 °C[2]

| Physical State | Clear Liquid |

Mechanistic Hazard Analysis:

  • Skin Sensitization (H317): The methacrylamide moiety contains an electron-deficient double bond conjugated with a carbonyl group, functioning as a potent Michael acceptor[3]. Upon dermal contact, it undergoes facile chemical reactivity with nucleophilic residues (such as thiol groups in cysteine) on skin proteins. This haptenation forms covalent adducts that trigger a T-cell-mediated immune response, leading to severe allergic contact dermatitis[3].

  • Spontaneous Polymerization: N-Methacryloylmorpholine is highly sensitive to light and elevated temperatures[4]. Exposure to UV radiation or heat can generate free radicals, initiating an exothermic auto-polymerization cascade. If this occurs inside a sealed container, the rapid heat and pressure buildup can cause catastrophic container rupture.

  • Systemic Toxicity (H302, H373): The compound is harmful if swallowed, and prolonged exposure can cause targeted damage to the upper respiratory tract and organs[4]. It is also classified as causing serious eye damage (H318)[5].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the biochemical and physical risks outlined above, the following protective equipment must be strictly utilized[6].

Table 2: PPE Requirements & Causality

Protection Zone Required Equipment Standard Causality/Rationale
Eye/Face Tightly fitting safety goggles + Face shield EN 166 / NIOSH Prevents irreversible ocular damage (H318) from accidental splashes during reagent transfer[6].
Hands Butyl rubber or Nitrile gloves (Double-gloved) EN 374 Methacrylamides can permeate standard latex. Double gloving provides a validated breakthrough buffer against dermal haptenation[6].
Body Flame-resistant lab coat, impervious apron ISO 13688 Protects against systemic absorption and localized allergic dermatitis.

| Respiratory | Full-face respirator with ABEK filter | EN 14387 | Mandatory if handling outside a fume hood or during spill cleanup to prevent respiratory tract irritation[6]. |

Operational Workflow: Safe Handling & Polymerization Protocol

The following workflow details the synthesis of a poly(N-methacryloylmorpholine) derivative via free-radical polymerization (FRP)[1]. Every step includes a self-validating check to ensure operational integrity.

G Storage 1. Cold Storage (2-8°C, Dark) Prep 2. Reagent Prep (Fume Hood + PPE) Storage->Prep Transfer (Amber Flask) Reaction 3. Polymerization (Inert Atm, Temp Control) Prep->Reaction Initiator Addition Quench 4. Quenching & Purification Reaction->Quench Terminate Reaction Waste 5. Hazardous Waste Disposal Quench->Waste Collect Filtrate

Workflow for the safe handling and polymerization of 4-(2-Methyl-1-oxoallyl)morpholine.

Step-by-Step Protocol:

  • Step 1: Cold Storage Retrieval

    • Action: Retrieve the monomer from the 2-8°C dark storage unit[4]. Transport it in a secondary shatterproof container.

    • Validation: Inspect the amber bottle for any bulging or increased viscosity before opening. Increased viscosity indicates premature auto-polymerization. Do not use if viscous.

  • Step 2: Fume Hood Validation & Reagent Transfer

    • Action: Conduct all transfers inside a certified chemical fume hood.

    • Validation: Tape a small piece of tissue to the sash; it should pull steadily inward. Verify the face velocity monitor reads between 0.4 and 0.6 m/s. This ensures vapors are actively scavenged before reaching your respiratory zone.

  • Step 3: Deoxygenation (Inert Atmosphere)

    • Action: Dissolve the monomer in an appropriate solvent and purge the reaction flask with Argon or Nitrogen for 30 minutes.

    • Validation: Observe the bubbler rate. A consistent rate of 1-2 bubbles per second confirms positive inert gas pressure, preventing oxygen from inhibiting the radical polymerization[1].

  • Step 4: Reaction Initiation & Thermal Control

    • Action: Add the radical initiator (e.g., AIBN) and gradually heat the reaction mixture to the target temperature (e.g., 65°C) using a controlled oil bath.

    • Validation: Monitor the internal temperature using a calibrated thermocouple. The temperature must not exceed the setpoint by more than 5°C to prevent thermal runaway.

  • Step 5: Quenching and Purification

    • Action: Terminate the reaction by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer in cold diethyl ether.

    • Validation: The sudden appearance of a white precipitate confirms successful polymerization and phase separation of the polymer from the unreacted monomer.

Emergency Response & Spill Management

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[5]. Remove contaminated clothing immediately. Seek emergency medical attention, especially for ocular exposure[4].

  • Spill Cleanup: Evacuate non-essential personnel. Don a full-face respirator (ABEK filter)[6]. Cover the spill with an inert absorbent material such as vermiculite or dry sand[5]. Never use combustible materials like sawdust , as the heat of spontaneous polymerization can easily ignite them.

Waste Disposal & Decontamination Plan

  • Unreacted Monomer: Do not dispose of unreacted monomer directly into organic waste carboys. Quench residual monomer by adding a radical inhibitor (e.g., 4-Methoxyphenol / MEHQ) to prevent spontaneous polymerization in the waste container.

  • Disposal: Collect all contaminated absorbents, gloves, and quenched liquids in a clearly labeled, tightly sealed hazardous waste container. Dispose of via an approved hazardous waste management facility in strict accordance with local environmental regulations[5].

References

1.[2] CAS Common Chemistry. "Methacryloylmorpholine". cas.org. 2.[4] Thermo Fisher Scientific. "4-Acryloylmorpholine - SAFETY DATA SHEET". thermofisher.com. 3.[5] ChemicalBook. "4-Acryloylmorpholine - Safety Data Sheet". chemicalbook.com. 4.[6] ECHEMI. "Acryloylmorpholine SDS, 5117-12-4 Safety Data Sheets". echemi.com. 5.[1] ResearchGate. "Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT...". researchgate.net. 6.[3] ResearchGate. "Relationship of Test Methods to Key Events in Skin Sensitization". researchgate.net.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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